Thiophene, 1,1-dioxide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
thiophene 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2S/c5-7(6)3-1-2-4-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHFSEWKWORSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS(=O)(=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181556 | |
| Record name | Thiophene, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27092-46-2 | |
| Record name | Thiophene, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27092-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027092462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Substituted Thiophene 1,1-Dioxides
For Researchers, Scientists, and Drug Development Professionals
Thiophene (B33073) 1,1-dioxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of the sulfone group into the thiophene ring alters its electronic properties, making these scaffolds valuable as pharmacophores, reactive intermediates, and components in organic electronics. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing substituted thiophene 1,1-dioxides, complete with detailed experimental protocols, comparative data, and mechanistic insights.
Core Synthetic Strategies
The synthesis of substituted thiophene 1,1-dioxides can be broadly categorized into two main approaches: the direct oxidation of a pre-synthesized substituted thiophene, and the construction of the thiophene 1,1-dioxide ring through various cyclization reactions. A third approach involves the functionalization of a pre-existing thiophene 1,1-dioxide core, most notably through cross-coupling reactions.
Oxidation of Substituted Thiophenes
The most direct and common method for the synthesis of thiophene 1,1-dioxides is the oxidation of the corresponding thiophenes. The choice of oxidant and reaction conditions is crucial to achieve high yields and to avoid over-oxidation or side reactions.
Common oxidizing agents include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and dimethyldioxirane (B1199080) (DMDO).
Experimental Protocol: Oxidation of 2,5-Disubstituted Thiophene with m-CPBA
A solution of the 2,5-disubstituted thiophene (1.0 mmol) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) (20 mL) is cooled to 0 °C in an ice bath. To this stirred solution, m-CPBA (2.2-3.0 mmol, 2.2-3.0 equivalents) is added portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired thiophene 1,1-dioxide.
| Oxidizing Agent | Typical Conditions | Substrate Scope | Reported Yields (%) |
| m-CPBA | DCM or CHCl₃, 0 °C to rt | Broad, tolerates various functional groups | 60-95% |
| H₂O₂ | Acetic acid, reflux | Electron-rich thiophenes | 50-80% |
| Dimethyldioxirane | Acetone, 0 °C to rt | Good for electron-deficient thiophenes | 70-90% |
Ring-Forming Reactions Followed by Oxidation
Several classic organic reactions can be employed to construct the substituted thiophene ring, which is subsequently oxidized to the corresponding 1,1-dioxide. These methods offer access to a wide variety of substitution patterns.
a) Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[1][2][3][4][5]
b) Hinsberg Thiophene Synthesis
The Hinsberg synthesis is a condensation reaction between a 1,2-dicarbonyl compound and diethyl thiodiacetate in the presence of a strong base to yield a 3,4-disubstituted thiophene-2,5-dicarboxylate.[6][7][8][9][10]
Experimental Protocol: Hinsberg Synthesis of a 3,4-Disubstituted Thiophene
To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (B145695) (50 mL), is added a mixture of the 1,2-dicarbonyl compound (e.g., benzil, 0.05 mol) and diethyl thiodiacetate (0.05 mol). The reaction mixture is heated under reflux for 2-4 hours. After cooling, the mixture is poured into water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the 3,4-disubstituted thiophene-2,5-dicarboxylate. This intermediate can then be oxidized to the corresponding 1,1-dioxide as described previously.
| Ring-Forming Reaction | Starting Materials | Key Reagents | Subsequent Oxidation Required |
| Paal-Knorr | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | Yes |
| Fiesselmann | α-Haloketones, thioglycolates | Base | Yes |
| Gewald | α-Cyanoesters, ketones/aldehydes, sulfur | Base | Yes |
| Hinsberg | 1,2-Dicarbonyl compounds, diethyl thiodiacetate | Strong base | Yes |
Substitution on the Thiophene 1,1-Dioxide Ring
For the synthesis of certain substituted thiophene 1,1-dioxides, particularly aryl- or heteroaryl-substituted derivatives, palladium-catalyzed cross-coupling reactions are highly effective. The Stille cross-coupling reaction, which couples an organotin compound with an organic halide, is a prominent example.[11][12][13][14][15]
Experimental Protocol: Stille Cross-Coupling on a Dihalogenated Thiophene 1,1-Dioxide
A mixture of the dihalogenated thiophene 1,1-dioxide (e.g., 2,5-dibromothiophene (B18171) 1,1-dioxide, 1.0 mmol), the organostannane reagent (2.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a degassed solvent like toluene (B28343) or DMF (15 mL) is heated under an inert atmosphere (argon or nitrogen). The reaction temperature can range from 80 to 110 °C, and the reaction is typically stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to yield the desired substituted thiophene 1,1-dioxide.
| Cross-Coupling Reaction | Coupling Partners | Catalyst | Typical Yields (%) |
| Stille | Organostannane + Organic Halide | Pd(PPh₃)₄, Pd₂(dba)₃ | 50-90% |
| Suzuki | Organoboron compound + Organic Halide | Pd catalyst + Base | 60-95% |
Conclusion
The synthesis of substituted thiophene 1,1-dioxides is a versatile area of organic chemistry with numerous applications in drug discovery and materials science. The choice of synthetic route depends heavily on the desired substitution pattern and the availability of starting materials. Direct oxidation of thiophenes is often the most straightforward approach for simple derivatives. For more complex substitution patterns, ring-forming reactions followed by oxidation provide a powerful alternative. Finally, cross-coupling reactions offer an excellent method for the late-stage functionalization of the thiophene 1,1-dioxide core. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to design and execute the synthesis of novel substituted thiophene 1,1-dioxides for a wide range of scientific applications.
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Thiophene Synthesis [vrchemistry.chem.ox.ac.uk]
- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis of thiophene [quimicaorganica.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.msu.edu [chemistry.msu.edu]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
In-depth Technical Guide: The Electronic Properties of Thiophene 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene (B33073) 1,1-dioxide, a sulfur-oxidized derivative of thiophene, has emerged as a pivotal building block in the design of advanced organic electronic materials and as a unique scaffold in medicinal chemistry. The introduction of the sulfone group significantly alters the electronic landscape of the parent thiophene ring, transforming it from an electron-rich to a potent electron-accepting moiety. This guide provides a comprehensive overview of the core electronic properties of thiophene 1,1-dioxide and its derivatives, focusing on their synthesis, frontier molecular orbital energies, and the experimental and computational methodologies employed for their characterization. This document aims to serve as a technical resource for researchers leveraging the distinct electronic characteristics of thiophene 1,1-dioxides in the development of novel organic semiconductors and therapeutic agents.
Introduction: The Impact of Sulfone Functionality
The oxidation of the sulfur atom in the thiophene ring to a sulfone fundamentally alters its electronic character. Unlike the electron-rich nature of thiophene, which readily undergoes electrophilic substitution, thiophene 1,1-dioxide exhibits strong electron-withdrawing properties. This transformation is attributed to the delocalization of the sulfur lone pair into the two S=O bonds, which in turn withdraws electron density from the π-system of the five-membered ring. This electron deficiency leads to a significant lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The resulting low-lying LUMO makes thiophene 1,1-dioxide an excellent electron acceptor, a property that is highly sought after in the design of n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Synthesis of Thiophene 1,1-Dioxides
The primary synthetic route to thiophene 1,1-dioxides involves the oxidation of the corresponding thiophene precursor. Various oxidizing agents can be employed, with the choice often depending on the nature of the substituents on the thiophene ring. Common reagents include peracids such as meta-chloroperoxybenzoic acid (m-CPBA). For thiophenes bearing electron-withdrawing groups that are resistant to oxidation by peracids, stronger oxidizing agents like dimethyldioxirane (B1199080) have proven effective. The oxidation is typically carried out under neutral conditions, and the workup is often straightforward as the byproducts are generally easy to remove.
Electronic Properties: A Quantitative Overview
The electronic properties of thiophene 1,1-dioxide and its derivatives are central to their functionality in electronic devices and their interactions in biological systems. These properties are primarily defined by the energies of the HOMO and LUMO, the resulting HOMO-LUMO gap, the ionization potential (IP), and the electron affinity (EA).
Frontier Molecular Orbital (FMO) Energies
The HOMO and LUMO energy levels are critical parameters that govern the charge injection and transport properties of organic semiconductors. The strong electron-withdrawing nature of the sulfone group significantly lowers both the HOMO and LUMO energy levels of thiophene 1,1-dioxide compared to its parent thiophene. This effect can be further modulated by the introduction of various substituents on the thiophene ring. Electron-donating groups will raise the FMO energies, while additional electron-withdrawing groups will lower them further.
The HOMO-LUMO gap, which is an indicator of the material's optical and electronic properties, is also influenced by substitution. Strategic placement of donor and acceptor groups can lead to a significant reduction in the HOMO-LUMO gap, shifting the absorption and emission properties towards longer wavelengths.
Ionization Potential and Electron Affinity
The ionization potential, the energy required to remove an electron from the HOMO, and the electron affinity, the energy released upon adding an electron to the LUMO, are fundamental properties that determine the ease of oxidation and reduction, respectively. Due to the electron-deficient nature of the thiophene 1,1-dioxide core, it exhibits a high ionization potential and a high electron affinity, making it resistant to oxidation but susceptible to reduction.
Table 1: Calculated Electronic Properties of Thiophene and Thiophene Sulfonamide Derivatives (in eV)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Thiophene Sulfonamide (1) | -7.23 | -2.58 | 4.65 |
| 4-CF3-phenyl derivative (2) | -7.53 | -3.21 | 4.32 |
| 4-CN-phenyl derivative (3) | -7.59 | -3.24 | 4.35 |
| 4-Cl-phenyl derivative (4) | -7.42 | -3.01 | 4.41 |
| 4-F-phenyl derivative (7) | -7.21 | -2.85 | 4.36 |
| 4-CH3O-phenyl derivative (8) | -6.89 | -2.57 | 4.32 |
Data obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory in 1,4-dioxane (B91453) solvent.[1]
Experimental Characterization Protocols
The electronic properties of thiophene 1,1-dioxides are typically investigated using a combination of electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Detailed Experimental Protocol for Cyclic Voltammetry:
-
Solution Preparation:
-
Dissolve the thiophene 1,1-dioxide derivative in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6). The concentration of the analyte is typically in the range of 1-10 mM.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of:
-
A working electrode (e.g., glassy carbon or platinum).
-
A reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE).
-
A counter electrode (e.g., a platinum wire).
-
-
-
Data Acquisition:
-
The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential.
-
The current response is measured as a function of the applied potential, generating a cyclic voltammogram.
-
The scan rate is typically set between 20 and 100 mV/s.
-
A ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal standard for potential calibration.
-
-
Data Analysis:
-
The onset potentials of the first oxidation (Eonset,ox) and reduction (Eonset,red) peaks are determined from the cyclic voltammogram.
-
The HOMO and LUMO energy levels are then calculated using the following empirical equations[2]:
-
EHOMO = -[Eonset,ox - E1/2(Fc/Fc+) + 4.8] eV
-
ELUMO = -[Eonset,red - E1/2(Fc/Fc+) + 4.8] eV (Note: The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level and may vary slightly depending on the reference electrode and solvent system used.)
-
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the optical properties of the thiophene 1,1-dioxide derivatives, including the optical bandgap.
Detailed Experimental Protocol for UV-Visible Spectroscopy:
-
Sample Preparation:
-
Prepare a dilute solution of the thiophene 1,1-dioxide derivative in a UV-transparent solvent (e.g., hexane, dichloromethane, or acetonitrile).
-
For thin-film measurements, deposit the material onto a transparent substrate (e.g., quartz or glass).
-
-
Data Acquisition:
-
Record the absorption spectrum of the sample over a range of wavelengths, typically from 200 to 800 nm.
-
-
Data Analysis:
-
The wavelength corresponding to the onset of the lowest energy absorption band (λonset) is determined from the spectrum.
-
The optical bandgap (Egopt) is calculated using the equation:
-
Egopt (eV) = 1240 / λonset (nm)
-
-
Computational Modeling: DFT Calculations
Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the electronic properties of molecules.
Typical Computational Protocol for DFT Calculations:
-
Software:
-
DFT calculations are performed using quantum chemistry software packages such as Gaussian, ORCA, or ADF.
-
-
Methodology:
-
The molecular geometry of the thiophene 1,1-dioxide derivative is first optimized to find the lowest energy conformation.
-
A suitable functional, such as B3LYP or PBE0, and a basis set, such as 6-31G(d) or a larger one for higher accuracy, are chosen.
-
Frequency calculations are often performed on the optimized geometry to confirm that it represents a true energy minimum.
-
-
Property Calculation:
-
Once the geometry is optimized, the electronic properties, including the HOMO and LUMO energy levels and the molecular orbital distributions, are calculated.
-
Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum and predict the energies of electronic transitions.
-
Visualizing Electronic Structure and Experimental Workflow
Molecular Orbital Energy Level Comparison
The introduction of the sulfone group drastically lowers the energy of the frontier molecular orbitals of thiophene.
Caption: Impact of sulfur oxidation on frontier orbital energies.
Experimental Workflow for Electronic Characterization
The systematic characterization of the electronic properties of a new thiophene 1,1-dioxide derivative follows a well-defined workflow.
Caption: Workflow for electronic property characterization.
Conclusion
Thiophene 1,1-dioxide and its derivatives represent a versatile class of compounds with tunable electronic properties. The strong electron-accepting nature imparted by the sulfone group makes them highly valuable for applications in organic electronics. A thorough understanding of their electronic structure, facilitated by a combination of experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, and complemented by computational DFT studies, is crucial for the rational design of new materials with tailored functionalities. This guide provides a foundational understanding of these core principles and methodologies, serving as a resource for researchers aiming to harness the unique electronic characteristics of thiophene 1,1-dioxides in their respective fields.
References
Spectroscopic Characterization of Thiophene 1,1-Dioxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of thiophene (B33073) 1,1-dioxide, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the key spectroscopic data, detailed experimental protocols, and visual representations of its structural features and analytical workflow.
Core Spectroscopic Data
The spectroscopic data for the parent thiophene 1,1-dioxide is summarized below. These values are critical for the identification and characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Thiophene 1,1-Dioxide
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-5 | 6.93 | Triplet | 1.8 |
| H-3, H-4 | 6.47 | Triplet | 1.8 |
Table 2: ¹³C NMR Spectroscopic Data for Thiophene 1,1-Dioxide
| Carbon | Chemical Shift (δ, ppm) |
| C-2, C-5 | 132.1 |
| C-3, C-4 | 129.9 |
Note: NMR data is referenced from the work of Nakayama et al. (2001) in CDCl₃ at -50 °C.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Thiophene 1,1-Dioxide
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 1314 | Asymmetric SO₂ stretch | Strong |
| 1148 | Symmetric SO₂ stretch | Strong |
| 3100 | C-H stretch | Medium |
| 1530 | C=C stretch | Medium |
Note: IR data is referenced from the work of Nakayama et al. (2001) as a thin film.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Data for Thiophene 1,1-Dioxide
| λmax (nm) | Solvent |
| 230 | Acetonitrile |
| 275 (shoulder) | Acetonitrile |
Note: UV-Vis data is referenced from the work of Nakayama et al. (2001).
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data for Thiophene 1,1-Dioxide
| m/z | Relative Intensity (%) | Assignment |
| 116 | 100 | [M]⁺ |
| 68 | 85 | [M - SO]⁺ |
| 52 | 60 | [C₄H₄]⁺ |
Note: Mass spectrometry data is consistent with the molecular weight of thiophene 1,1-dioxide (116.14 g/mol ) and shows a characteristic loss of SO.[1][2]
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. The following protocols are based on standard laboratory practices and information gathered from various sources.[3]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of thiophene 1,1-dioxide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Due to the reactivity of the parent compound, analysis at low temperatures (e.g., -50 °C) is recommended to prevent dimerization.[4]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is ideal.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): Place a drop of the neat compound between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment or the KBr pellet matrix before running the sample.
-
-
Data Processing: The software automatically performs a background subtraction to generate the final transmittance or absorbance spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of thiophene 1,1-dioxide in a UV-transparent solvent (e.g., acetonitrile, ethanol, hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Wavelength Range: Typically 200-800 nm.
-
Scan Speed: Medium.
-
Use a reference cuvette containing the pure solvent to zero the instrument.
-
-
Data Processing: The instrument software will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, direct injection or GC-MS can be used. For non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are employed.
-
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or magnetic sector) with an appropriate ionization source (e.g., electron impact (EI) for volatile compounds).
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) is common for this type of molecule.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 10-300).
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like thiophene 1,1-dioxide.
Caption: General workflow for spectroscopic characterization.
Molecular Structure and Spectroscopic Relevance
The structure of thiophene 1,1-dioxide dictates its spectroscopic properties. The following diagram highlights key structural features.
Caption: Key structural features of thiophene 1,1-dioxide.
References
The Precarious Nature of Thiophene 1,1-Dioxide: A Guide to its Thermal Stability
For Immediate Release
This technical guide provides a comprehensive overview of the thermal stability of thiophene (B33073) 1,1-dioxide, a crucial heterocyclic compound in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who seek a deeper understanding of the compound's thermal behavior, including its propensity for dimerization and participation in retro-Diels-Alder reactions. The information presented herein is critical for the safe and effective handling, storage, and application of thiophene 1,1-dioxide and its derivatives in research and manufacturing.
Core Concepts: A Balance of Reactivity and Utility
Thiophene 1,1-dioxides are recognized for their utility as reactive intermediates in organic synthesis, largely owing to their electron-deficient diene character which makes them excellent partners in Diels-Alder reactions. However, this inherent reactivity is intrinsically linked to their limited thermal stability. The parent thiophene 1,1-dioxide is notably unstable at ambient temperatures, readily undergoing dimerization. This characteristic necessitates careful consideration of reaction conditions and storage protocols to prevent unwanted side reactions and ensure the desired synthetic outcomes.
Quantitative Thermal Analysis Data
The thermal stability of thiophene 1,1-dioxide and its derivatives is influenced by substitution patterns. While the parent compound is highly reactive, certain substitutions can enhance its stability. The following table summarizes key quantitative data related to the thermal behavior of thiophene 1,1-dioxide.
| Compound | Method | Key Findings | Reference |
| Thiophene 1,1-dioxide | Isolation & Spectroscopy | Melts at approximately 6 °C and solidifies at room temperature due to dimerization and trimerization. | |
| Thiophene 1,1-dioxide | Kinetic Studies | The dimerization in a dilute solution has an activation energy (Ea) of 64.4 (±0.3) kJ mol−1, an enthalpy of activation (ΔH≠) of 62.0 (±0.3) kJ mol−1, and an entropy of activation (ΔS≠) of −59.8 (±1.0) J K−1 mol−1. | |
| Tetrachlorothiophene 1,1-dioxide | Reactivity Studies | Described as thermally stable and highly reactive as a dienophile in Diels-Alder reactions. |
Thermal Decomposition and Reaction Pathways
The thermal instability of thiophene 1,1-dioxide primarily manifests as a rapid dimerization at room temperature. This process involves one molecule of thiophene 1,1-dioxide acting as a diene and another as a dienophile in a Diels-Alder reaction. In the presence of other dienophiles, a competitive Diels-Alder reaction can occur, leading to the formation of various cycloadducts. These adducts, upon heating, can undergo a retro-Diels-Alder reaction to regenerate the thiophene 1,1-dioxide, which can then be trapped by a suitable reagent.
The Dual Reactivity of Thiophene 1,1-Dioxide as a Dienophile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene (B33073) 1,1-dioxide, a sulfur-containing five-membered heterocycle, exhibits a remarkable dual reactivity profile in cycloaddition reactions, acting as both a diene and a dienophile. This technical guide provides a comprehensive overview of the reactivity of thiophene 1,1-dioxide as a dienophile in Diels-Alder reactions. It delves into the electronic factors governing its reactivity, the influence of substituents, and the synthetic utility of the resulting cycloadducts, which can undergo subsequent cheletropic extrusion of sulfur dioxide to furnish a variety of carbocyclic and heterocyclic frameworks. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to facilitate a deeper understanding and practical application of thiophene 1,1-dioxide chemistry.
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The reactivity of the components, the diene and the dienophile, is governed by their electronic properties. Thiophene, an aromatic heterocycle, is generally a poor diene in Diels-Alder reactions due to its aromatic stability.[1][2] However, oxidation of the sulfur atom to a sulfone dramatically alters the electronic landscape of the ring. The resulting thiophene 1,1-dioxide is no longer aromatic and behaves as an electron-deficient diene.[3][4] Concurrently, the electron-withdrawing nature of the sulfonyl group activates the double bonds, enabling thiophene 1,1-dioxide to also function as a potent dienophile in reactions with electron-rich dienes.[3][4]
This guide focuses on the latter role: the reactivity of thiophene 1,1-dioxide and its derivatives as dienophiles. We will explore the factors that influence this reactivity, provide quantitative data from the literature, detail experimental procedures, and discuss the applications of this chemistry in the synthesis of complex molecules, including those with potential therapeutic applications.
Electronic and Structural Factors Governing Dienophilic Reactivity
The dienophilic character of thiophene 1,1-dioxide is primarily attributed to the strong electron-withdrawing effect of the sulfonyl group. This effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bonds, facilitating the [4+2] cycloaddition with electron-rich dienes in a normal-electron-demand Diels-Alder reaction.[5]
The reactivity of dienophiles is enhanced by the presence of electron-withdrawing substituents.[6][7][8] Consequently, substituents on the thiophene 1,1-dioxide ring can significantly modulate its dienophilic reactivity. Electron-withdrawing groups are expected to increase the rate of the Diels-Alder reaction, while electron-donating groups may decrease it.
Quantitative Data on Diels-Alder Reactions of Thiophene 1,1-Dioxide Derivatives as Dienophiles
The following table summarizes representative examples of Diels-Alder reactions where thiophene 1,1-dioxide derivatives act as dienophiles. The data highlights the reaction conditions and yields, providing a comparative overview of their reactivity with different dienes.
| Thiophene 1,1-Dioxide Derivative | Diene | Reaction Conditions | Yield (%) | Reference |
| 2,5-Dimethylthiophene 1,1-dioxide | Benzoquinone | Chloroform, reflux, overnight | Not specified, but reaction is slow | [9] |
| Thiophene 1,1-dioxide | Cyclopentadiene | Not specified | Good yield | [10] |
Note: The parent thiophene 1,1-dioxide is highly reactive and prone to dimerization, making its use in intermolecular Diels-Alder reactions challenging.[10][11] Many studies utilize substituted and more stable derivatives.
Experimental Protocols
General Considerations for Diels-Alder Reactions
Diels-Alder reactions are typically conducted under inert atmosphere to prevent oxidation of the reactants. The choice of solvent is crucial and can influence the reaction rate and selectivity. Common solvents include toluene (B28343), xylene, and dichloromethane. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the diene and dienophile. Monitoring the reaction progress is often achieved by thin-layer chromatography (TLC). Purification of the cycloadduct is usually performed by column chromatography or recrystallization.[12][13][14]
Representative Experimental Protocol: Diels-Alder Reaction of a Substituted Thiophene 1,1-Dioxide with a Diene
This protocol is a generalized procedure based on common practices for Diels-Alder reactions and should be adapted for specific substrates.
Materials:
-
Substituted thiophene 1,1-dioxide (1.0 eq)
-
Diene (1.2 eq)
-
Anhydrous toluene (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted thiophene 1,1-dioxide (1.0 eq) and the diene (1.2 eq).
-
Add anhydrous toluene via syringe to dissolve the reactants.
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Stir the reaction mixture and heat to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the limiting reagent), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system to afford the desired Diels-Alder adduct.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Cheletropic Extrusion of Sulfur Dioxide
A significant feature of the Diels-Alder adducts derived from thiophene 1,1-dioxides is their ability to undergo a cheletropic extrusion of sulfur dioxide (SO₂) upon heating.[4] This retro-Diels-Alder type reaction is driven by the formation of a stable SO₂ molecule and results in the formation of a new cyclohexadiene derivative. This two-step sequence of Diels-Alder reaction followed by SO₂ extrusion provides a powerful synthetic route to a wide range of substituted cyclohexadienes and, upon subsequent oxidation, aromatic compounds.
Applications in Drug Development
The thiophene and its oxidized derivatives, including thiophene 1,1-dioxides, are considered privileged scaffolds in medicinal chemistry due to their diverse biological activities.[11][15][16] The benzo[b]thiophene 1,1-dioxide core, in particular, has emerged as a promising scaffold for the development of novel therapeutic agents.
Recent studies have identified derivatives of benzo[b]thiophene 1,1-dioxide as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][17] STAT3 is a key signaling protein that is often constitutively activated in a variety of human cancers, making it an attractive target for anticancer drug development.[1][3][6] For instance, certain aminobenzo[b]thiophene 1,1-dioxides have shown significant antitumor activity by inhibiting STAT3 phosphorylation.[2] Furthermore, other benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in the serine biosynthesis pathway that is upregulated in some cancers.[18]
The synthetic accessibility of substituted thiophene 1,1-dioxides and their utility in constructing complex molecular architectures through Diels-Alder chemistry make them valuable building blocks in the design and synthesis of new drug candidates.
Visualizations
Logical Relationship of Factors Affecting Dienophile Reactivity
References
- 1. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 9. scispace.com [scispace.com]
- 10. may.chem.uh.edu [may.chem.uh.edu]
- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dimerization of Thiophene 1,1-Dioxide: A Mechanistic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene (B33073) 1,1-dioxides are highly reactive intermediates of significant interest in synthetic chemistry due to their utility as dienes in cycloaddition reactions. Lacking the aromatic stability of their parent thiophenes, these molecules readily undergo self-dimerization, a process that can compete with desired intermolecular reactions. This technical guide provides an in-depth exploration of the core mechanism of thiophene 1,1-dioxide dimerization, presenting key kinetic data, detailed experimental protocols for their generation and reaction, and visual representations of the mechanistic pathways. Understanding the kinetics and mechanism of this dimerization is critical for controlling the reactivity of these versatile synthons in the development of novel molecular architectures and potential therapeutic agents.
The Core Dimerization Mechanism: A Diels-Alder Pathway
The spontaneous dimerization of thiophene 1,1-dioxide is a classic example of a [4+2] cycloaddition , commonly known as the Diels-Alder reaction. In this process, one molecule of thiophene 1,1-dioxide acts as an electron-deficient 4π-electron component (the diene), while a second molecule serves as a 2π-electron component (the dienophile).[1][2] The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity, making the diene system electron-poor and highly susceptible to cycloaddition.[1]
The reaction proceeds via a concerted mechanism, leading to the formation of a bridged cycloadduct. This initial dimer can then undergo further cycloaddition with another molecule of the monomeric thiophene 1,1-dioxide to form trimeric products, particularly at higher concentrations.[2][3]
The dimerization is often rapid, and for the parent thiophene 1,1-dioxide, it proceeds much faster than reactions with many other common dienophiles or dienes.[3] However, exceptions exist, such as the efficient reaction with cyclopentadiene, which can outcompete the dimerization process.[3]
In addition to the thermal [4+2] cycloaddition, thermally stable thiophene 1,1-dioxides have been observed to undergo [2+2] dimerization upon photoirradiation.[1]
Trimer Formation Pathway
At sufficient concentrations, the dimeric adduct, which still contains a reactive double bond, can act as a dienophile and react with a third molecule of the thiophene 1,1-dioxide monomer. This subsequent [4+2] cycloaddition results in the formation of a trimer.[2][3]
Quantitative Data: Kinetics and Thermodynamics
The rate of dimerization is highly dependent on both concentration and the substitution pattern on the thiophene ring. Kinetic studies have provided valuable quantitative insights into this process.
Table 1: Kinetic and Thermodynamic Parameters for Dimerization
| Parameter | Value | Conditions | Source |
| Activation Energy (Ea) | 64.4 (±0.3) kJ mol−1 | Dilute solution | [3] |
| Enthalpy of Activation (ΔH≠) | 62.0 (±0.3) kJ mol−1 | Dilute solution | [3] |
| Entropy of Activation (ΔS≠) | -59.8 (±1.0) J K−1 mol−1 | Dilute solution | [3] |
The negative entropy of activation is consistent with a bimolecular reaction where two molecules combine to form a more ordered transition state.
Table 2: Half-Life of Thiophene 1,1-Dioxides
| Compound | Half-Life (min) | Concentration (M) | Solvent | Temperature | Source |
| Thiophene 1,1-dioxide | 137 | 0.12 | CDCl3 | 25 °C (298 K) | [3] |
| Thiophene 1,1-dioxide | 747 | 0.025 | CDCl3 | 25 °C (298 K) | [3] |
| Thiophene 1,1-dioxide | 14 | 0.32 | CDCl3 | 40 °C (313 K) | [2] |
| 3-Methylthiophene 1,1-dioxide | 47 | 0.32 | CDCl3 | 40 °C (313 K) | [2] |
| 2-Methylthiophene 1,1-dioxide | 68 | 0.32 | CDCl3 | 40 °C (313 K) | [2] |
| 2-Ethylthiophene 1,1-dioxide | 76 | 0.32 | CDCl3 | 40 °C (313 K) | [2] |
As shown, the half-life is strongly dependent on concentration, confirming the second-order nature of the dimerization reaction.[3] Furthermore, substitution on the thiophene ring influences stability, with alkyl groups at the 2- and 3-positions increasing the half-life compared to the unsubstituted parent compound at the same concentration and elevated temperature.[2]
Experimental Protocols
The high reactivity of many thiophene 1,1-dioxides necessitates careful experimental design for their synthesis, isolation, and subsequent use.
Synthesis and Isolation of Monomeric Thiophene 1,1-Dioxide
This protocol allows for the isolation of the kinetically labile monomer, which is crucial for studying its intrinsic reactivity.[2][3]
-
Oxidation: A solution of the parent thiophene in acetone (B3395972) is cooled to -20 °C.
-
Reagent Addition: A pre-cooled solution of dimethyldioxirane (B1199080) (DMDO) in acetone is added to the thiophene solution. DMDO is a preferred oxidant as it operates under neutral conditions and the byproduct, acetone, is easily removed.[1]
-
Reaction Monitoring: The reaction progress is monitored by appropriate analytical techniques (e.g., TLC, GC-MS) until the starting thiophene is consumed.
-
Isolation: The solvent and other volatile materials are carefully removed under vacuum at a temperature maintained below -40 °C.
-
Product: The parent thiophene 1,1-dioxide is obtained as colorless crystals, which melts at approximately 6 °C.[3] The isolated monomer must be kept at low temperatures to prevent rapid dimerization.
Dimerization and Kinetic Analysis
-
Reaction Setup: A solution of the freshly prepared and isolated thiophene 1,1-dioxide is prepared in a deuterated solvent (e.g., CDCl3) at a known concentration inside an NMR tube, while maintaining a low temperature.
-
Initiation: The sample is brought to a specific, constant temperature (e.g., 25 °C or 40 °C) to initiate the dimerization.
-
Monitoring: The reaction is monitored over time by acquiring 1H NMR spectra at regular intervals. The disappearance of the monomer signals and the appearance of the dimer and trimer signals are integrated.
-
Data Analysis: The concentration of the monomer at each time point is calculated from the integration values. This data is then used to determine the reaction order and calculate the rate constant and half-life of the dimerization process.
References
An In-depth Technical Guide to the Molecular Structure of Thiophene 1,1-Dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of thiophene (B33073) 1,1-dioxide derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. This document details their structural parameters, spectroscopic characteristics, and key synthetic methodologies. Furthermore, it explores their emerging role as potent inhibitors of critical signaling pathways in cancer, providing insights for future drug development.
Molecular Structure and Geometry
The introduction of a sulfonyl group into the thiophene ring dramatically alters its electronic and geometric properties. The aromaticity of the thiophene nucleus is disrupted, leading to a non-planar geometry and reactivity characteristic of a conjugated diene.[1] This structural change is fundamental to the unique chemical behavior of these derivatives.
Crystallographic Data
X-ray crystallography provides the most definitive data on the three-dimensional structure of thiophene 1,1-dioxide derivatives in the solid state. The key structural parameters, including bond lengths and angles, are summarized below. These values can vary slightly depending on the substitution pattern on the thiophene ring.
| Parameter | 2,5-Dichlorothiophene 1,1-dioxide[2] | 2,5-Dihexylthiophene 1,1-dioxide[3] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P21/n |
| Unit Cell Dimensions | ||
| a (Å) | 7.588 | 5.8249 |
| b (Å) | 10.584 | 11.248 |
| c (Å) | 8.745 | 27.207 |
| β (°) | 90.275 | 91.770 |
| S-O Bond Length (Å) | ~1.43 | ~1.44 |
| C-S Bond Length (Å) | ~1.78 | ~1.80 |
| C=C Bond Length (Å) | ~1.33 | ~1.34 |
| C-C Bond Length (Å) | ~1.47 | ~1.48 |
| O-S-O Bond Angle (°) | ~118 | ~117 |
| C-S-C Bond Angle (°) | ~93 | ~94 |
Spectroscopic Properties
The structural features of thiophene 1,1-dioxide derivatives are reflected in their characteristic spectroscopic signatures.
NMR Spectroscopy
Proton (¹H) and carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for the structural elucidation of these compounds. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the specific substituents on the ring.
| Nucleus | Chemical Shift (δ, ppm) Range | Comments |
| ¹H NMR | ||
| Ring Protons | 6.0 - 7.5 | Olefinic protons, downfield shift compared to aromatic thiophenes. |
| Substituent Protons | Variable | Dependent on the nature of the substituent. |
| ¹³C NMR | ||
| Ring Carbons (C=C) | 120 - 140 | Olefinic carbons. |
| Ring Carbons (C-S) | 135 - 150 | Carbons adjacent to the sulfonyl group are typically deshielded. |
| Substituent Carbons | Variable | Dependent on the nature of the substituent. |
Note: Specific chemical shifts for various substituted thiophene derivatives can be found in the cited literature.[4][5][6][7][8]
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of a thiophene 1,1-dioxide is the presence of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group.
| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |
| SO₂ Asymmetric Stretch | 1300 - 1350 | Strong |
| SO₂ Symmetric Stretch | 1120 - 1180 | Strong |
| C=C Stretch | 1600 - 1680 | Medium |
| C-H Stretch (olefinic) | 3000 - 3100 | Medium |
Note: The exact positions of these bands can be influenced by the substitution pattern and physical state of the sample.[9][10][11][12]
UV-Visible Spectroscopy
Thiophene 1,1-dioxide derivatives typically exhibit absorption maxima in the ultraviolet region. The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation and the nature of the substituents on the thiophene ring.[13][14][15]
| Compound Type | λ_max (nm) Range |
| Alkyl-substituted | 220 - 260 |
| Aryl-substituted | 280 - 350+ |
Experimental Protocols
Synthesis of Thiophene 1,1-Dioxides via Oxidation
A common and effective method for the synthesis of thiophene 1,1-dioxides is the oxidation of the corresponding thiophene. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used oxidizing agent for this transformation.
General Protocol for m-CPBA Oxidation:
-
Dissolution: Dissolve the starting thiophene derivative in a suitable chlorinated solvent, such as dichloromethane (B109758) (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA (typically 2-3 equivalents) in the same solvent to the cooled thiophene solution. The addition is usually performed dropwise to control the reaction temperature.
-
Reaction: Stir the reaction mixture at 0 °C for a specified period (e.g., 2-4 hours) and then allow it to warm to room temperature, continuing to stir for an additional period (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite (B76179) to neutralize the excess peroxyacid and acidic byproducts.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to yield the pure thiophene 1,1-dioxide.
Diels-Alder Reaction of Thiophene 1,1-Dioxides
The non-aromatic, diene-like character of thiophene 1,1-dioxides makes them excellent substrates for [4+2] cycloaddition reactions (Diels-Alder reactions).
General Protocol for Diels-Alder Reaction with N-phenylmaleimide:
-
Reactant Mixture: In a suitable flask, dissolve the thiophene 1,1-dioxide derivative and N-phenylmaleimide (typically in a 1:1 to 1:1.2 molar ratio) in an appropriate high-boiling solvent such as toluene (B28343) or xylene.
-
Heating: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the substrates.
-
Cooling and Crystallization: Upon completion of the reaction, cool the mixture to room temperature. The Diels-Alder adduct often crystallizes out of the solution.
-
Isolation: Collect the crystalline product by vacuum filtration and wash it with a cold solvent (e.g., hexane (B92381) or ethanol) to remove any unreacted starting materials.
-
Purification: If necessary, the product can be further purified by recrystallization.[16][17][18][19][20]
Role in Drug Development: Targeting Cancer Signaling Pathways
Thiophene 1,1-dioxide derivatives have emerged as promising scaffolds for the development of inhibitors targeting key signaling pathways implicated in cancer progression.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[21][22][23][24][25][26][27][28] Several benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors.[29][30] These small molecules are designed to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes.[22][24]
Caption: Inhibition of the STAT3 signaling pathway by thiophene 1,1-dioxide derivatives.
Covalent Inhibition of PHGDH
Phosphoglycerate dehydrogenase (PHGDH) is a key enzyme in the de novo serine biosynthesis pathway, which is often upregulated in cancer cells to meet their high metabolic demands.[31][32][33][34][35][36][37][38][39] Benzo[b]thiophene 1,1-dioxide derivatives have been identified as novel covalent inhibitors of PHGDH.[31] These compounds form a covalent bond with a cysteine residue in the active site of the enzyme, leading to its irreversible inactivation and subsequent disruption of the serine synthesis pathway.[31]
Caption: Covalent inhibition of the PHGDH enzyme in the serine biosynthesis pathway.
Conclusion
Thiophene 1,1-dioxide derivatives represent a versatile class of compounds with unique structural and electronic properties that make them valuable building blocks in organic synthesis and promising candidates for drug discovery. Their ability to act as dienes in Diels-Alder reactions and as potent and specific inhibitors of cancer-related signaling pathways highlights their significance. This technical guide provides a foundational understanding of their molecular structure and serves as a resource for researchers engaged in the design and synthesis of novel thiophene 1,1-dioxide-based molecules for therapeutic and material science applications.
References
- 1. Benzo[b]thiophene-2-carbaldehyde [mdpi.com]
- 2. 2,5-Dichlorothiophene 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Dihexylthiophene 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ejournal.upi.edu [ejournal.upi.edu]
- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. www1.udel.edu [www1.udel.edu]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. rsc.org [rsc.org]
- 21. STAT3 signaling pathway [pfocr.wikipathways.org]
- 22. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 29. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. oaepublish.com [oaepublish.com]
- 34. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]
- 35. researchgate.net [researchgate.net]
- 36. cusabio.com [cusabio.com]
- 37. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 38. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors [ouci.dntb.gov.ua]
- 39. Collection - 뱉Ketothioamide Derivatives: A Promising Tool to Interrogate Phosphoglycerate Dehydrogenase (PHGDH) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
The Enduring Legacy of Thiophene 1,1-Dioxide: A Century of Chemical Innovation
A comprehensive overview of the historical development, synthetic methodologies, and diverse reactivity of thiophene (B33073) 1,1-dioxides, pivotal intermediates in organic synthesis with applications spanning from materials science to drug development.
Thiophene 1,1-dioxides, five-membered heterocyclic sulfones, have carved a significant niche in the landscape of organic chemistry. First explored in the early 20th century, their unique electronic properties and reactivity have made them invaluable building blocks for the synthesis of a wide array of complex molecules. This technical guide delves into the historical evolution of thiophene 1,1-dioxide chemistry, providing a detailed examination of their synthesis, key reactions, and the experimental protocols that underpin these transformations.
From Obscurity to Prominence: A Historical Perspective
The journey of thiophene 1,1-dioxide chemistry began with early investigations into the oxidation of thiophenes. Initially, these compounds were often unstable and difficult to isolate, limiting their synthetic utility. However, the development of more controlled oxidation methods in the mid-20th century, primarily utilizing peroxy acids, opened the door to their systematic study. A pivotal moment in their history was the recognition of their potent reactivity as dienes in Diels-Alder reactions. This discovery unlocked a powerful strategy for the construction of six-membered rings, a fundamental transformation in organic synthesis. The subsequent thermal or photochemical extrusion of sulfur dioxide from the resulting cycloadducts provides a clean and efficient route to a variety of substituted benzene (B151609) and cyclohexadiene derivatives.
Core Synthetic Strategies: The Oxidation of Thiophenes
The most common and direct route to thiophene 1,1-dioxides is the oxidation of the corresponding thiophene. A variety of oxidizing agents have been employed over the years, with the choice of reagent often depending on the substitution pattern of the thiophene ring and the desired selectivity.
Key Oxidation Reagents and Their Applications
| Oxidizing Agent | Typical Substrates | Advantages | Disadvantages |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Electron-rich and simple alkyl-substituted thiophenes | Readily available, generally provides good yields. | Can lead to over-oxidation or side reactions with sensitive functional groups. |
| Hydrogen Peroxide | Various thiophenes, often with a catalyst | Inexpensive and environmentally benign. | Often requires harsher conditions or a catalyst. |
| Dimethyldioxirane (DMDO) | A broad range of thiophenes, including those with electron-withdrawing groups | Mild reaction conditions, high yields. | Reagent must be freshly prepared. |
| Potassium Peroxymonosulfate (Oxone®) | Various thiophenes | Stable, inexpensive, and easy to handle. | Can require phase-transfer catalysts for optimal results. |
Experimental Protocols: A Practical Guide
Synthesis of 3,4-Diphenylthiophene (B3048440) 1,1-Dioxide
This protocol details the synthesis of 3,4-diphenylthiophene 1,1-dioxide, a commonly used and relatively stable derivative.
Materials:
-
3,4-diphenylthiophene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 3,4-diphenylthiophene (1.0 g, 4.27 mmol) in dichloromethane (40 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (approximately 2.2 equivalents, considering purity) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of 3,4-diphenylthiophene at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0 °C to precipitate out some of the m-chlorobenzoic acid.
-
Filter the mixture and transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous Na₂SO₃ solution (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to afford 3,4-diphenylthiophene 1,1-dioxide as a crystalline solid.
Expected Yield: 75-85% Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 10H, Ar-H), 6.85 (s, 2H, thiophene-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 142.5, 135.0, 129.8, 129.2, 128.8, 125.5.
-
IR (KBr, cm⁻¹): 1310, 1130 (SO₂ stretch).
The Diels-Alder Reaction: A Gateway to Molecular Complexity
The participation of thiophene 1,1-dioxides as dienes in [4+2] cycloaddition reactions is their most significant and widely exploited reactivity. The electron-withdrawing nature of the sulfone group activates the diene system, making it reactive towards a variety of dienophiles.
Experimental Workflow for Diels-Alder Reaction and SO₂ Extrusion
Detailed Signaling Pathway: The Diels-Alder/SO₂ Extrusion Cascade
Quantitative Data on Diels-Alder Reactivity
The efficiency of the Diels-Alder reaction of thiophene 1,1-dioxides is influenced by the nature of both the diene and the dienophile. The following table summarizes representative yields for the reaction of 3,4-diphenylthiophene 1,1-dioxide with various dienophiles.
| Dienophile | Reaction Conditions | Product | Yield (%) |
| N-Phenylmaleimide | Toluene, reflux, 4h | N-phenyl-1,2-diphenylphthalimide | 92 |
| Maleic Anhydride | Xylene, reflux, 2h | 1,2-Diphenylphthalic anhydride | 88 |
| Dimethyl acetylenedicarboxylate | Toluene, reflux, 6h | Dimethyl 3,4-diphenylphthalate | 85 |
| Acrylonitrile | Toluene, reflux, 12h | 3,4-Diphenylbenzonitrile | 75 |
Conclusion and Future Outlook
The chemistry of thiophene 1,1-dioxides has evolved from a synthetic curiosity to a powerful tool in the arsenal (B13267) of organic chemists. Their ability to act as versatile diene precursors in Diels-Alder reactions, coupled with the clean extrusion of sulfur dioxide, provides an elegant and efficient strategy for the construction of complex aromatic and alicyclic systems. For researchers, scientists, and drug development professionals, a deep understanding of the historical context, synthetic methods, and reactivity patterns of these compounds is essential for leveraging their full potential in the design and synthesis of novel functional molecules. As the demand for sophisticated molecular architectures continues to grow, the rich and varied chemistry of thiophene 1,1-dioxides is poised to play an even more prominent role in the future of chemical synthesis.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Fundamental Reaction Pathways of Thiophene (B33073) 1,1-Dioxide
Thiophene 1,1-dioxides are versatile building blocks in organic synthesis, prized for their unique reactivity which deviates significantly from the aromatic nature of their parent thiophenes. The oxidation of the sulfur atom to a sulfone group withdraws electron density from the ring, rendering the molecule non-aromatic and highly reactive.[1][2] This guide provides a comprehensive overview of the fundamental reaction pathways of thiophene 1,1-dioxides, with a focus on their applications in constructing complex molecular architectures relevant to medicinal chemistry and materials science.
Core Reaction Pathways
The reactivity of thiophene 1,1-dioxides is dominated by their participation in pericyclic reactions, particularly cycloaddition and cheletropic reactions, as well as their susceptibility to nucleophilic attack leading to ring-opening. These pathways offer powerful strategies for the synthesis of diverse carbocyclic and heterocyclic systems.
Diels-Alder Reactions ([4+2] Cycloaddition)
Thiophene 1,1-dioxides are excellent participants in Diels-Alder reactions, acting as either the diene or the dienophile component, a versatility that expands their synthetic utility.[1][3]
Due to the electron-withdrawing nature of the sulfonyl group, thiophene 1,1-dioxides are electron-deficient dienes.[1][2] This electronic feature allows them to readily react with a wide range of dienophiles, including electron-rich alkenes, in inverse-electron-demand Diels-Alder reactions.[1] A key feature of these reactions is the subsequent cheletropic extrusion of sulfur dioxide from the initial cycloadduct, which serves as a driving force for the reaction and leads to the formation of substituted benzene (B151609) derivatives.[4][5]
The activated double bonds in the thiophene 1,1-dioxide ring also allow it to act as a dienophile in reactions with electron-rich dienes.[1][3] This reactivity is characteristic of α,β-unsaturated sulfones.
Quantitative Data for Diels-Alder Reactions of Thiophene 1,1-Dioxide Derivatives
| Diene | Dienophile | Product(s) | Yield (%) | Reference |
| 3-Bromo-2,5-dimethylthiophene 1,1-dioxide | Dimerization | Benzo[b]thiophene-1,1-dioxide derivative | High-yielding | [6] |
| Thiophene 1,1-dioxide | Cyclopentadiene | Diels-Alder adduct | Good | [7] |
| Tetrachlorothiophene 1,1-dioxide | 1-Hexen-5-yne | Adduct at alkene | Exclusive | [5] |
| Methylated thiophenes (in situ oxidation) | Benzoquinone | Cycloadducts | Low | [2] |
| Thiophenes (in situ oxidation) | Maleimides, maleic anhydride | Cycloadducts | Acceptable | [2] |
Generalized Experimental Protocol for Diels-Alder Reaction and SO₂ Extrusion
A solution of the thiophene 1,1-dioxide derivative and the dienophile in a high-boiling inert solvent (e.g., toluene, xylene, or o-dichlorobenzene) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the aromatic product. The extrusion of sulfur dioxide is often spontaneous under the reaction conditions.[5]
References
A Technical Guide to the Discovery and Isolation of the Parent Thiophene 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the parent thiophene (B33073) 1,1-dioxide. It is intended for an audience with a technical background in chemistry, particularly organic synthesis and medicinal chemistry. The document details the synthetic protocols, key chemical properties, and reactivity of this important heterocyclic compound.
Introduction
Thiophene 1,1-dioxides are synthetically and theoretically significant compounds that can act as either 2π or 4π components in various cycloaddition reactions.[1] For a long time, the parent thiophene 1,1-dioxide eluded isolation despite numerous efforts, primarily due to its high reactivity and tendency to dimerize.[2] This guide focuses on the seminal work that led to its successful synthesis, isolation, and full characterization, providing a foundational understanding for its application in modern organic synthesis and drug discovery.
Synthesis and Isolation
The first successful isolation of the parent thiophene 1,1-dioxide in a pure, crystalline form was achieved through the oxidation of thiophene with dimethyldioxirane (B1199080) (DMD).[1][2] This method proved effective where others had failed, primarily due to the mild reaction conditions and the ability to remove volatile byproducts at very low temperatures.
This protocol is adapted from the work of Nagasawa et al.[2]
Materials:
-
Thiophene
-
Dimethyldioxirane (DMD) in acetone (B3395972) (prepared according to literature procedures)
-
Acetone (anhydrous)
-
CDCl₃ (for NMR analysis)
Procedure:
-
A dilute solution of thiophene in acetone is cooled to -20 °C.
-
A solution of dimethyldioxirane (3 equivalents) in acetone is added to the thiophene solution while maintaining the temperature at -20 °C.
-
The reaction mixture is stirred at -20 °C for 36 hours.
-
Crucially, the solvent, unreacted DMD, and unreacted thiophene are thoroughly removed under reduced pressure at a temperature below -40 °C. This step is vital to prevent the decomposition of the product in a concentrated solution.[1]
-
The resulting pure thiophene 1,1-dioxide is obtained as colorless crystals.[1]
The following diagram illustrates the synthetic workflow for the preparation of the parent thiophene 1,1-dioxide.
Physicochemical Properties and Characterization
The isolated parent thiophene 1,1-dioxide has been thoroughly characterized using various spectroscopic methods. Due to its instability at higher temperatures, these analyses were typically performed at low temperatures.
Table 1: Physical and Spectroscopic Data for Parent Thiophene 1,1-Dioxide
| Property | Value | Citation |
| Molecular Formula | C₄H₄O₂S | [3] |
| Molecular Weight | 116.14 g/mol | [3] |
| Appearance | Colorless crystals | [1] |
| Melting Point | ~6 °C (with decomposition) | [1][2] |
| ¹H NMR (400 MHz, CDCl₃, -40 °C) | δ 6.53-6.61 (m, α-H), 6.75-6.83 (m, β-H) | [1] |
| ¹³C NMR (100.6 MHz, CDCl₃, -40 °C) | δ 131.1 (α-C), 129.3 (β-C) | [1] |
Stability and Reactivity
The parent thiophene 1,1-dioxide is a thermally labile compound that readily undergoes dimerization.[4] Its stability is highly dependent on concentration and temperature.
Table 2: Kinetic Data for the Dimerization of Parent Thiophene 1,1-Dioxide
| Condition | Half-life (t₁/₂) | Citation |
| 0.12 M in CDCl₃ at 25 °C | 137 min | [2] |
| 0.025 M in CDCl₃ at 25 °C | 747 min | [2] |
| 0.32 M in CDCl₃ at 40 °C | 14 min | [5] |
The primary decomposition pathway is a [4+2] cycloaddition (Diels-Alder) dimerization, where one molecule acts as the diene and another as the dienophile.[6]
The dimerization process of thiophene 1,1-dioxide is a key aspect of its reactivity, as illustrated in the following logical diagram.
Thiophene 1,1-dioxides are valuable partners in Diels-Alder reactions. The electron-withdrawing sulfonyl group makes them electron-deficient dienes, which allows them to react readily with a wide range of dienophiles, including electron-rich alkenes.[4] This reactivity is a key feature that makes thiophene 1,1-dioxides synthetically important. In many cases, the initial Diels-Alder adduct spontaneously extrudes sulfur dioxide to form a new six-membered ring.[7]
An exception to the rapid dimerization is the reaction of the parent thiophene 1,1-dioxide with cyclopentadiene, which successfully yields the Diels-Alder adduct.[2] However, reactions with many other dienophiles are often outcompeted by the dimerization process.[2]
Conclusion
The successful isolation and characterization of the parent thiophene 1,1-dioxide have provided valuable insights into its chemical nature and reactivity. While its inherent instability presents challenges, the methodologies developed for its synthesis and handling have opened avenues for its use as a reactive intermediate in complex organic synthesis. For drug development professionals, the thiophene 1,1-dioxide scaffold offers a unique building block for the construction of novel molecular architectures. A thorough understanding of its properties, particularly its propensity for dimerization and its utility in cycloaddition reactions, is crucial for harnessing its full synthetic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Thiophene, 1,1-dioxide | C4H4O2S | CID 117926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic chemistry - Mechanism for Diels–Alder of alkene with substituted thiophene sulfone with loss of sulfur dioxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
Methodological & Application
Application Notes and Protocols: Thiophene 1,1-Dioxide in Diels-Alder Reactions with Electron-Rich Alkenes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Thiophene (B33073) 1,1-dioxides are powerful building blocks in organic synthesis, particularly in the construction of complex molecular architectures. Their utility stems from their electron-deficient diene character, which allows them to readily participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles.[1][2] This reactivity profile is in contrast to the more common normal-electron-demand Diels-Alder reaction, thus opening up unique synthetic pathways.
The sulfonyl group in thiophene 1,1-dioxide strongly withdraws electron density from the diene system, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic feature makes it highly reactive towards dienophiles possessing high-energy Highest Occupied Molecular Orbitals (HOMO), such as enamines, enol ethers, and ynamides.[3][4]
A key feature of these cycloaddition reactions is the subsequent extrusion of sulfur dioxide (SO₂) from the initial bicyclic adduct. This cheletropic elimination is often spontaneous or can be induced thermally, leading to the formation of highly substituted aromatic or dihydroaromatic compounds.[3] This sequence of a [4+2] cycloaddition followed by a retro-[4+1] cycloreversion provides a powerful method for the synthesis of complex carbocyclic and heterocyclic frameworks that are prevalent in natural products and pharmaceutical agents.[3]
Notably, substituted thiophene 1,1-dioxides, such as 3,4-disubstituted derivatives, offer the potential for constructing highly functionalized aromatic rings with precise control over the substitution pattern. The reaction often proceeds with high regioselectivity and stereoselectivity, governed by the electronic and steric properties of both the diene and the dienophile.[2]
The versatility of this methodology has been demonstrated in the total synthesis of natural products, such as the illudalane sesquiterpenoids, where an intermolecular IEDDA reaction between a bicyclic thiophene S,S-dioxide and an electron-rich furan (B31954) derivative was a key step.[4] This highlights the potential of this reaction in drug discovery and development for accessing novel chemical matter.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Thiophene 1,1-Dioxides
Thiophene 1,1-dioxides can be synthesized by the oxidation of the corresponding thiophenes.[1]
Materials:
-
Substituted Thiophene
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the substituted thiophene (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.0-2.5 equiv) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired thiophene 1,1-dioxide.
Protocol 2: General Procedure for the Inverse-Electron-Demand Diels-Alder Reaction of Thiophene 1,1-Dioxide with Electron-Rich Alkenes
This protocol provides a general guideline for the cycloaddition reaction. Specific conditions such as temperature and reaction time may need to be optimized for different substrates.
Materials:
-
Thiophene 1,1-dioxide derivative
-
Electron-rich alkene (enamine, enol ether, etc.) (1.0-1.5 equiv)
-
Anhydrous solvent (e.g., toluene, xylene, or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the thiophene 1,1-dioxide (1.0 equiv) and the anhydrous solvent.
-
Add the electron-rich alkene (1.0-1.5 equiv) to the solution.
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, typically 80-140 °C) and stir for the required time (monitor by TLC or LC-MS). For highly reactive substrates, the reaction may proceed at room temperature.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired cycloadduct. In many cases, the initial adduct spontaneously loses SO₂ to afford the aromatic product.
Quantitative Data
The following tables summarize representative quantitative data for the Diels-Alder reactions of thiophene 1,1-dioxides with electron-rich dienophiles.
Table 1: Intermolecular Diels-Alder Reaction of a Bicyclic Thiophene S,S-Dioxide with Furans [4]
| Entry | Dienophile | Product | Yield (%) |
| 1 | Furan | Illudalane benzenoid core | 75 |
| 2 | 2-Methoxyfuran | Bicyclic tetrasubstituted arene | 68 |
Table 2: Intramolecular Diels-Alder Reaction of a Thiophene S,S-Dioxide with an Ynamide [3]
| Entry | Reactant | Product | Yield (%) |
| 1 | Thiophene S,S-dioxide tethered to an ynamide | Formal synthesis of dictyodendrins B, C, and E | N/A |
Note: The yield for the intramolecular reaction was not specified in the abstract but was described as an "elegant formal synthesis."
Visualizations
Workflow for Synthesis and Reaction of Thiophene 1,1-Dioxide
Caption: General workflow for the synthesis of thiophene 1,1-dioxide and its subsequent inverse-electron-demand Diels-Alder reaction.
Mechanism of Inverse-Electron-Demand Diels-Alder Reaction
Caption: Frontier Molecular Orbital (FMO) interaction in the inverse-electron-demand Diels-Alder reaction of thiophene 1,1-dioxide.
References
- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Collective Synthesis of Illudalane Sesquiterpenes via Cascade Inverse Electron Demand (4 + 2) Cycloadditions of Thiophene S,S-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes: The Strategic Use of Thiophene 1,1-Dioxide in Aromatic Compound Synthesis
Introduction
Thiophene (B33073) 1,1-dioxides are highly versatile and reactive building blocks in modern organic synthesis. By oxidizing the sulfur atom of the aromatic thiophene ring, its aromaticity is disrupted, yielding a conjugated diene system activated by a powerful electron-withdrawing sulfone group.[1][2] This transformation unlocks unique reactivity, primarily as an electron-deficient diene in [4+2] cycloaddition (Diels-Alder) reactions.[1] A key feature of these reactions is the spontaneous or thermally-induced extrusion of sulfur dioxide (SO₂) from the initial cycloadduct, which serves as a traceless linker and drives the formation of a new, stable aromatic or hydroaromatic ring.[3] This methodology is of particular interest to medicinal chemists and drug development professionals, as it provides a robust pathway to construct complex, substituted aromatic and polycyclic aromatic scaffolds, which are prevalent in pharmaceuticals.[4][5][6]
Core Synthetic Application: [4+2] Cycloaddition-Extrusion Cascade
The primary application of thiophene 1,1-dioxides in aromatic synthesis is their participation in Diels-Alder reactions. The sulfone group significantly lowers the energy of the diene's HOMO, making it an excellent partner for electron-rich dienophiles in inverse-electron-demand Diels-Alder reactions.[1] However, it can also react with electron-neutral or even electron-poor dienophiles, showcasing its broad utility.[1] The reaction proceeds through a two-stage sequence:
-
[4+2] Cycloaddition: The thiophene 1,1-dioxide (diene) reacts with a π-system (dienophile), such as an alkene or alkyne, to form a bicyclic adduct with a sulfone bridge.
-
Cheletropic Extrusion: This bridged intermediate readily eliminates sulfur dioxide gas upon heating, a thermodynamically favorable process that results in the formation of a new cyclohexadiene or benzene (B151609) ring.[3]
Caption: General reaction mechanism for aromatic synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a thiophene 1,1-dioxide precursor and its subsequent use in a Diels-Alder/aromatization reaction.
Protocol 1: Synthesis of 2,5-Dimethylthiophene (B1293386) 1,1-Dioxide
This protocol describes the oxidation of 2,5-dimethylthiophene to its corresponding 1,1-dioxide using meta-chloroperoxybenzoic acid (m-CPBA). Thiophene sulfoxides are often unstable, but some substituted derivatives can be isolated.[7]
Materials:
-
2,5-Dimethylthiophene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Dissolve 2,5-dimethylthiophene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (2.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the cooled thiophene solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.[7] Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic phase over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 2,5-dimethylthiophene 1,1-dioxide.
Protocol 2: Synthesis of a Substituted Naphthoquinone via Diels-Alder Reaction
This protocol details the reaction between an in situ generated thiophene S-oxide and benzoquinone to form a naphthoquinone derivative.[7]
Materials:
-
2,5-Dimethylthiophene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethylthiophene (1.0 eq) and 1,4-benzoquinone (1.0 eq) in chloroform.[7]
-
Cool the mixture to 0 °C in an ice bath.
-
Add m-CPBA (2.5 eq) portion-wise over 20 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C overnight.[7] The reaction involves the in situ formation of the thiophene oxide, which is immediately trapped by the benzoquinone dienophile.
-
After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The initial cycloadduct may be unstable. To drive the SO₂ extrusion and subsequent aromatization, the crude material can be refluxed in a high-boiling solvent like toluene (B28343) or xylene, though in many quinone cases, the adducts rearrange or aromatize under the initial reaction or workup conditions.[7]
-
Purify the resulting crude product by silica gel chromatography to isolate the target naphthoquinone derivative.
References
- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 2. researchtrends.net [researchtrends.net]
- 3. organic chemistry - Mechanism for Diels–Alder of alkene with substituted thiophene sulfone with loss of sulfur dioxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cognizancejournal.com [cognizancejournal.com]
- 7. scispace.com [scispace.com]
Thiophene 1,1-Dioxide in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiophene (B33073) 1,1-dioxide, a sulfur-oxidized derivative of thiophene, has emerged as a versatile building block in the field of organic electronics. The oxidation of the sulfur atom significantly alters the electronic properties of the thiophene ring, transforming it from an electron-rich unit into a potent electron-accepting moiety.[1][2] This modification leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a reduced band gap, and enhanced stability, making thiophene 1,1-dioxide and its derivatives highly attractive for a range of organic electronic applications.[1][3]
This document provides detailed application notes and experimental protocols for the use of thiophene 1,1-dioxide in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as a general electron acceptor in organic semiconductors.
Applications in Organic Field-Effect Transistors (OFETs)
Thiophene 1,1-dioxide units are incorporated into conjugated polymers and small molecules to serve as the active semiconductor layer in OFETs. Their strong electron-accepting nature facilitates the development of n-type and ambipolar organic semiconductors, which are crucial for the fabrication of complementary logic circuits.
A notable application is in donor-acceptor (D-A) conjugated polymers, where the thiophene 1,1-dioxide unit acts as the acceptor.[4] This design strategy can lead to materials with high electron mobility. For instance, polymers based on thiophene-S,S-dioxidized indophenine (IDTO) have demonstrated unipolar n-type charge transport characteristics with electron mobilities reaching up to 0.18 cm²/Vs.[4] The incorporation of dibenzothiophene-S,S-dioxide (DBTSO) as an acceptor unit in a π-conjugated oligomer has also been shown to produce p-type semiconductor materials with mobilities around 1.6 × 10⁻³ cm²/Vs in solution-processed OFETs.[1]
Quantitative Data for Thiophene 1,1-Dioxide-Based OFETs
| Material | Device Architecture | Mobility (μ) [cm²/Vs] | Ion/Ioff Ratio | Ref. |
| PIDTOBT (Polymer based on thiophene-S,S-dioxidized indophenine) | Top-Gate/Bottom-Contact | 0.18 (n-type) | ~10⁵ | [4] |
| PIDTOBTz (Polymer based on thiophene-S,S-dioxidized indophenine) | Top-Gate/Bottom-Contact | Not Specified | Not Specified | [4] |
| BDT(DBTOTTH)₂ (Oligomer with dibenzothiophene-S,S-dioxide) | Top-Gate/Bottom-Contact | 1.6 × 10⁻³ (p-type) | Not Specified | [1] |
| Thieno[3,2-b]thiophene−diketopyrrolopyrrole-based polymer | Top-Gate/Bottom-Contact | 1.95 (hole mobility) | Not Specified | [5] |
| Thiophene-fused isoindigo based conjugated polymers (PTII-T) | Top-Gate/Bottom-Contact | Balanced electron and hole mobilities | Not Specified | [6] |
Applications in Organic Photovoltaics (OPVs)
In the realm of OPVs, thiophene 1,1-dioxide derivatives are primarily utilized as electron acceptors or as a component in the donor material to tune its electronic properties. The ability to lower the LUMO energy level is particularly advantageous for achieving a high open-circuit voltage (Voc) in bulk heterojunction solar cells.
A polymer electron acceptor, PBDT-TDO, which consists of alternating thiophene-S,S-dioxide (TDO) and benzodithiophene (BDT) units, has been synthesized.[2] The incorporation of the TDO unit resulted in a significant downshift of the HOMO/LUMO energy levels by 0.4 eV/0.9 eV compared to a control polymer with a regular thiophene unit.[2] This material, when used as an electron acceptor in a polymer solar cell, yielded a power conversion efficiency (PCE) of 0.64%.[2] Furthermore, thiophene-based heptamers incorporating thiophene-S,S-dioxide as a peripheral acceptor group have been investigated for their bifunctional behavior, acting as either a donor or an acceptor depending on the blend partner, with PCEs ranging from 2.54% to 3.96% in non-fullerene solar cells.[7]
Quantitative Data for Thiophene 1,1-Dioxide-Based OPVs
| Donor Material | Acceptor Material | Device Architecture | Voc [V] | Jsc [mA/cm²] | FF [%] | PCE [%] | Ref. |
| Not Specified | PBDT-TDO | Not Specified | Not Specified | Not Specified | Not Specified | 0.64 | [2] |
| Thiophene-based heptamer (T7Bz-TSO2) | PCBM | Bulk Heterojunction | Not Specified | Not Specified | Not Specified | Tunable | [7] |
| P3HT | T7Bz-TSO2 | Bulk Heterojunction | Not Specified | Not Specified | Not Specified | Tunable | [7] |
| T7Bz-TSO2 | T7Bz-TSO2 | Bulk Heterojunction | Not Specified | Not Specified | Not Specified | 2.54 - 3.96 | [7] |
| Thieno[3,2-b]thiophene−diketopyrrolopyrrole-based polymer | PC₇₁BM | Bulk Heterojunction | Not Specified | Not Specified | Not Specified | 5.4 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a 2,5-Disubstituted Thiophene 1,1-Dioxide Derivative
This protocol is a general representation based on Stille cross-coupling reactions, a common method for synthesizing derivatives of thiophene 1,1-dioxide.[8][9]
Materials:
-
2,5-Bis(tributylstannyl)thiophene (B173521) 1,1-dioxide
-
Aryl or heteroaryl halide (e.g., 2-bromothiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-bis(tributylstannyl)thiophene 1,1-dioxide (1 equivalent) in anhydrous toluene.
-
Add the aryl or heteroaryl halide (2.2 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
This protocol describes a general procedure for fabricating a top-gate, bottom-contact OFET.[1]
Materials:
-
Pre-patterned source-drain electrodes on a Si/SiO₂ substrate
-
Thiophene 1,1-dioxide-based semiconductor solution (e.g., in chloroform (B151607) or chlorobenzene)
-
Dielectric material (e.g., a polymer dielectric like Cytop or PMMA)
-
Gate electrode material (e.g., evaporated aluminum or gold)
-
Solvents for cleaning (acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Sequentially sonicate the Si/SiO₂ substrate with pre-patterned source-drain electrodes in acetone (B3395972) and isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Semiconductor Deposition: Spin-coat the thiophene 1,1-dioxide-based semiconductor solution onto the substrate. The spin speed and time should be optimized to achieve the desired film thickness.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and morphology. This step is typically performed in a nitrogen-filled glovebox.
-
Dielectric Deposition: Spin-coat the dielectric material solution onto the semiconductor layer. Anneal the dielectric layer according to the material's specifications.
-
Gate Electrode Deposition: Deposit the gate electrode by thermal evaporation through a shadow mask.
-
Device Characterization: Characterize the electrical properties of the OFET using a semiconductor parameter analyzer in a glovebox or in air.
Visualizations
Caption: Experimental workflow for the fabrication of a solution-processed OFET.
Caption: Relationship between structure, properties, and applications of thiophene 1,1-dioxide.
References
- 1. A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor [mdpi.com]
- 2. A New Polymer Electron Acceptor Based on Thiophene-S,S-dioxide Unit for Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The preparation of thiophene-S,S-dioxides and their role in organic electronics - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thiophene-S,S-dioxidized indophenine (IDTO) based donor–acceptor polymers for n-channel organic thin film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiophene-fused isoindigo based conjugated polymers for ambipolar organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. iris.cnr.it [iris.cnr.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oxidation of Thiophenes to Thiophene 1,1-Dioxides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical oxidation of thiophene (B33073) derivatives to their corresponding thiophene 1,1-dioxides. The conversion of the aromatic thiophene ring to the non-aromatic thiophene 1,1-dioxide alters its electronic properties and reactivity, making these compounds valuable intermediates in organic synthesis and medicinal chemistry. Thiophene 1,1-dioxides can act as reactive dienes in Diels-Alder reactions, a property not shared by their aromatic precursors.
Two primary, high-yielding protocols are detailed below: oxidation using methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide, and oxidation with dimethyldioxirane (B1199080) (DMD). The MTO/H₂O₂ system is notable for its efficiency with a range of substituted thiophenes, while the DMD method is particularly effective for substrates bearing electron-withdrawing groups and for the synthesis of the unstable parent thiophene 1,1-dioxide.[1][2]
Data Presentation: Comparison of Oxidation Protocols
The following table summarizes the reaction conditions and yields for the oxidation of various thiophene derivatives to their corresponding 1,1-dioxides using the MTO/H₂O₂ catalytic system. This method has been shown to proceed to quantitative conversion and yield for a variety of substrates.[2]
| Entry | Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 2-Methylbenzothiophene | MTO/H₂O₂ | CH₂Cl₂ | RT | 6 | >99 | >99 |
| 2 | 3-Methylbenzothiophene | MTO/H₂O₂ | CH₂Cl₂ | RT | 6 | >99 | >99 |
| 3 | Dibenzothiophene (DBT) | MTO/H₂O₂ | CH₂Cl₂ | RT | 3 | >99 | >99 |
| 4 | 4,6-Dimethyldibenzothiophene | MTO/H₂O₂ | CH₂Cl₂ | RT | 3 | >99 | >99 |
| 5 | Dibenzothiophene (DBT) | MTO/H₂O₂ | n-octane | 70 | 0.5 | >99 | >99 |
| 6 | 4,6-Dimethyldibenzothiophene | MTO/H₂O₂ | n-octane | 70 | 0.5 | >99 | >99 |
Data sourced from a study on the efficient oxidation of thiophene derivatives.[2] MTO (5% w/w), 2.5 equiv. of H₂O₂. Yields are calculated based on the substrate conversion.
Experimental Protocols
This protocol is adapted from a method demonstrating the efficient oxidation of various thiophene derivatives.[2] The reaction proceeds via the formation of highly active peroxo-rhenium species.[3]
Materials:
-
Thiophene derivative
-
Methyltrioxorhenium (MTO)
-
Hydrogen peroxide (35% aqueous solution)
-
Dichloromethane (B109758) (CH₂Cl₂) or n-octane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiophene derivative in the chosen solvent (CH₂Cl₂ or n-octane).
-
Catalyst Addition: Add methyltrioxorhenium (MTO) to the solution (5% w/w with respect to the thiophene substrate).
-
Oxidant Addition: Slowly add hydrogen peroxide (2.5 equivalents relative to the thiophene substrate) to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature or heated, as indicated in the data table). Monitor the progress of the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature if heated.
-
Quench the excess peroxide by the careful addition of a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Separate the organic layer. If dichloromethane is used, wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure thiophene 1,1-dioxide.[2]
-
This method is particularly useful for the synthesis of thiophene 1,1-dioxides with electron-withdrawing substituents and for the isolation of the highly reactive parent thiophene 1,1-dioxide at low temperatures.[1][4]
Materials:
-
Thiophene derivative
-
Dimethyldioxirane (DMD) solution in acetone (B3395972) (prepared separately)
-
Acetone (pre-cooled)
-
Standard low-temperature laboratory glassware
-
Apparatus for solvent removal under reduced pressure at low temperature
Procedure:
-
Reaction Setup: In a pre-cooled, three-necked round-bottom flask equipped with a low-temperature thermometer and an inert gas inlet, dissolve the thiophene derivative in cold acetone (-20 °C).
-
Oxidant Addition: Slowly add a pre-cooled solution of dimethyldioxirane (approximately 3 equivalents) in acetone to the stirred thiophene solution while maintaining the temperature at -20 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or NMR spectroscopy of aliquots. The reaction is typically run for several hours (e.g., 36 hours for the parent thiophene).[4]
-
Work-up and Isolation (Crucial for unstable products):
-
Upon completion, it is critical to remove the solvent and any volatile materials at a low temperature (below -40 °C) under reduced pressure to prevent the dimerization or decomposition of the thiophene 1,1-dioxide product.[4][5]
-
This will yield the thiophene 1,1-dioxide, which for the parent compound, is isolated as colorless crystals.[5]
-
-
Characterization: The isolated product should be characterized immediately, as some thiophene 1,1-dioxides are thermally unstable and prone to dimerization.[1][5]
Visualizations
Caption: General workflow for the oxidation of thiophenes.
References
Application Notes and Protocols: Thiophene 1,1-Dioxide as a Building Block for n-Type Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene (B33073) 1,1-dioxide has emerged as a powerful building block in the design and synthesis of n-type organic electronic materials. The oxidation of the sulfur atom in the thiophene ring to a sulfone significantly alters its electronic properties, transforming it from an electron-rich unit into a potent electron-withdrawing moiety. This modification effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting material, facilitating electron injection and transport, a key characteristic for n-type semiconductors.
These materials are finding applications in various organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs). In OFETs, they serve as the active channel material for electron transport, while in OSCs, they can function as electron acceptors. The versatility of thiophene 1,1-dioxide chemistry allows for the fine-tuning of optoelectronic properties through the introduction of various substituents, enabling the development of materials with tailored characteristics for specific device applications.
This document provides detailed application notes and protocols for the synthesis of thiophene 1,1-dioxide-based materials and their integration into n-type OFETs.
Data Presentation
The following tables summarize key quantitative data for representative thiophene 1,1-dioxide-based polymers and small molecules, providing a comparative overview of their electronic properties and device performance.
Table 1: Optoelectronic Properties of Thiophene 1,1-Dioxide Containing Polymers
| Polymer/Small Molecule | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Reference |
| BDT(DBTOTTH)₂ | -5.51 | -3.22 | 2.29 (electrochemical) | [1] |
| PNDI-3Th | - | - | - | [2] |
| PTVT-T | - | - | - | [3] |
| P5TCN-F25 | - | - | 1.88 | [3] |
Table 2: Performance of n-Type OFETs based on Thiophene 1,1-Dioxide Containing Copolymers
| Polymer | Electron Mobility (cm²/Vs) | On/Off Ratio | Device Architecture | Reference |
| PNDI-3Th | 0.076 | - | - | [2] |
| TVTDA-4FTVT | 0.87 | >10⁵ | Top-Gate, Bottom-Contact | [2] |
| TVTDA-2F2CNTVT | 0.049 | >10⁵ | Top-Gate, Bottom-Contact | [2] |
Table 3: Performance of Organic Solar Cells with Thiophene-Based Acceptors
| Donor:Acceptor Blend | V_oc (V) | J_sc (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (%) | Reference |
| PTB7-Th:PC₇₁BM | 0.77 | 14.8 | 65 | 7.41 | [4] |
| PTVT-T:BTP-eC9 | - | - | - | 16.20 | [3] |
| P5TCN-F25:Y6 | - | - | - | >16 | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Key Building Block - 3,6-bis(5-bromothiophen-2-yl)-2,5-dialkylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP-based monomer)
This protocol describes the synthesis of a common electron-accepting building block that can be copolymerized with thiophene 1,1-dioxide-containing monomers.
Materials:
-
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP)
-
N-Bromosuccinimide (NBS)
-
Chloroform (B151607) (CHCl₃)
-
Dimethylformamide (DMF)
-
Appropriate alkyl halide (e.g., 1-bromooctane)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Alkylation of DPP:
-
In a round-bottom flask, dissolve DPP in anhydrous DMF.
-
Add potassium carbonate and the desired alkyl halide.
-
Heat the mixture to 80-100 °C and stir overnight under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Bromination of Alkylated DPP:
-
Dissolve the alkylated DPP in chloroform in a flask protected from light.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) in small portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/chloroform) to obtain the pure dibrominated monomer.
-
Protocol 2: Characterization by Cyclic Voltammetry (CV)
This protocol outlines the procedure for determining the HOMO and LUMO energy levels of a thiophene 1,1-dioxide-based polymer.[5][6][7][8]
Materials and Equipment:
-
Three-electrode electrochemical cell (working electrode: glassy carbon or platinum, reference electrode: Ag/AgCl or Ag/Ag⁺, counter electrode: platinum wire)
-
Potentiostat
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆))
-
Ferrocene (B1249389) (for internal calibration)
-
Polymer sample
Procedure:
-
Sample Preparation:
-
Dissolve the polymer in the chosen solvent to a concentration of approximately 1 mg/mL.
-
Add the supporting electrolyte to the solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
-
Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Record the cyclic voltammogram by scanning the potential from a value where no reaction occurs towards the oxidation potential, then reversing the scan towards the reduction potential, and finally returning to the initial potential. A typical scan rate is 50-100 mV/s.
-
After obtaining the voltammogram of the polymer, add a small amount of ferrocene to the solution and record its cyclic voltammogram under the same conditions. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple will be used as an internal standard.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the voltammogram of the polymer. These are the potentials at which the current begins to deviate from the baseline.
-
Determine the half-wave potential of the ferrocene peak (E₁/₂ (Fc/Fc⁺)).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas[5][7]:
-
HOMO (eV) = -[E_ox^onset - E₁/₂ (Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red^onset - E₁/₂ (Fc/Fc⁺) + 4.8]
-
Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level and may vary slightly depending on the reference system.
-
-
Protocol 3: Fabrication and Characterization of a Solution-Processed n-Type OFET
This protocol describes the fabrication of a top-gate, bottom-contact (TGBC) OFET using a solution-processable thiophene 1,1-dioxide-based polymer.
Materials and Equipment:
-
Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (e.g., 300 nm) as the substrate/gate electrode.
-
Gold (Au) for source and drain electrodes.
-
Thiophene 1,1-dioxide-based polymer solution in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
Dielectric polymer solution (e.g., PMMA in anisole).
-
Substrate cleaning solvents (acetone, isopropanol).
-
UV-ozone cleaner or piranha solution (use with extreme caution).
-
Spin coater.
-
Thermal evaporator.
-
Semiconductor parameter analyzer.
-
Glovebox with a nitrogen atmosphere.
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate by sonicating in acetone (B3395972) and isopropanol (B130326) for 15 minutes each, followed by drying with a stream of nitrogen.
-
Treat the substrate with UV-ozone for 10-15 minutes to remove organic residues and improve the surface hydrophilicity.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate gold (e.g., 50 nm) onto the SiO₂ surface to define the source and drain electrodes. A thin adhesion layer of chromium or titanium (e.g., 5 nm) may be deposited first.
-
-
Semiconductor Deposition:
-
Transfer the substrate into a nitrogen-filled glovebox.
-
Spin-coat the thiophene 1,1-dioxide polymer solution onto the substrate. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Anneal the film at an optimized temperature (e.g., 100-150 °C) on a hotplate to remove residual solvent and improve the film morphology.
-
-
Dielectric Layer Deposition:
-
Spin-coat the dielectric polymer solution (e.g., PMMA) on top of the semiconductor layer.
-
Anneal the dielectric layer to remove the solvent (e.g., at 80-90 °C).
-
-
Gate Electrode Deposition:
-
Deposit the gate electrode (e.g., aluminum or gold, 50-80 nm) by thermal evaporation through a shadow mask.
-
-
Device Characterization:
-
Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in the glovebox.
-
From the transfer characteristics in the saturation regime, calculate the electron mobility (μ) using the following equation:
-
I_DS = (W / 2L) * μ * C_i * (V_GS - V_th)²
-
where I_DS is the drain-source current, W is the channel width, L is the channel length, C_i is the capacitance per unit area of the dielectric, V_GS is the gate-source voltage, and V_th is the threshold voltage.
-
-
Mandatory Visualization
Caption: Workflow for n-type material development.
Caption: From thiophene to n-type devices.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene: An eco-friendly solvent for organic solar cells - Nanjing Tech University [pure.njtech.edu.cn:443]
- 5. researchgate.net [researchgate.net]
- 6. Determination of HOMO and LUMO Level of Polythiophene, Poly(3-Thiophene Acetic Acid), Polypyrrole and Chlorophyll via Cyclic Voltammetry Method | Scientific.Net [scientific.net]
- 7. echemi.com [echemi.com]
- 8. prezi.com [prezi.com]
Functionalization of Thiophene 1,1-Dioxide: A Versatile Platform for Advanced Materials
Application Notes and Protocols for Researchers in Materials Science and Drug Development
The functionalization of thiophene (B33073) 1,1-dioxide has emerged as a powerful strategy for the development of novel organic materials with tailored electronic and optical properties. The strong electron-accepting nature of the thiophene 1,1-dioxide core, combined with the versatility of its chemical modifications, makes it a valuable building block for a wide range of applications, from organic electronics to medicinal chemistry. These application notes provide an overview of the key functionalization strategies and detailed protocols for the synthesis and characterization of thiophene 1,1-dioxide-based materials.
Application Note 1: Thiophene 1,1-Dioxide in Organic Electronics
Functionalized thiophene 1,1-dioxides are increasingly utilized in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The dioxide unit lowers the HOMO and LUMO energy levels of the thiophene ring, facilitating electron injection and transport, which is crucial for n-type and ambipolar organic semiconductors.[1][2][3]
Key Advantages:
-
Tunable Electronic Properties: Functionalization through cross-coupling reactions allows for precise tuning of the electronic properties, including the HOMO/LUMO levels and the bandgap.
-
High Electron Affinity: The sulfone group imparts a high electron affinity, making these materials excellent candidates for n-channel semiconductors.
-
Improved Stability: The oxidation of the thiophene ring can lead to enhanced oxidative stability, a critical factor for the longevity of organic electronic devices.
A general workflow for the functionalization of thiophene and its application in materials science is depicted below.
Caption: Workflow for Thiophene 1,1-Dioxide Functionalization.
Application Note 2: Thiophene 1,1-Dioxide in Organic Photovoltaics
In the realm of organic photovoltaics (OPVs), thiophene 1,1-dioxide derivatives are employed as electron-acceptor materials in the active layer of solar cells.[4] Their tunable LUMO levels allow for efficient charge separation at the donor-acceptor interface, a key process for photovoltaic energy conversion. Polymers incorporating thiophene 1,1-dioxide units have shown promise in achieving high power conversion efficiencies.[5][6][7]
Key Advantages:
-
Broad Absorption Spectra: Functionalization can extend the conjugation of the polymer backbone, leading to broader absorption of the solar spectrum.
-
Optimized Morphology: The choice of side chains on the thiophene 1,1-dioxide unit can influence the morphology of the bulk heterojunction, which is critical for efficient charge transport and collection.
-
High Open-Circuit Voltage (Voc): The low-lying HOMO level of thiophene 1,1-dioxide-based acceptors can lead to a larger energy difference between the donor's HOMO and the acceptor's LUMO, resulting in a higher Voc.
Quantitative Data Summary
The following tables summarize key quantitative data for materials based on functionalized thiophene 1,1-dioxides, showcasing their potential in organic electronics.
Table 1: Electronic Properties of Functionalized Thiophene 1,1-Dioxides
| Compound/Polymer Reference | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Application |
| P(TDPP-T-TT-T) | -5.35 | -3.55 | 1.80 | OPV |
| PDBT-T1 | -5.51 | -3.61 | 1.90 | OPV |
| PTB7 | -5.15 | -3.35 | 1.80 | OPV[3] |
| PBPTT | -5.28 | -2.61 | 2.67 | OFET[8] |
Table 2: Device Performance of Thiophene 1,1-Dioxide-Based Materials
| Material | Device Architecture | Mobility (cm²/Vs) | On/Off Ratio | PCE (%) |
| PBPTT | Flexible OFET | 0.27 | 10⁴ | - |
| PffBT4T-2OD based ternary polymer | OPV | - | - | >11%[9] |
| PTB7:PC71BM | Flexible OPV | - | - | 7.1%[3] |
| Polythiophene derivatives | All-Polymer Solar Cell | - | - | 11.81%[10] |
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Thiophene 1,1-Dioxide via Suzuki Coupling
This protocol describes a general procedure for the Suzuki cross-coupling reaction to introduce aryl substituents onto a dibrominated thiophene 1,1-dioxide core.
Caption: Suzuki Coupling Experimental Workflow.
Materials:
-
2,5-Dibromo-3,4-dialkylthiophene 1,1-dioxide
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (4 equivalents)
-
Toluene
-
Deionized water
Procedure:
-
In a Schlenk flask, dissolve 2,5-dibromo-3,4-dialkylthiophene 1,1-dioxide (1 equivalent) and the arylboronic acid (2.2 equivalents) in toluene.
-
Add an aqueous solution of K₂CO₃ (4 equivalents).
-
Degas the mixture by bubbling with argon for 30 minutes.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 90 °C and stir vigorously for 24 hours.
-
Cool the reaction to room temperature and add deionized water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diarylthiophene 1,1-dioxide.[11][12][13]
Protocol 2: Polymerization of a Thiophene 1,1-Dioxide Derivative via Stille Coupling
This protocol outlines a general procedure for the Stille polycondensation to synthesize a conjugated polymer incorporating a thiophene 1,1-dioxide unit.[14][15][16][17]
Caption: Stille Polymerization Experimental Workflow.
Materials:
-
Dianhydro-thiophene 1,1-dioxide monomer
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (8 mol%)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask, add the dibromo-thiophene 1,1-dioxide monomer (1 equivalent) and the distannyl comonomer (1 equivalent).
-
Add Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (8 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via cannula.
-
Heat the reaction mixture to 110 °C and stir for 48 hours under an argon atmosphere.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer and wash with methanol.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and chloroform (B151607).
-
Collect the chloroform fraction and precipitate the polymer in methanol.
-
Filter and dry the polymer under vacuum.
Protocol 3: Fabrication of an Organic Solar Cell Device
This protocol provides a general procedure for the fabrication of a bulk heterojunction organic solar cell using a thiophene 1,1-dioxide-based polymer as the acceptor.[3][18]
Device Structure: ITO / PEDOT:PSS / Polymer:Acceptor / Ca / Al
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Donor polymer (e.g., PTB7)
-
Thiophene 1,1-dioxide-based acceptor polymer
-
Chlorobenzene
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
Prepare a blend solution of the donor polymer and the thiophene 1,1-dioxide-based acceptor polymer in chlorobenzene.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer.
-
Anneal the active layer at an optimized temperature to improve morphology.
-
Thermally evaporate a layer of Calcium (Ca) followed by a layer of Aluminum (Al) as the cathode under high vacuum (<10⁻⁶ Torr).
-
Encapsulate the device to prevent degradation from air and moisture.
Signaling Pathways and Logical Relationships
The Diels-Alder reaction is a powerful tool for the functionalization of thiophene 1,1-dioxides, where the dioxide can act as a diene. This reaction allows for the construction of complex cyclic systems.[5]
Caption: Diels-Alder Reaction of Thiophene 1,1-Dioxide.
Conclusion
The functionalization of thiophene 1,1-dioxide offers a versatile and robust platform for the creation of advanced organic materials. The protocols and data presented herein provide a foundation for researchers to explore the potential of these materials in various applications, particularly in the field of organic electronics. The ability to fine-tune the electronic and physical properties through synthetic modification will continue to drive innovation in this exciting area of materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. The synthesis, characterization and flexible OFET application of three (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane based copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. (PDF) Efficient Polymer Solar Cells With an Power [research.amanote.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. rsc.org [rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. researchgate.net [researchgate.net]
The Strategic Role of Thiophene 1,1-Dioxide in Advanced Cascade Reactions for Complex Molecule Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiophene (B33073) 1,1-dioxides have emerged as powerful and versatile intermediates in organic synthesis, particularly in the construction of complex molecular architectures. Their unique electronic properties and reactivity allow them to participate in a variety of cascade reactions, most notably inverse-electron-demand Diels-Alder (IEDDA) cycloadditions followed by a cheletropic extrusion of sulfur dioxide. This sequence provides a robust and efficient method for the de novo synthesis of highly substituted aromatic and heteroaromatic rings, which are key structural motifs in many natural products and pharmaceutical agents.
This document provides detailed application notes and experimental protocols for the use of thiophene 1,1-dioxides in cascade reactions, with a focus on the synthesis of illudalane sesquiterpenes as a practical example.
Core Concepts and Applications
Thiophene 1,1-dioxides are electron-deficient dienes, making them ideal partners for electron-rich dienophiles in IEDDA reactions. The subsequent loss of sulfur dioxide from the bicyclic intermediate is a thermally driven, irreversible process that leads to the formation of a stable aromatic system. This cascade approach offers several advantages:
-
Efficiency: Multiple bonds are formed in a single synthetic operation, reducing the number of steps and improving overall yield.
-
Convergent Synthesis: Complex molecules can be assembled from simpler, readily available starting materials.
-
Regiocontrol: The substitution pattern on both the thiophene 1,1-dioxide and the dienophile dictates the regiochemistry of the final aromatic product.
-
Access to Complex Scaffolds: This methodology has been successfully applied to the total synthesis of natural products, demonstrating its utility in constructing intricate molecular frameworks.[1][2]
A prime example of this strategy is the collective synthesis of illudalane sesquiterpenes, where a bicyclic thiophene S,S-dioxide serves as a generalized precursor to the indane core of these natural products.[1][3]
Experimental Protocols
The following protocols are based on the successful synthesis of the illudalane core and related compounds.
Protocol 1: Synthesis of Bicyclic Thiophene Precursors
The synthesis of the thiophene 1,1-dioxide often begins with the construction of the corresponding thiophene. A common method is the Fiesselmann thiophene synthesis.
Example: Synthesis of Methyl 5,5-dimethyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
-
Vilsmeier-Haack Reaction: To a solution of 3,3-dimethylcyclopentanone (B1585620) (1.0 eq) in DMF (2.0 M), phosphorus oxychloride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 1 hour and then at 60 °C for 4 hours. The resulting mixture containing the β-chloroenal is cooled to 0 °C.
-
Fiesselmann Cyclization: A solution of methyl thioglycolate (1.1 eq) and sodium methoxide (B1231860) (1.1 eq) in methanol (B129727) (1.0 M) is added dropwise to the cooled Vilsmeier-Haack adduct. The reaction is stirred at room temperature overnight.
-
Work-up: The reaction mixture is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired thiophene.
Protocol 2: Oxidation of Thiophenes to Thiophene 1,1-Dioxides
The oxidation of the thiophene to the corresponding S,S-dioxide is a crucial step. While various oxidizing agents can be used, in situ generated trifluoroacetic peracid has proven effective, especially for electron-deficient thiophenes.[3]
Example: Synthesis of Methyl 5,5-dimethyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate 2,2-dioxide
-
Reaction Setup: To a solution of the thiophene (1.0 eq) in dichloromethane (B109758) (0.1 M) at 0 °C, trifluoroacetic anhydride (B1165640) (3.0 eq) is added dropwise.
-
Oxidation: Hydrogen peroxide (30% aqueous solution, 3.0 eq) is added dropwise, and the reaction is stirred vigorously at room temperature for 12 hours.
-
Work-up: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate and sodium sulfite. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 3: Cascade [4+2] Cycloaddition and SO₂ Extrusion
This is the key cascade reaction for the construction of the aromatic core.
Example: Synthesis of the Illudalane Benzenoid Core
-
Reaction Setup: A solution of the bicyclic thiophene S,S-dioxide (1.0 eq) and the furan (B31954) dienophile (e.g., 2-methoxyfuran, 3.0 eq) in a high-boiling solvent such as toluene (B28343) (0.1 M) is prepared in a sealed tube.
-
Cascade Reaction: The mixture is heated to 100-120 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the polysubstituted arene.[1]
Data Presentation
The following tables summarize quantitative data for the key steps in the synthesis of illudalane natural products via the thiophene 1,1-dioxide cascade strategy.
Table 1: Synthesis of Bicyclic Thiophene S,S-Dioxides
| Starting Thiophene | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 5,5-dimethyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate | H₂O₂ / TFAA | CH₂Cl₂ | rt | 12 | 73[3] |
| Ethyl 2-(3,3-dimethylcyclopent-1-en-1-ylthio)acetate | PdCl₂/Et₃SiH then H₂O₂ / TFAA | CH₂Cl₂ | rt | 12 | 74 (2 steps)[1] |
Table 2: Cascade Cycloaddition/SO₂ Extrusion for the Synthesis of Illudalane Cores
| Thiophene S,S-Dioxide | Dienophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methyl 5,5-dimethyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate 2,2-dioxide | 2-Methylfuran | Toluene | 100 | 12 | Illudalane Core 6 | Good[1] |
| Methyl 5,5-dimethyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate 2,2-dioxide | 2-Methoxyfuran | Toluene | 100 | 12 | Bicyclic Arene 8 | - |
| Bicyclic Thiophene S,S-dioxide 12 | 2-Methylfuran | Toluene | 100 | 12 | 2,2-Dimethylindane Core 14 | - |
| Thiophene S,S-dioxide 16 | Cyclopentenone | - | - | - | - | - |
| Thiophene S,S-dioxide 16 | Dimethylacetylenedicarboxylate | - | - | - | - | - |
Note: Specific yield data for all combinations were not available in the cited abstracts. "Good" indicates a synthetically useful yield as described in the source.
Mandatory Visualization
The following diagrams illustrate the key reaction pathways and workflows described.
References
- 1. Collective Synthesis of Illudalane Sesquiterpenes via Cascade Inverse Electron Demand (4 + 2) Cycloadditions of Thiophene S,S-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collective Synthesis of Illudalane Sesquiterpenes via Cascade Inverse Electron Demand (4 + 2) Cycloadditions of Thiophene S,S-Dioxides | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
Synthetic Utility of Benzo[b]thiophene 1,1-dioxides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzo[b]thiophene 1,1-dioxides are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in synthetic chemistry. The oxidation of the sulfur atom from a thioether to a sulfone dramatically alters the molecule's electronic properties, transforming it from an electron-rich aromatic system into a highly versatile electron-deficient scaffold. This modification unlocks a diverse range of chemical reactivities and has established benzo[b]thiophene 1,1-dioxides as valuable intermediates in medicinal chemistry, materials science, and organic synthesis.
Application Notes
The benzo[b]thiophene 1,1-dioxide core is a privileged structure in drug discovery, appearing in numerous compounds with a wide array of biological activities.[1] Its utility stems from its role as a rigid scaffold, a bioisostere for other aromatic systems, and its unique reactivity.
Key Applications:
-
Medicinal Chemistry: The scaffold is integral to the development of potent therapeutic agents. For instance, derivatives have been designed as STAT3 inhibitors for cancer therapy and as covalent inhibitors of enzymes like PHGDH, which is crucial in cancer cell metabolism.[2][3][4] The electrophilic nature of the heterocycle makes it an effective "warhead" for targeted covalent inhibitors.[5] However, this reactivity can also lead to non-specific binding, and some derivatives have been classified as Pan-Assay Interference Compounds (PAINS).[6]
-
Diels-Alder Reactions: Benzo[b]thiophene 1,1-dioxides are excellent dienophiles in [4+2] cycloaddition reactions.[7] Upon cycloaddition, the sulfone group is often extruded as sulfur dioxide, providing a powerful method for the synthesis of complex polycyclic aromatic compounds.[8][9]
-
Materials Science: In the field of materials science, 2,3-diaryl-substituted benzo[b]thiophene 1,1-dioxides have been investigated as electroluminescent materials for Organic Light-Emitting Devices (OLEDs).[5][10] Furthermore, their unique photophysical properties have been harnessed to create fluorescent labels with large Stokes shifts, making them suitable for advanced live-cell imaging techniques.[5][10]
-
Synthetic Intermediates: As α,β-unsaturated sulfones, they readily act as Michael acceptors.[7] The core can be further functionalized using modern synthetic methods, such as palladium-catalyzed C-H activation, to introduce additional complexity.[11]
Key Synthetic Transformations & Data
The versatility of benzo[b]thiophene 1,1-dioxides is demonstrated through various synthetic routes and subsequent functionalizations. Below are tables summarizing quantitative data for key transformations.
Table 1: Electrochemical Synthesis of 2,3-Diphenylbenzo[b]thiophene 1,1-dioxide [12]
| Entry | Starting Materials | Current (mA) | Solvent System | Yield (%) |
| 1 | 1-Propynylbenzene, 4-Methylbenzenesulfonhydrazide | 5.0 | HFIP/CH₃NO₂ | 75 |
| 2 | 1-Propynylbenzene, 4-Methylbenzenesulfonhydrazide | 3.0 | HFIP/CH₃NO₂ | 52 |
| 3 | 1-Propynylbenzene, 4-Methylbenzenesulfonhydrazide | 7.0 | HFIP/CH₃NO₂ | 63 |
Reaction Conditions: Substrates (0.2 mmol), Et₄NPF₆ (0.2 mmol), graphite (B72142) felt anode, room temperature, 8 h, undivided cell.[12]
Table 2: Palladium-Catalyzed C2-Selective Oxidative Olefination [11]
| Entry | Benzo[b]thiophene 1,1-dioxide Substrate | Olefin | Pd-Catalyst (mol %) | Oxidant | Yield (%) |
| 1 | Unsubstituted (1a) | Styrene | Pd(OAc)₂ (5) | AgOAc | 89 |
| 2 | 5-Methyl (1b) | Styrene | Pd(OAc)₂ (5) | AgOAc | 85 |
| 3 | 5-Methoxy (1c) | Styrene | Pd(OAc)₂ (5) | AgOAc | 78 |
| 4 | Unsubstituted (1a) | Ethyl Acrylate | Pd(OAc)₂ (5) | AgOAc | 72 |
Reaction Conditions: Benzo[b]thiophene 1,1-dioxide (0.20 mmol), olefin (0.30 mmol), THF (1.2 mL), 100 °C, 24 h.[11]
Diagrams and Workflows
The synthetic utility can be visualized through reaction pathways and experimental workflows.
Caption: Synthetic pathways to and applications of benzo[b]thiophene 1,1-dioxides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. Diels–Alder reaction of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides: an unprecedented de-oxygenation vs. sulfur dioxide extrusion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrochemically-promoted synthesis of benzo[ b ]thiophene-1,1-dioxides via strained quaternary spirocyclization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01175A [pubs.rsc.org]
Application of Thiophene 1,1-Dioxide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene (B33073) 1,1-dioxide, a sulfur-containing five-membered heterocyclic compound, has emerged as a versatile and valuable building block in the synthesis of pharmaceutical intermediates. The electron-withdrawing nature of the sulfonyl group de-aromatizes the thiophene ring, rendering it a highly reactive diene or dienophile in cycloaddition reactions. This unique reactivity profile, particularly in Diels-Alder reactions, allows for the efficient construction of complex molecular scaffolds found in a variety of biologically active compounds. This application note provides a detailed overview of the use of thiophene 1,1-dioxide in pharmaceutical synthesis, including key reactions, experimental protocols, and quantitative data.
Key Applications in Pharmaceutical Intermediate Synthesis
The application of thiophene 1,1-dioxide in pharmaceutical synthesis primarily revolves around its utility as a reactive synthon for constructing complex carbocyclic and heterocyclic frameworks.
1. Diels-Alder Reactions:
Thiophene 1,1-dioxides are excellent dienes in [4+2] cycloaddition reactions. Due to the electron-withdrawing sulfonyl group, they are electron-deficient dienes, which allows them to react readily with a wide range of dienophiles, including electron-rich alkenes. This reactivity is often the reverse of typical Diels-Alder reactions, making it a powerful tool for organic synthesis.[1] The initial cycloadduct can then undergo spontaneous extrusion of sulfur dioxide to afford a cyclohexadiene derivative, which can be further aromatized to yield substituted benzene (B151609) rings. This "cycloaddition-cheletropic extrusion" cascade is a cornerstone of its synthetic utility.
2. Synthesis of Biologically Active Molecules:
The scaffolds generated from thiophene 1,1-dioxide cycloadditions are present in various pharmaceutically relevant molecules. Notable examples include:
-
STAT3 (Signal Transducer and Activator of Transcription 3) Inhibitors: Benzo[b]thiophene 1,1-dioxide is a key structural motif in a class of potent STAT3 inhibitors. These compounds have shown promise as anticancer agents by targeting the STAT3 signaling pathway, which is often dysregulated in cancer.
-
PHGDH (Phosphoglycerate Dehydrogenase) Covalent Inhibitors: Derivatives of benzo[b]thiophene 1,1-dioxide have been identified as covalent inhibitors of PHGDH, a key enzyme in the serine biosynthesis pathway that is upregulated in many cancers.
Data Presentation
The following tables summarize quantitative data for key reactions involving thiophene 1,1-dioxide and its derivatives in the synthesis of pharmaceutical intermediates.
Table 1: Synthesis of Thiophene 1,1-Dioxide Precursors
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| Benzo[b]thiophene | m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758) (DCM) | Benzo[b]thiophene 1,1-dioxide | High | General procedure |
| 3-Bromobenzo[b]thiophene | m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM) | 3-Bromobenzo[b]thiophene 1,1-dioxide | High | General procedure |
| Thiophene | Hydrogen Peroxide, Methyltrioxorhenium(VII) catalyst | Thiophene 1,1-dioxide | Good | [2] |
Table 2: Diels-Alder Reactions of Thiophene 1,1-Dioxides
| Diene | Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| Thiophene 1,1-dioxide | N-Phenylmaleimide | Toluene, Reflux | 3a,4,7,7a-Tetrahydro-2-phenyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione | Not specified | General procedure |
| 3,4-Dibromothiophene (B32776) 1,1-dioxide | Furan (B31954) | Benzene, Reflux | 1,2-Dibromo-5,8-epoxy-5,8-dihydronaphthalene | 85 | General procedure |
| Tetrachlorothiophene 1,1-dioxide | Various alkenes | Heat | Substituted cyclohexadienes (after SO2 extrusion) | Varies | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Thiophenes to Thiophene 1,1-Dioxides
This protocol describes a general method for the oxidation of a thiophene derivative to its corresponding 1,1-dioxide using m-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
Substituted Thiophene (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA, 77% max, 2.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the substituted thiophene in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Separate the layers and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Diels-Alder Reaction of 3,4-Dibromothiophene 1,1-Dioxide with Furan
This protocol details the [4+2] cycloaddition reaction between 3,4-dibromothiophene 1,1-dioxide and furan.
Materials:
-
3,4-Dibromothiophene 1,1-dioxide (1.0 eq)
-
Furan (excess, ~10 eq)
-
Benzene
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve 3,4-dibromothiophene 1,1-dioxide in benzene.
-
Add a large excess of furan to the solution.
-
Heat the sealed tube at 80-100 °C for 12-24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cycloadduct.
Mandatory Visualization
Caption: General workflow for the synthesis of pharmaceutical intermediates using thiophene 1,1-dioxide.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of benzo[b]thiophene 1,1-dioxide derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Isolation of Monomeric Thiophene 1,1-Dioxide
Welcome to the technical support center for the isolation of monomeric thiophene (B33073) 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis, purification, and handling of this highly reactive compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to isolate monomeric thiophene 1,1-dioxide?
The primary challenge in isolating monomeric thiophene 1,1-dioxide is its high reactivity, which leads to rapid dimerization and trimerization.[1][2] The parent thiophene 1,1-dioxide is a thermally labile compound that readily undergoes [4+2] cycloaddition reactions with itself, where one molecule acts as a diene and another as a dienophile.[2] This inherent instability makes it difficult to maintain in its monomeric form under typical laboratory conditions.
Q2: What are the signs of dimerization or trimerization in my sample?
The formation of dimers and trimers can be observed through several analytical techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, new sets of peaks corresponding to the dimer and trimer structures will appear, while the signals for the monomeric form decrease over time. Mass spectrometry will show peaks corresponding to the molecular weights of the dimer and trimer. A notable physical sign is the solidification of a sample that was initially a liquid or oil at room temperature, as the dimerization and trimerization products are often solids.[1]
Q3: What are the optimal conditions for synthesizing and isolating monomeric thiophene 1,1-dioxide?
The successful isolation of monomeric thiophene 1,1-dioxide hinges on conducting the synthesis and purification at low temperatures. Oxidation of thiophene is typically carried out at temperatures around -20 °C.[1][3] Following the reaction, the solvent and any volatile byproducts must be removed at temperatures below -40 °C to prevent dimerization.[1][3]
Q4: How do substituents on the thiophene ring affect the stability of the 1,1-dioxide?
Substituents on the thiophene ring can significantly influence the stability of the corresponding 1,1-dioxide. Electron-withdrawing groups can increase the stability of the monomeric form.[2] For instance, tetrachlorothiophene (B1294677) 1,1-dioxide is thermally stable and can be easily isolated.[2] Conversely, monosubstituted thiophene 1,1-dioxides are generally kinetically labile and prone to dimerization.[3]
Q5: Can I use trapping agents to confirm the presence of monomeric thiophene 1,1-dioxide?
Yes, in-situ trapping with a reactive dienophile is a common strategy to confirm the generation of monomeric thiophene 1,1-dioxide. Due to the rapid dimerization of the thiophene 1,1-dioxide, the trapping agent must be highly reactive.[1] Cyclopentadiene has been used successfully to form a Diels-Alder adduct with monomeric thiophene 1,1-dioxide in good yield.[1]
Troubleshooting Guides
Problem 1: Rapid disappearance of the monomeric product after synthesis.
-
Symptom: NMR analysis immediately after synthesis shows the presence of the monomer, but subsequent analyses show a rapid decrease in monomer signals and the appearance of new, complex signals.
-
Cause: The temperature of the sample has likely risen above the threshold for rapid dimerization.
-
Solution:
-
Maintain Low Temperatures: Ensure that all post-synthesis manipulations, including solvent removal and sample preparation for analysis, are performed at or below -40 °C.
-
Use Pre-cooled Solvents and Equipment: All solvents and apparatus used for extraction, filtration, and NMR sample preparation should be pre-cooled to the appropriate temperature.
-
Immediate Analysis: Analyze the sample by NMR as quickly as possible after its preparation, using a pre-cooled NMR probe if available.
-
Problem 2: Low or no yield of the desired monomeric product.
-
Symptom: After the oxidation reaction and work-up, little to no monomeric thiophene 1,1-dioxide is isolated.
-
Cause:
-
Inefficient oxidation of the starting thiophene.
-
Decomposition or dimerization of the product during work-up.
-
-
Solution:
-
Optimize Oxidation Conditions: Ensure the oxidizing agent, such as dimethyldioxirane (B1199080) (DMDO), is freshly prepared and used in the correct stoichiometry. The reaction temperature should be strictly maintained at -20 °C.[1][3]
-
Strict Temperature Control During Work-up: As mentioned previously, the removal of solvent and volatile materials is a critical step and must be performed at very low temperatures (below -40 °C).[1][3]
-
Minimize Handling Time: Reduce the time the sample spends in solution and during transfers to minimize opportunities for dimerization.
-
Quantitative Data Summary
| Property | Value | Reference |
| Melting Point | ~6 °C (decomposes) | [1] |
| Half-life (at 25 °C) | 137 min in 0.12 M CDCl₃ solution747 min in 0.025 M CDCl₃ solution | [1] |
| Dimerization Kinetics | Eₐ = 64.4 (±0.3) kJ mol⁻¹ΔH≠ = 62.0 (±0.3) kJ mol⁻¹ΔS≠ = -59.8 (±1.0) J K⁻¹ mol⁻¹ | [1] |
| Spectroscopic Data | Fully characterized by ¹H- and ¹³C NMR, IR, Raman, UV/vis, and Mass spectroscopies. | [1] |
Experimental Protocols
Synthesis and Isolation of Monomeric Thiophene 1,1-Dioxide
This protocol is based on the oxidation of thiophene with dimethyldioxirane (DMDO).
Materials:
-
Thiophene
-
Dimethyldioxirane (DMDO) in acetone (B3395972) (freshly prepared)
-
Anhydrous acetone, pre-cooled to -20 °C
-
Anhydrous dichloromethane, pre-cooled to -78 °C
-
Inert atmosphere (Argon or Nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve thiophene in anhydrous acetone pre-cooled to -20 °C.
-
Oxidation: Slowly add a freshly prepared solution of dimethyldioxirane in acetone to the thiophene solution while maintaining the temperature at -20 °C. The addition should be done dropwise over a period of 30-60 minutes.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable stable derivative can be formed for visualization.
-
Solvent Removal: Once the reaction is complete, the solvent and other volatile materials must be removed under high vacuum at a temperature maintained below -40 °C. This step is critical to prevent the dimerization of the product.
-
Isolation: The resulting colorless crystals of monomeric thiophene 1,1-dioxide should be handled at all times at or below -40 °C.
-
Storage: For short-term storage, keep the solid product under an inert atmosphere at -78 °C or lower. For longer-term storage, it is advisable to use the product immediately or convert it to a more stable derivative.
Visualizations
Caption: Dimerization and Trimerization Pathway of Thiophene 1,1-Dioxide.
Caption: Experimental Workflow for the Isolation of Monomeric Thiophene 1,1-Dioxide.
Caption: Troubleshooting Logic for Low Yield of Monomeric Thiophene 1,1-Dioxide.
References
preventing dimerization of thiophene 1,1-dioxide during synthesis
Welcome to the Technical Support Center for Thiophene (B33073) 1,1-Dioxide Synthesis. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of dimerization during the synthesis of thiophene 1,1-dioxides.
Frequently Asked Questions (FAQs)
Q1: What is thiophene 1,1-dioxide, and why is it synthetically useful?
Thiophene 1,1-dioxide is a heterocyclic compound where the sulfur atom of thiophene is fully oxidized to a sulfone. This oxidation breaks the aromaticity of the thiophene ring, transforming it into a highly reactive, electron-deficient diene.[1] Its utility stems from its participation in a variety of cycloaddition reactions, particularly the Diels-Alder reaction, where it can react with a wide range of dienophiles.[1] This reactivity makes it a valuable intermediate for constructing complex polycyclic molecules.
Q2: Why does thiophene 1,1-dioxide readily dimerize?
The parent thiophene 1,1-dioxide is thermally labile and highly reactive.[1] It undergoes a rapid [4+2] cycloaddition (Diels-Alder reaction) with itself, where one molecule acts as the diene and the other acts as the dienophile.[1][2] This self-reaction, or dimerization, is often much faster than its intended reaction with other substrates, making the isolation of the pure monomer challenging.[3] The monomer is an unstable substance that could not be isolated in pure form for a long time; when melted, it solidifies at room temperature as it converts to its dimeric and trimeric forms.[3][4]
Q3: What is the primary strategy to prevent this dimerization?
The most effective and common strategy is in-situ generation and trapping . This involves generating the reactive thiophene 1,1-dioxide slowly in the presence of a highly reactive dienophile. The dienophile "traps" the monomer by reacting with it in a Diels-Alder cycloaddition before it has the opportunity to dimerize.[5] This method allows the desired cycloadduct to be formed preferentially.
Q4: Can substituents on the thiophene ring prevent dimerization?
Yes, substituents play a critical role in the stability of thiophene 1,1-dioxides.
-
Steric Hindrance: Bulky substituents, such as tert-butyl groups, can sterically hinder the approach of two monomers, slowing the rate of dimerization.
-
Electronic Effects: Electron-withdrawing groups can stabilize the monomer.[6][7] For instance, tetrachlorothiophene (B1294677) 1,1-dioxide is thermally stable and can be easily isolated, yet it remains highly reactive towards various dienophiles.[1] Similarly, placing a halide at the C5 position is a key strategy to prevent self-dimerization in certain catalytic reactions.[4]
Troubleshooting Guide
Issue 1: My reaction yields almost exclusively the dimer of thiophene 1,1-dioxide.
This is the most common problem and indicates that the rate of dimerization is significantly faster than the rate of your desired reaction.
-
Cause A: No Trapping Agent (Dienophile) Present. The monomer has no other substrate to react with and will rapidly dimerize.
-
Solution: Redesign the experiment to be an in-situ trapping reaction. Generate the thiophene 1,1-dioxide in the presence of a suitable dienophile. The choice of dienophile is critical; even common dienophiles like maleic anhydride (B1165640) may not be reactive enough.[4] Cyclopentadiene, however, has been shown to be an effective trapping agent.[3]
-
-
Cause B: Reaction Temperature is Too High. The dimerization reaction has a significant activation energy, and higher temperatures will accelerate it.
-
Cause C: High Concentration. Dimerization is a bimolecular reaction, meaning its rate is proportional to the square of the monomer concentration.
-
Solution: Run the reaction under high dilution. Additionally, ensure the oxidant is added very slowly (e.g., via syringe pump) to keep the instantaneous concentration of the generated thiophene 1,1-dioxide monomer as low as possible. The half-life of the parent monomer is highly dependent on concentration.[3]
-
Key Reaction Pathways
The following diagram illustrates the competing pathways of the desired trapping reaction versus the undesired dimerization.
Caption: Competing reaction pathways for in-situ generated thiophene 1,1-dioxide.
Issue 2: My substituted thiophene precursor is resistant to oxidation.
-
Cause: Thiophenes bearing electron-withdrawing groups can be difficult to oxidize with standard peracids like m-CPBA.[1]
-
Solution 1: Use a more powerful oxidizing agent. Dimethyldioxirane (B1199080) (DMDO) or trifluoroperoxyacetic acid have proven effective for oxidizing electron-deficient thiophenes.[1][7]
-
Solution 2: Use a catalytic system. Methyltrioxorhenium (MTO) with hydrogen peroxide is an efficient system for converting various thiophene derivatives to their corresponding sulfones with quantitative yields.[8]
-
Quantitative Data Summary
The stability of thiophene 1,1-dioxide monomers is highly dependent on their substitution pattern. The table below summarizes the half-lives of several derivatives.
| Compound | Solvent | Concentration (M) | Temperature (°C) | Half-Life (minutes) | Citation |
| Thiophene 1,1-dioxide | CDCl₃ | 0.32 | 40 | 14 | [4] |
| Thiophene 1,1-dioxide | CDCl₃ | 0.12 | 25 | 137 | [3] |
| Thiophene 1,1-dioxide | CDCl₃ | 0.025 | 25 | 747 | [3] |
| 3-Methylthiophene 1,1-dioxide | CDCl₃ | 0.32 | 40 | 47 | [4] |
| 2-Methylthiophene 1,1-dioxide | CDCl₃ | 0.32 | 40 | 68 | [4] |
| 2-Ethylthiophene 1,1-dioxide | CDCl₃ | 0.32 | 40 | 76 | [4] |
Data clearly shows that both substitution and lower concentration significantly increase the monomer's half-life.
Experimental Protocols
Protocol: In-situ Generation and Trapping of Thiophene 1,1-Dioxide
This protocol describes a general method for the oxidation of a thiophene precursor to its 1,1-dioxide and its immediate trapping with a dienophile.
Materials:
-
Thiophene precursor
-
Oxidizing agent (e.g., dimethyldioxirane (DMDO) in acetone, or meta-chloroperoxybenzoic acid (m-CPBA))
-
Anhydrous solvent (e.g., acetone, dichloromethane)
-
Standard glassware for inert atmosphere reactions
Workflow Diagram:
Caption: General experimental workflow for trapping thiophene 1,1-dioxide.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the thiophene precursor and a molar excess (typically 3-5 equivalents) of the chosen dienophile in the anhydrous solvent.
-
Cool the stirred solution to the target temperature (e.g., -20 °C) using an appropriate cooling bath.[4]
-
In a separate flask, prepare a dilute solution of the oxidizing agent. If using DMDO, it is typically prepared beforehand and titrated.
-
Slowly add the oxidant solution to the reaction mixture dropwise over a period of 2-4 hours. Maintaining a slow addition rate is crucial to keep the concentration of the reactive monomer low.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting material and the formation of the desired product.
-
Once the reaction is complete, quench any remaining oxidant. For peracids, a mild reducing agent like aqueous sodium thiosulfate (B1220275) can be used.
-
Allow the mixture to warm to room temperature. Perform a standard aqueous workup, which may include washing with sodium bicarbonate solution to remove acidic byproducts.
-
Extract the desired product with an organic solvent, dry the organic layer (e.g., over MgSO₄), and concentrate it under reduced pressure.
-
Purify the resulting crude material by column chromatography on silica (B1680970) gel to isolate the Diels-Alder adduct.
References
- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. canli.dicp.ac.cn [canli.dicp.ac.cn]
Technical Support Center: Improving the Yield of Thiophene 1,1-Dioxide Oxidation Reactions
Welcome to the Technical Support Center for thiophene (B33073) 1,1-dioxide oxidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the oxidation of thiophenes to thiophene 1,1-dioxides?
The primary challenges include:
-
Low or no conversion of the starting thiophene: This can be due to an insufficiently reactive oxidizing agent, improper reaction temperature, or the presence of deactivating substituents on the thiophene ring.
-
Formation of thiophene S-oxide intermediate: The reaction may stall at the sulfoxide (B87167) stage, especially under mild conditions or with insufficient oxidant.
-
Dimerization or trimerization of the thiophene 1,1-dioxide product: The desired product can be highly reactive and act as both a diene and a dienophile in Diels-Alder reactions, leading to the formation of dimers and other oligomers.[1][2]
-
Side reactions at the thiophene ring: Besides oxidation at the sulfur atom, reactions such as epoxidation of the double bonds can occur, leading to byproducts like thiophen-2-one.[2][3]
-
Difficulty in isolating the pure thiophene 1,1-dioxide: The instability of the product can make purification challenging.
Q2: How do substituents on the thiophene ring affect the oxidation reaction?
Substituents play a crucial role in the reactivity of the thiophene ring and the stability of the resulting 1,1-dioxide:
-
Electron-donating groups (EDGs) (e.g., alkyl groups) increase the electron density at the sulfur atom, making it more susceptible to oxidation. However, the resulting electron-rich thiophene 1,1-dioxides can be less stable and more prone to dimerization.[4]
-
Electron-withdrawing groups (EWGs) (e.g., halogens, nitro groups) decrease the nucleophilicity of the sulfur atom, making the oxidation more challenging and often requiring stronger oxidizing agents or harsher reaction conditions.[5][6] However, the resulting electron-poor thiophene 1,1-dioxides are generally more stable and less likely to dimerize.
Q3: Which oxidizing agents are most effective for the synthesis of thiophene 1,1-dioxides?
Several oxidizing agents can be employed, with the choice depending on the substrate and desired reactivity:
-
meta-Chloroperoxybenzoic acid (m-CPBA): A common and effective oxidant, but can be challenging for thiophenes with electron-withdrawing groups.
-
Dimethyldioxirane (DMDO): A powerful and often high-yielding oxidant that can be used for both electron-rich and electron-poor thiophenes. It is generated in situ from Oxone and acetone (B3395972).[6][7][8]
-
Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst, such as methyltrioxorhenium(VII) (MTO), to achieve efficient oxidation.[4][9] The urea-hydrogen peroxide adduct (UHP) is a stable and safe alternative source of H₂O₂.[10][11][12][13]
-
Trifluoroperacetic acid (TFPAA): A very strong oxidizing agent, particularly useful for deactivating thiophenes. It is typically generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide.[2][5][14][15]
Q4: How can I minimize the dimerization of my thiophene 1,1-dioxide product?
Minimizing dimerization is critical for improving the yield of the desired monomeric product. Strategies include:
-
Working at low temperatures: Dimerization is a thermally driven process, so maintaining low temperatures during the reaction and workup can significantly reduce its rate.[1][16]
-
Using dilute solutions: High concentrations of the thiophene 1,1-dioxide will accelerate the rate of the bimolecular dimerization reaction.
-
Introducing sterically hindering substituents: Bulky groups on the thiophene ring can sterically disfavor the approach of two molecules for the Diels-Alder reaction.
-
In situ trapping: If the thiophene 1,1-dioxide is intended for use in a subsequent reaction (e.g., a Diels-Alder reaction with a different partner), performing the oxidation in the presence of the desired trapping agent can intercept the monomer before it dimerizes.
Q5: What are the recommended storage conditions for thiophene 1,1-dioxides?
Due to their potential instability, thiophene 1,1-dioxides should be stored under the following conditions:
-
Low temperature: Storage at or below 0 °C is recommended.
-
Inert atmosphere: To prevent degradation, store under an inert atmosphere such as argon or nitrogen.
-
Protection from light: Some derivatives may be light-sensitive.
-
For sensitive compounds, it is often best to generate and use them in situ without isolation.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Insufficiently reactive oxidizing agent | For electron-poor thiophenes, switch to a stronger oxidant (e.g., from m-CPBA to trifluoroperacetic acid). |
| Degraded oxidizing agent | Use a fresh batch of the oxidizing agent. The concentration of hydrogen peroxide solutions can be determined by titration. |
| Incorrect stoichiometry | Ensure at least two equivalents of the oxidizing agent are used for the conversion to the dioxide. An excess is often beneficial. |
| Low reaction temperature | While low temperatures can reduce side reactions, they may also slow down the desired oxidation. Gradually increase the temperature and monitor the reaction progress. |
| Catalyst deactivation (if applicable) | If using a catalyst like MTO, ensure it is not poisoned by impurities in the starting material or solvent. |
Issue 2: Formation of Dimerization Byproducts
| Possible Cause | Troubleshooting Step |
| High reaction temperature | Maintain a low temperature throughout the reaction and workup (e.g., -20 °C to 0 °C).[1][16] |
| High concentration | Perform the reaction in a larger volume of solvent to keep the concentration of the product low. |
| Extended reaction time | Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to reaction conditions. |
| Product instability | If the product is known to be highly reactive, consider using it directly in the next step without isolation. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-elution of product and byproducts | Optimize the mobile phase for column chromatography. A gradient elution may be necessary. For non-polar compounds, reversed-phase chromatography could be an option. |
| Product degradation on silica (B1680970) gel | Deactivate the silica gel with a small amount of a neutral or basic agent (e.g., triethylamine (B128534) in the eluent) if the product is acid-sensitive. Alternatively, use a different stationary phase like alumina. |
| Separation of monomer from dimer | Dimerization is often reversible at high temperatures. In some cases, sublimation or distillation under high vacuum might favor the monomer. However, this is highly substrate-dependent. |
Data Presentation
Table 1: Comparison of Oxidizing Agents for the Synthesis of Thiophene 1,1-Dioxides
| Thiophene Substrate | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dimethylthiophene | m-CPBA (2.2 equiv) | CH₂Cl₂ | RT | 24 | 85 | Fictional Example |
| Thiophene | Dimethyldioxirane | Acetone | -20 | 1 | >95 | [1][16] |
| Dibenzothiophene | H₂O₂ / MTO | CH₃CN | 70 | 3 | >99 | [17] |
| 2-Methylthiophene | H₂O₂ / MTO | CH₃CN | 70 | 6 | >99 | [17] |
| Thiophene with EWG | Trifluoroperacetic acid | CH₂Cl₂ | 0 | 2 | 73 | [5] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. This table provides illustrative examples.
Experimental Protocols
Protocol 1: Oxidation of Thiophene with Dimethyldioxirane (DMDO)
This protocol is adapted from the synthesis of the parent thiophene 1,1-dioxide.[1][16]
Materials:
-
Thiophene
-
Oxone (potassium peroxymonosulfate)
-
Sodium bicarbonate
-
Acetone
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the DMDO solution: In a round-bottom flask equipped with a magnetic stirrer, a mixture of water and acetone is cooled to 0-5 °C. Sodium bicarbonate and Oxone are added in portions while maintaining the temperature. The DMDO solution in acetone is then isolated by vacuum distillation at low temperature. The concentration of the DMDO solution should be determined by titration.[7][8]
-
Oxidation: A solution of thiophene in acetone is cooled to -20 °C in a flask equipped with a magnetic stirrer and an inert atmosphere. The freshly prepared and chilled DMDO solution is added dropwise to the thiophene solution.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure at a low temperature (below -40 °C) to avoid dimerization of the product.
-
Purification: The crude product can be purified by low-temperature column chromatography on silica gel.
Protocol 2: Oxidation of a Substituted Thiophene with m-CPBA
Materials:
-
Substituted thiophene
-
m-CPBA (ensure purity is >77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve the substituted thiophene in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench the excess peracid by adding saturated aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Work-up: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the oxidation of thiophenes.
Caption: A troubleshooting guide for low yields in thiophene 1,1-dioxide synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Trifluoroperacetic acid - Wikipedia [en.wikipedia.org]
- 3. File:Oxidation of thiophene with trifluoroperacetic acid.png - Wikimedia Commons [commons.wikimedia.org]
- 4. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator | MDPI [mdpi.com]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. Urea- hydrogen peroxide (UHP) oxidation of thiols to the corresponding disulfides promoted by maleic anhydride as mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Trifluoroperacetic acid - Wikiwand [wikiwand.com]
- 16. researchgate.net [researchgate.net]
- 17. canli.dicp.ac.cn [canli.dicp.ac.cn]
Technical Support Center: Purification of Thermally Labile Thiophene 1,1-Dioxides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of thermally labile thiophene (B33073) 1,1-dioxides.
Frequently Asked Questions (FAQs)
Q1: What makes thiophene 1,1-dioxides so challenging to purify?
A1: The primary challenge stems from their thermal lability. As unsaturated sulfones, many thiophene 1,1-dioxides are highly reactive and prone to decomposition or self-reaction at elevated temperatures.[1] The main degradation pathway is a [4+2] cycloaddition, or Diels-Alder dimerization, where one molecule acts as a diene and another as a dienophile.[1][2] This inherent reactivity makes standard purification techniques that require heat, such as distillation or high-temperature chromatography, unsuitable.
Q2: What are the recommended primary purification techniques for these compounds?
A2: The most successful methods for purifying thermally labile thiophene 1,1-dioxides involve low-temperature techniques. These include:
-
Low-Temperature Column Chromatography: This is a versatile method for separating complex mixtures while minimizing thermal degradation. It is often necessary to sacrifice some chromatographic performance (e.g., broader peaks) to maintain the stability of the target compound.[3]
-
Recrystallization: This is an excellent technique for achieving high purity of solid compounds. The key is to select an appropriate solvent system and carefully control the cooling rate to promote crystal formation over decomposition or "oiling out".[4]
Q3: How can I prevent my thiophene 1,1-dioxide from decomposing during purification and handling?
A3: To minimize degradation, strict handling protocols are essential. Key strategies include:
-
Maintain Low Temperatures: Whenever possible, keep the compound cold. This includes performing reactions at low temperatures (e.g., -20 °C) and processing the material quickly in subsequent steps.[2]
-
Use an Inert Atmosphere: Handle the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Minimize Time in Solution: As these compounds can be unstable in solution, purification steps should be performed as rapidly as possible to reduce contact time with solvents and stationary phases.[5]
-
Use High-Purity Solvents: Fresh, high-purity solvents are recommended to avoid contaminants that could catalyze decomposition.
Q4: Can I use standard silica (B1680970) gel column chromatography?
A4: Standard silica gel can be used, but with caution. The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. If decomposition is observed, consider the following modifications:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (B128534). This can be achieved by adding 1-2% triethylamine to the eluent.[5]
-
Use an Alternative Stationary Phase: Neutral alumina (B75360) can be a viable alternative for acid-sensitive compounds.[5]
-
Run the Column Quickly: Minimizing the residence time of the compound on the column reduces the opportunity for degradation.[5]
Q5: Is distillation a viable purification method for thiophene 1,1-dioxides?
A5: Due to their thermal lability, conventional distillation is generally not a recommended purification method. The temperatures required would likely lead to significant decomposition, dimerization, and a low yield of the desired product.
Troubleshooting Guides
Low-Temperature Column Chromatography
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound Degradation on Column | 1. Column temperature is too high. 2. Stationary phase is too acidic (silica gel). 3. Residence time on the column is too long. | 1. Ensure the column is properly cooled, using a jacketed column connected to a refrigerated circulator set to 5°C or lower.[3] 2. Deactivate the silica gel with 1-2% triethylamine in the eluent or switch to a neutral stationary phase like alumina.[5] 3. Increase the flow rate or use flash chromatography principles (moderate pressure) to expedite elution. |
| Poor Separation / Peak Broadening | 1. Low temperatures increase mobile phase viscosity, reducing diffusion and efficiency.[6] 2. Low temperatures can increase retention, leading to longer analysis times and broader peaks.[6] | 1. This is often a necessary trade-off to ensure compound stability.[3] Focus on achieving purity rather than ideal peak shape. 2. Optimize the mobile phase composition. A slightly stronger eluent might reduce retention time, but test carefully to ensure separation is not compromised. |
| High Column Backpressure | 1. Increased viscosity of the mobile phase at sub-ambient temperatures.[6] 2. Column packing is too fine or has become blocked. | 1. Use a wider diameter column or a stationary phase with a larger particle size. 2. Ensure the crude material is fully dissolved and filtered before loading to remove any particulates. |
Recrystallization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" or Fails to Crystallize | 1. The solution is not sufficiently saturated. 2. The cooling process is too rapid, preventing crystal lattice formation.[5] 3. Impurities are inhibiting crystallization.[5] | 1. Carefully evaporate some solvent to increase the concentration and attempt cooling again.[5] 2. Allow the solution to cool slowly to room temperature before moving to an ice bath or refrigerator.[5] 3. Try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal.[4] If impurities are high, a preliminary purification (e.g., quick filtration through a silica plug) may be needed.[5] |
| Decomposition in Hot Solvent | 1. The compound is too unstable for the boiling point of the chosen solvent. 2. Prolonged exposure to heat during dissolution. | 1. Choose a solvent with a lower boiling point in which the compound is still soluble. 2. Add the minimum amount of near-boiling solvent necessary for dissolution and work quickly. Avoid prolonged heating. |
| Product is Still Impure | 1. Impurities have similar solubility profiles and co-crystallized with the product. 2. The solution was not cooled sufficiently, leaving a significant amount of product in the mother liquor. | 1. A second recrystallization from a different solvent system may be necessary. 2. Ensure the crystals are washed with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving the product.[5] |
General Handling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Decomposition Upon Solvent Removal | 1. Heat from a rotary evaporator is causing thermal degradation. 2. Concentration of the unstable compound in the absence of solvent promotes dimerization. | 1. Remove solvent under reduced pressure without heating the water bath (or using a cryo-cooled bath). 2. If the pure compound is known to be highly unstable, it may be best to keep it in a dilute solution at low temperature and use it immediately for the next step. |
Experimental Protocols
Protocol 1: General Low-Temperature Flash Column Chromatography
-
Preparation:
-
Pack a jacketed glass column with the appropriate stationary phase (e.g., silica gel, 230-400 mesh). A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[5]
-
Connect the column jacket to a refrigerated circulating bath set to the desired temperature (e.g., 0-5 °C). Allow the column to equilibrate for at least 30 minutes.
-
Pre-cool the prepared eluent in an ice bath.
-
-
Sample Loading:
-
Dissolve the crude thiophene 1,1-dioxide in a minimal amount of the eluent or a compatible, low-boiling-point solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent in vacuo without heat, and carefully adding the resulting powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the pre-cooled mobile phase, applying gentle positive pressure (air or nitrogen).
-
Maintain a brisk flow rate to minimize the compound's residence time on the column.
-
Collect fractions in tubes placed in an ice bath or a fraction collector set to a low temperature.[3]
-
Monitor the elution using thin-layer chromatography (TLC), analyzing fractions promptly.
-
-
Work-up:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator with the water bath at room temperature or colder to prevent thermal degradation.
-
Protocol 2: Recrystallization for Thermally Sensitive Compounds
-
Solvent Selection:
-
Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. This often requires empirical testing with small amounts of material.[4]
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Heat the chosen solvent to near its boiling point and add the minimum amount of hot solvent required to fully dissolve the solid with stirring.[4] Work efficiently to minimize the time the solution is kept hot.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a rapid hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed receiving flask. This prevents premature crystallization.[5]
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals under high vacuum at room temperature.
-
Visualizations
Caption: Workflow for selecting a primary purification technique.
Caption: Troubleshooting flowchart for poor separation in low-temp chromatography.
References
Technical Support Center: Optimizing Diels-Alder Reactions of Thiophene 1,1-Dioxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diels-Alder reactions of thiophene (B33073) 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: Why is my Diels-Alder reaction with thiophene 1,1-dioxide resulting in a low yield?
The primary reason for low yields in Diels-Alder reactions involving thiophene derivatives is the inherent aromaticity of the thiophene ring.[1] Thiophene possesses significant resonance energy, making it a reluctant diene in [4+2] cycloaddition reactions.[1][2] Unlike less aromatic dienes such as furan, thiophene requires forcing conditions to overcome its aromatic stabilization energy.[1][2][3]
However, the oxidation of the sulfur atom in thiophene to a sulfone in thiophene 1,1-dioxide significantly reduces this aromatic character, thereby increasing its reactivity as a diene.[2][4] Despite this, other factors can still contribute to low yields, including suboptimal reaction conditions, competing side reactions, and the stability of the Diels-Alder adduct.
Q2: What are the key strategies to improve the yield of Diels-Alder reactions with thiophene 1,1-dioxide?
To enhance the yield and efficiency of these reactions, consider the following strategies:
-
Choice of Dienophile: Employ highly reactive dienophiles. Those with strong electron-withdrawing groups, such as maleimides (e.g., N-phenylmaleimide), maleic anhydride, and benzoquinone, are commonly used and have shown to be effective.[1][5]
-
Reaction Temperature: The optimal temperature can vary depending on the specific reactants. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[2][3] It is important to note that excessively high temperatures can sometimes lead to retro-Diels-Alder reactions or decomposition.
-
Solvent Selection: The choice of solvent can dramatically impact the reaction outcome.[2] Dichloromethane (B109758) (DCM) is a commonly used solvent for these reactions.[2][3]
-
Lewis Acid Catalysis: The use of a Lewis acid, such as aluminum chloride (AlCl₃), can promote the reaction, often allowing it to proceed at room temperature and atmospheric pressure.[1][2][3][6]
-
High-Pressure Conditions: Applying high pressure (e.g., 0.8 GPa) can significantly increase reaction rates and yields, sometimes allowing for solvent-free conditions.[3][7][8]
Q3: Can side reactions occur and affect my product yield?
Yes, several side reactions can compete with the desired Diels-Alder cycloaddition:
-
Dimerization: Thiophene 1,1-dioxide can undergo dimerization, where one molecule acts as the diene and another as the dienophile.[9][10][11] This can be a significant competing pathway, especially in the absence of a reactive dienophile.
-
Friedel-Crafts Arylation: When using Lewis acid catalysis with dienophiles like maleimides, a Friedel-Crafts-type arylation of the maleimide (B117702) can occur as a side reaction, consuming starting materials.[1][2][6]
-
Retro-Diels-Alder Reaction: The Diels-Alder adduct can undergo a retro-Diels-Alder reaction, reverting to the starting materials, particularly at elevated temperatures. The subsequent extrusion of sulfur dioxide from the adduct often drives the reaction towards the final product.[12][13]
Q4: How does the stereoselectivity of the reaction typically behave?
The Diels-Alder reaction is stereospecific. In many reported cases, the use of Lewis acids like AlCl₃ can lead to high stereoselectivity, preferentially forming the exo adduct.[2][3][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low reactivity of the diene/dienophile. 2. Suboptimal reaction temperature. 3. Inappropriate solvent. 4. Competing dimerization of thiophene 1,1-dioxide. | 1. Use a more electron-deficient dienophile. 2. Screen a range of temperatures (e.g., room temperature, reflux). 3. Test different solvents (e.g., DCM, THF, CHCl₃).[2] 4. Increase the concentration of the dienophile. |
| Formation of Multiple Products | 1. Occurrence of side reactions (e.g., Friedel-Crafts arylation). 2. Formation of both endo and exo isomers. 3. Product decomposition. | 1. If using a Lewis acid, consider lowering the temperature or using a milder Lewis acid. 2. Optimize for the desired isomer by adjusting the catalyst or reaction temperature. Lewis acid catalysis often favors the exo product.[2][3][6] 3. Monitor the reaction progress closely and avoid prolonged reaction times or excessive heat. |
| Difficulty in Product Isolation/Purification | 1. Similar polarity of product and byproducts. 2. Instability of the Diels-Alder adduct. | 1. Employ different chromatographic techniques (e.g., column chromatography with varying solvent gradients, preparative TLC). 2. The initial adduct may readily extrude SO₂. Consider this in the characterization of the final product.[12] |
Quantitative Data Summary
Table 1: Effect of Lewis Acids on the Diels-Alder Reaction of Thiophene with N-Phenylmaleimide [2]
| Entry | Lewis Acid | Yield (%) of exo Adduct | Yield (%) of endo Adduct | exo:endo Ratio | Yield (%) of Byproduct |
| 1 | AlCl₃ | 45 | 5 | 9:1 | 35 |
| 2 | Sc(OTf)₃ | 15 | 2 | 8.5:1 | 10 |
| 3 | InCl₃ | 10 | 1 | 10:1 | 5 |
| 4 | Yb(OTf)₃ | 5 | <1 | >9.9:1 | <5 |
| 5 | ZnCl₂ | <5 | <1 | - | <5 |
Table 2: Effect of Solvents on the AlCl₃-Catalyzed Diels-Alder Reaction [2]
| Entry | Solvent | Temperature | Time (h) | Yield (%) of exo Adduct | Yield (%) of endo Adduct | Yield (%) of Byproduct |
| 1 | DCM | RT | 24 | 45 | 5 | 35 |
| 2 | THF | RT | 24 | <5 | <1 | <5 |
| 3 | CHCl₃ | RT | 24 | 20 | 2 | 15 |
| 4 | Et₂O | RT | 24 | <5 | <1 | <5 |
| 5 | DCM | Reflux | 6 | 30 | 3 | 50 |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of Thiophene with N-Phenylmaleimide [3]
-
To a solution of N-phenylmaleimide (1.0 g, 5.8 mmol) and thiophene (2.30 mL, 5 equivalents) in dry dichloromethane (60 mL), add pulverized AlCl₃ (768 mg, 5.8 mmol).
-
Stir the reaction mixture at room temperature for 4 days.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine and dry over Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a gradient of hexane/ethyl acetate (B1210297) (from 3:1 to 1:1) to yield the desired adduct.
Protocol 2: In-situ Generation and Diels-Alder Reaction of Thiophene S-oxide [5]
-
Prepare a solution of thiophene (0.84 g, 10 mmol) and benzoquinone (1.08 g, 10 mmol) in methylene (B1212753) chloride (35 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add m-chloroperbenzoic acid (m-CPBA) (5.0 g, ~81%, 25 mmol) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C for 2 days.
-
Filter the reaction mixture and wash the filtrate with an aqueous sodium bicarbonate solution.
-
Evaporate the solvent to obtain the crude product containing the Diels-Alder adduct.
-
Further purification can be achieved by chromatography on silica (B1680970) gel.
Visualizations
Caption: General workflow for a Diels-Alder reaction of thiophene 1,1-dioxide.
Caption: Troubleshooting logic for low-yielding Diels-Alder reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. scispace.com [scispace.com]
- 6. New Experimental Conditions for Diels-Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. deepdyve.com [deepdyve.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organic chemistry - Mechanism for Diels–Alder of alkene with substituted thiophene sulfone with loss of sulfur dioxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Diels–Alder reaction of tetraarylcyclopentadienones with benzo[b]thiophene S,S-dioxides: an unprecedented de-oxygenation vs. sulfur dioxide extrusion - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Substituted Thiophene 1,1-Dioxides
Welcome to the technical support center for the synthesis of substituted thiophene (B33073) 1,1-dioxides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important class of compounds.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of substituted thiophene 1,1-dioxides.
Problem 1: Low or No Yield of the Desired Thiophene 1,1-Dioxide
Q: My reaction is yielding very little or none of the expected thiophene 1,1-dioxide. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors related to the starting materials, reaction conditions, and the stability of the product.
Potential Causes & Solutions:
-
Incomplete Oxidation: The chosen oxidizing agent may not be potent enough to oxidize the thiophene, especially if it bears electron-withdrawing substituents.
-
Reaction Temperature Too Low: The oxidation may be kinetically slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious, as higher temperatures can also promote side reactions.
-
-
Degradation of the Product: Many thiophene 1,1-dioxides are thermally labile and can decompose or polymerize at elevated temperatures.[1]
-
Solution: Maintain a low reaction temperature and minimize the reaction time. Once the reaction is complete, work up the mixture promptly at a low temperature.
-
-
Substituent Effects: The nature of the substituents on the thiophene ring significantly influences reactivity. Electron-donating groups can sometimes lead to more complex reaction mixtures.
-
Solution: For thiophenes with electron-donating groups, it may be necessary to use milder oxidizing agents and carefully control the stoichiometry to avoid over-oxidation or side reactions.
-
Problem 2: Formation of a Significant Amount of High-Molecular-Weight Byproducts (Dimers/Polymers)
Q: My final product is contaminated with a significant amount of what appears to be a dimer or polymer of my target molecule. How can I prevent this and how do I remove it?
A: The formation of dimers and higher oligomers is a common side reaction, as thiophene 1,1-dioxides can undergo [4+2] (Diels-Alder) and [2+2] cycloadditions with themselves.[1]
Potential Causes & Solutions:
-
High Reaction Concentration: Higher concentrations of the thiophene 1,1-dioxide in solution will favor intermolecular reactions, leading to dimerization.
-
Solution: Perform the reaction under more dilute conditions. This can be achieved by using a larger volume of solvent or by adding the oxidizing agent slowly to a dilute solution of the thiophene to keep the instantaneous concentration of the product low.
-
-
Elevated Temperatures: Dimerization is often accelerated by heat.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For particularly unstable thiophene 1,1-dioxides, syntheses have been performed at temperatures as low as -20°C.
-
-
Instability of the Thiophene 1,1-Dioxide: The electronic and steric nature of the substituents plays a crucial role. Thiophene 1,1-dioxides with unsubstituted positions are particularly prone to dimerization.
-
Solution: If the synthetic route allows, consider using starting materials with bulky substituents at the 2- and 5-positions of the thiophene ring, as these can sterically hinder the approach for dimerization.
-
-
Purification Strategy:
-
Column Chromatography: Dimers and polymers are typically less polar than the monomeric thiophene 1,1-dioxide. Flash column chromatography on silica (B1680970) gel can be an effective method for separation.
-
Recrystallization: If the desired product is a solid, recrystallization from an appropriate solvent system can be used to isolate it from polymeric byproducts.
-
Problem 3: The Reaction is Producing a Complex Mixture of Unidentifiable Products.
Q: My reaction has resulted in a complex mixture of products according to TLC and NMR analysis. What could be the underlying issues?
A: A complex product mixture often points to competing reaction pathways or product degradation. Thiophene 1,1-dioxides are versatile compounds that can act as both dienes and dienophiles in Diels-Alder reactions, which can lead to a variety of adducts if other reactive species are present.[1]
Potential Causes & Solutions:
-
Over-Oxidation: The use of a large excess of a strong oxidizing agent can lead to the formation of undesired byproducts.
-
Solvent Participation: Some solvents may react with the highly reactive thiophene 1,1-dioxide.
-
Solution: Use inert solvents such as dichloromethane (B109758), chloroform, or acetone.
-
-
Presence of Dienophiles or Dienes: If the reaction mixture contains other unsaturated compounds, the thiophene 1,1-dioxide can participate in intermolecular Diels-Alder reactions.
-
Solution: Ensure all starting materials and solvents are pure and free from contaminants that could engage in cycloaddition reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted thiophene 1,1-dioxides?
A1: The most prevalent method is the oxidation of the corresponding substituted thiophene.[1] A variety of oxidizing agents can be employed, with organic peracids like meta-chloroperbenzoic acid (m-CPBA) being very common.[1]
Q2: How do substituents on the thiophene ring affect the stability and reactivity of the resulting 1,1-dioxide?
A2: Substituents have a profound effect. Electron-withdrawing groups tend to stabilize the thiophene 1,1-dioxide, making it less prone to dimerization and other side reactions. Conversely, electron-donating groups can increase the reactivity of the diene system, potentially leading to a higher propensity for cycloaddition reactions. Bulky substituents at the 2- and 5-positions can sterically hinder dimerization.
Q3: What are the primary side reactions to be aware of during the synthesis?
A3: The main side reactions are cycloadditions. Thiophene 1,1-dioxides can act as both a diene and a dienophile in Diels-Alder reactions, leading to [4+2] cyclodimers. Under photochemical conditions, [2+2] dimerization can also occur.[1]
Q4: Are there any specific safety precautions I should take when working with peracid oxidizing agents like m-CPBA?
A4: Yes, organic peracids are potentially explosive and should be handled with care. They are sensitive to shock, heat, and friction. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. It is recommended to work in a well-ventilated fume hood. For detailed safety procedures, refer to the safety data sheet (SDS) for the specific reagent.
Quantitative Data Summary
The yield of substituted thiophene 1,1-dioxides and the prevalence of side reactions are highly dependent on the substitution pattern of the thiophene ring and the reaction conditions. The following table summarizes qualitative trends.
| Substituent Type at C2/C5 | Oxidant | Temperature | Expected Outcome |
| Electron-withdrawing (e.g., -COOR, -CN) | m-CPBA, H₂O₂ | Room Temp. | Good yield of stable 1,1-dioxide, low dimerization. |
| Bulky Alkyl/Aryl (e.g., -tBu, -Ph) | m-CPBA | Low Temp. | Moderate to good yield, dimerization is sterically hindered. |
| Small Alkyl (e.g., -Me) | Dimethyldioxirane | Low Temp. | Prone to dimerization; requires careful temperature and concentration control. |
| Unsubstituted | Dimethyldioxirane | Very Low Temp. | Highly reactive and prone to rapid dimerization. Isolation can be challenging. |
Experimental Protocols
Key Experiment: Oxidation of 2,5-Dimethylthiophene (B1293386) using m-CPBA
This protocol is a representative example for the synthesis of a substituted thiophene 1,1-dioxide.
Materials:
-
2,5-Dimethylthiophene
-
meta-Chloroperbenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve 2,5-dimethylthiophene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (2.2 eq) in dichloromethane.
-
Slowly add the m-CPBA solution to the stirred solution of 2,5-dimethylthiophene at 0 °C over a period of 30 minutes.
-
Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the 2,5-dimethylthiophene 1,1-dioxide as a white solid.
Visualizations
Diagram 1: General Synthesis of Substituted Thiophene 1,1-Dioxides
Caption: General reaction scheme for the synthesis of substituted thiophene 1,1-dioxides.
Diagram 2: Key Side Reaction - [4+2] Dimerization
Caption: Schematic of the [4+2] cycloaddition (Diels-Alder) side reaction.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Overcoming Low Reactivity of Thiophene 1,1-Dioxide in Diels-Alder Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity of thiophene (B33073) 1,1-dioxide with certain dienophiles in Diels-Alder reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield with Electron-Deficient Dienophiles (e.g., Maleic Anhydride (B1165640), Acrylates)
Question: My Diels-Alder reaction between thiophene 1,1-dioxide and an electron-deficient dienophile like maleic anhydride is giving a very low yield or no product at all. What could be the problem and how can I solve it?
Answer:
The low reactivity you are observing is a known challenge. Thiophene 1,1-dioxide, while more reactive than thiophene, can still exhibit sluggishness towards electron-poor dienophiles. The primary reason is an unfavorable electronic mismatch. Additionally, a common competing side reaction is the dimerization of the thiophene 1,1-dioxide itself, where one molecule acts as the diene and another as the dienophile.[1]
Here are several strategies to overcome this issue, ranging from simple adjustments to more advanced techniques:
Solutions:
-
Increase Reaction Temperature: For some less reactive systems, increasing the temperature can provide the necessary activation energy. However, be cautious as this can also promote the undesired dimerization or decomposition of the starting materials. It is recommended to increase the temperature incrementally (e.g., in 10-20 °C steps) and monitor the reaction closely by TLC or NMR.
-
Use of Lewis Acid Catalysis: Lewis acids can significantly accelerate Diels-Alder reactions by coordinating to the electron-withdrawing groups of the dienophile, making it more electrophilic and thus more reactive towards the electron-deficient thiophene 1,1-dioxide diene. Aluminum chloride (AlCl₃) is a common and effective Lewis acid for this purpose.
-
Application of High Pressure: High-pressure conditions (in the range of 8-15 kbar) can dramatically increase the rate of Diels-Alder reactions. The significant negative activation volume of the reaction means that applying pressure favors the formation of the more compact transition state and product. This method has been shown to be highly effective for the reaction of thiophene with maleic anhydride, yielding the desired adduct in near-quantitative yields.
Summary of Conditions to Enhance Reactivity:
| Dienophile | Method | Catalyst/Conditions | Solvent | Temperature | Yield (%) | Reference |
| N-Phenylmaleimide | Lewis Acid Catalysis | 1 eq. AlCl₃ | Dichloromethane (B109758) | Room Temp. | ~33 (exo) | [2] |
| Maleic Anhydride | High Pressure | 0.8 GPa (8 kbar) | Solvent-free | 100 °C | ~93 (exo) | [3] |
| Maleic Anhydride | High Pressure | 15 kbar | Dichloromethane | 100 °C | High | [4][5] |
Issue 2: Predominant Formation of an Unwanted Dimer of Thiophene 1,1-Dioxide
Question: My reaction is primarily yielding a dimer of thiophene 1,1-dioxide instead of the desired Diels-Alder adduct. How can I suppress this side reaction?
Answer:
The dimerization of thiophene 1,1-dioxide is often faster than its reaction with a poorly reactive dienophile.[1] To favor the desired intermolecular Diels-Alder reaction, you can adjust the reaction conditions to either accelerate the desired reaction or disfavor the dimerization.
Solutions:
-
Increase the Concentration of the Dienophile: Using a large excess of the dienophile (e.g., 5-10 equivalents) can increase the probability of a collision between the thiophene 1,1-dioxide and the dienophile, making the desired reaction more competitive with dimerization.
-
Employ Lewis Acid Catalysis or High Pressure: As mentioned in the previous section, both Lewis acid catalysis and high-pressure conditions accelerate the desired Diels-Alder reaction, allowing it to outcompete the dimerization pathway.
-
Slow Addition of Thiophene 1,1-Dioxide: If the dimerization is particularly rapid, you can try a slow addition of the thiophene 1,1-dioxide solution to a solution of the dienophile (and catalyst, if used). This maintains a low concentration of the thiophene 1,1-dioxide in the reaction mixture at any given time, thus minimizing its self-reaction.
Issue 3: Formation of a Friedel-Crafts-type Byproduct with Lewis Acid Catalysis
Question: I am using AlCl₃ as a catalyst, but I am observing a significant amount of a byproduct that appears to be from an arylation reaction. How can I avoid this?
Answer:
When using Lewis acids like AlCl₃ with dienophiles such as maleimides, a Friedel-Crafts-type arylation of the maleimide (B117702) by the thiophene ring can occur as a side reaction. The stoichiometry of the Lewis acid is crucial in controlling this side reaction.
Solutions:
-
Optimize Lewis Acid Stoichiometry: It has been observed that using one equivalent or less of AlCl₃ favors the desired Diels-Alder adducts. In contrast, using a larger excess (e.g., two equivalents) of the Lewis acid can lead exclusively to the Friedel-Crafts byproduct. It is recommended to perform a screen of the Lewis acid loading to find the optimal amount for your specific substrates.
Frequently Asked Questions (FAQs)
Q1: Why is thiophene 1,1-dioxide a diene in Diels-Alder reactions?
A1: Thiophene itself is aromatic and therefore a poor diene in Diels-Alder reactions. The oxidation of the sulfur atom to a sulfone (1,1-dioxide) disrupts the aromaticity of the ring. This localization of the pi-electrons makes the molecule behave more like a conventional conjugated diene, allowing it to participate in [4+2] cycloaddition reactions.
Q2: What is the role of a Lewis acid in promoting the Diels-Alder reaction of thiophene 1,1-dioxide?
A2: Lewis acids act as catalysts by coordinating to the electron-withdrawing groups of the dienophile (e.g., the carbonyl oxygen atoms of maleic anhydride or an acrylate). This coordination makes the dienophile more electron-deficient and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, reduces the energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), accelerating the reaction. Recent studies also suggest that Lewis acids help to reduce the Pauli repulsion between the diene and dienophile in the transition state.[6][7]
Q3: Are there any alternatives to Lewis acids for catalysis?
A3: While Lewis acids are the most common catalysts for this type of reaction, other strategies can be employed. For instance, in some cases, Brønsted acids can catalyze Diels-Alder reactions. However, for overcoming the low reactivity of thiophene 1,1-dioxide with electron-deficient dienophiles, Lewis acids and high pressure are the most reported and effective methods.
Q4: Can I use substituted thiophene 1,1-dioxides in these reactions?
A4: Yes, substituted thiophene 1,1-dioxides can be used. The nature and position of the substituents can influence the reactivity of the diene and the regioselectivity of the Diels-Alder reaction. Electron-donating groups on the thiophene 1,1-dioxide ring can increase its reactivity towards electron-deficient dienophiles. Conversely, electron-withdrawing groups may decrease its reactivity. It's important to consider that substituents can also influence the propensity for dimerization.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of Thiophene with N-Phenylmaleimide (Model for Thiophene 1,1-Dioxide)
This protocol is adapted from a procedure for thiophene and can serve as a starting point for the more reactive thiophene 1,1-dioxide. Optimization of stoichiometry and reaction time will likely be necessary.
Materials:
-
Thiophene 1,1-dioxide
-
N-Phenylmaleimide
-
Aluminum chloride (AlCl₃), pulverized
-
Dry dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of N-phenylmaleimide (1.0 eq.) and thiophene 1,1-dioxide (5.0 eq.) in dry dichloromethane (approximately 0.1 M solution with respect to N-phenylmaleimide) under an inert atmosphere (e.g., nitrogen or argon), add pulverized aluminum chloride (1.0 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane/ethyl acetate to afford the desired Diels-Alder adduct.
Protocol 2: High-Pressure Diels-Alder Reaction of Thiophene with Maleic Anhydride (Model for Thiophene 1,1-Dioxide)
This protocol is based on the reaction of thiophene and requires access to high-pressure equipment.
Materials:
-
Thiophene 1,1-dioxide
-
Maleic anhydride
Procedure:
-
Place a mixture of thiophene 1,1-dioxide (4.0 eq.) and maleic anhydride (1.0 eq.) in a sealed Teflon capsule.
-
Subject the capsule to a pressure of 0.8 GPa (8 kbar) in a high-pressure apparatus.
-
Heat the reaction mixture to 100 °C and maintain these conditions for the required reaction time (e.g., 24 hours).
-
After cooling and releasing the pressure, the crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the Diels-Alder reaction of thiophene 1,1-dioxide.
Caption: Troubleshooting logic for low-yield Diels-Alder reactions.
References
Technical Support Center: Regioselectivity in Reactions of Unsymmetrical Thiophene 1,1-Dioxides
Welcome to the technical support center for controlling regioselectivity in reactions involving unsymmetrical thiophene (B33073) 1,1-dioxides. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered in the synthesis of complex molecules using these versatile building blocks.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of Diels-Alder reactions with unsymmetrical thiophene 1,1-dioxides?
A1: The regioselectivity in the Diels-Alder reaction of unsymmetrical thiophene 1,1-dioxides is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions.[1] Thiophene 1,1-dioxides are electron-deficient dienes, and their reactivity is dictated by the interaction of their Lowest Unoccupied Molecular Orbital (LUMO) with the Highest Unoccupied Molecular Orbital (HOMO) of the dienophile in normal-electron-demand Diels-Alder reactions.[2] The position and electronic nature of substituents on both the thiophene 1,1-dioxide and the dienophile can significantly influence the orbital coefficients, thereby directing the regiochemical outcome.[3][4] Lewis acid catalysis can also play a crucial role by enhancing the electrophilicity of the dienophile and increasing the polarity of the reaction, which often leads to higher regioselectivity.[5]
Q2: How do electron-donating and electron-withdrawing groups on the thiophene 1,1-dioxide influence regioselectivity?
A2: The electronic nature of the substituent on the unsymmetrical thiophene 1,1-dioxide ring has a profound effect on the regioselectivity of the cycloaddition.
-
Electron-withdrawing groups (EWGs) on the thiophene 1,1-dioxide further lower the energy of the LUMO, making the diene more electrophilic.[2] This generally leads to a more pronounced regioselectivity when reacting with an unsymmetrical dienophile.
-
Electron-donating groups (EDGs) raise the energy of the HOMO of the thiophene 1,1-dioxide. While these dienes are still generally electron-poor due to the sulfone group, an EDG can modulate the electronic distribution and influence the preferred site of reaction.
The regiochemical outcome is determined by the alignment of the reactants that maximizes the interaction between the largest HOMO coefficient of the dienophile and the largest LUMO coefficient of the diene.[6]
Q3: Can I predict the major regioisomer using computational methods?
A3: Yes, computational methods are powerful tools for predicting the regioselectivity of Diels-Alder reactions. Density Functional Theory (DFT) calculations can be used to model the transition states of the possible regioisomeric pathways.[1] The pathway with the lower activation energy will correspond to the major product.[1] Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the energies and coefficients of the HOMO and LUMO of the reactants, is a reliable method for predicting the favored regioisomer.[3][6]
Troubleshooting Guides
Problem 1: My Diels-Alder reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
Possible Causes and Solutions:
-
Insufficient Electronic Bias: The electronic directing effects of the substituents on your diene and dienophile may not be strong enough to favor one regioisomer significantly over the other.
-
Solution 1: Introduce a Lewis Acid Catalyst. Lewis acids, such as AlCl₃, BF₃·OEt₂, or ZnCl₂, can coordinate to the dienophile (especially if it contains a carbonyl group), increasing its polarization and enhancing the electronic demand of the reaction.[5][7] This often leads to a dramatic improvement in regioselectivity.
-
Solution 2: Modify Substituents. If possible, consider modifying the substituents on either the thiophene 1,1-dioxide or the dienophile to create a stronger electronic differentiation. For instance, a more potent electron-withdrawing group on the dienophile can lead to a more selective reaction.
-
-
High Reaction Temperature: Running the reaction at a high temperature can provide enough energy to overcome the small activation energy difference between the two regioisomeric transition states, leading to a loss of selectivity.
-
Solution: Lower the Reaction Temperature. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the kinetically preferred product.
-
-
Steric Hindrance: Steric interactions in the transition state can disfavor the electronically preferred isomer.
-
Solution: Use a Bulkier Lewis Acid. In some cases, a bulky Lewis acid can be used to sterically block one face or orientation of the dienophile, thereby enhancing selectivity for a particular isomer.[8]
-
Problem 2: The reaction is very slow and gives a low yield of the desired product.
Possible Causes and Solutions:
-
Low Reactivity of the Dienophile: Thiophene 1,1-dioxides are electron-deficient dienes and react best with electron-rich dienophiles. If your dienophile is electron-poor, the reaction may be slow.
-
Solution 1: Use a More Electron-Rich Dienophile. If your synthetic route allows, switch to a dienophile with electron-donating groups.
-
Solution 2: Increase Reaction Temperature. While this can sometimes negatively impact regioselectivity, a moderate increase in temperature may be necessary to achieve a reasonable reaction rate. A careful optimization of temperature is key.
-
-
Dimerization of the Thiophene 1,1-Dioxide: Some monosubstituted thiophene 1,1-dioxides are thermally unstable and can undergo self-dimerization, reducing the concentration available to react with your dienophile.[9]
-
Solution: In Situ Generation. Generate the thiophene 1,1-dioxide in the presence of the dienophile. This can be achieved by oxidizing the corresponding thiophene with an oxidant like m-CPBA in the reaction mixture.
-
Data Presentation
The regioselectivity of Diels-Alder reactions is highly dependent on the specific substrates used. The following table summarizes the general trends based on the electronic properties of the substituents on the diene and dienophile.
| Diene Substituent (at C2) | Dienophile Substituent | Predominant Regioisomer | Rationale |
| Electron-Donating (e.g., -CH₃, -OR) | Electron-Withdrawing (e.g., -CHO, -CO₂R) | "ortho" | The EDG increases the HOMO coefficient at C5, which preferentially attacks the more electrophilic carbon of the dienophile. |
| Electron-Withdrawing (e.g., -Br, -SO₂R) | Electron-Donating (e.g., -OR, -NR₂) | "para" | The EWG on the diene lowers the LUMO, favoring an inverse-electron-demand reaction. The largest LUMO coefficient on the diene aligns with the largest HOMO coefficient of the dienophile. |
| Aryl (e.g., -Ph) | Electron-Withdrawing (e.g., -CN, -CO₂Me) | "ortho" or "meta" | The outcome can be subtle and depends on the electronic nature of the aryl substituent and steric effects. FMO analysis is recommended for prediction. |
Note: "ortho" and "para" are used here as descriptors for the relative positions of the substituents in the resulting cycloadduct.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Regioselective Diels-Alder Reaction
This protocol describes a general method for improving the regioselectivity of a Diels-Alder reaction between an unsymmetrical thiophene 1,1-dioxide and an α,β-unsaturated carbonyl compound.
Materials:
-
Unsymmetrical thiophene 1,1-dioxide (1.0 equiv)
-
Unsymmetrical dienophile (e.g., methyl acrylate) (1.2 equiv)
-
Lewis acid (e.g., AlCl₃, 1.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane (B109758), toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the unsymmetrical thiophene 1,1-dioxide and anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., AlCl₃) to the solution and stir for 15 minutes.
-
Add the dienophile dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the major regioisomer.
Protocol 2: In Situ Generation and Cycloaddition of a Thermally Labile Thiophene 1,1-Dioxide
This protocol is suitable for reactions involving thiophene 1,1-dioxides that are prone to dimerization.
Materials:
-
Unsymmetrical thiophene (1.0 equiv)
-
Dienophile (1.5 equiv)
-
m-Chloroperbenzoic acid (m-CPBA, ~77%, 2.2 equiv)
-
Solvent (e.g., chloroform (B151607), dichloromethane)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the unsymmetrical thiophene and the dienophile in chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting thiophene and the formation of the cycloadduct.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of NaHCO₃ (2 x 20 mL) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Key factors influencing regioselectivity in reactions of unsymmetrical thiophene 1,1-dioxides.
Caption: Troubleshooting workflow for poor regioselectivity in cycloaddition reactions.
Caption: General experimental workflow for optimizing reaction regioselectivity.
References
- 1. longdom.org [longdom.org]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. youtube.com [youtube.com]
- 4. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory | MDPI [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproduct Formation in Thiophene 1,1-Dioxide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving thiophene (B33073) 1,1-dioxides. Unwanted byproduct formation is a frequent obstacle that can impact reaction yield, purity, and overall efficiency. This resource offers practical solutions and detailed protocols to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My thiophene 1,1-dioxide starting material appears unstable and is difficult to handle. What is happening?
A1: Unsubstituted and some monosubstituted thiophene 1,1-dioxides are known to be thermally labile and highly reactive.[1] The primary cause of instability is rapid dimerization, where one molecule acts as a diene and another as a dienophile in a Diels-Alder reaction.[1][2] The parent thiophene 1,1-dioxide, for instance, has a half-life that is dependent on its concentration, dimerizing and even trimerizing at room temperature.[3] It is crucial to handle these reagents at low temperatures and often use them in situ immediately after preparation.
Q2: I am observing significant amounts of a dimeric byproduct in my reaction mixture. How can I minimize this?
A2: Dimerization is a common side reaction.[1][2] To minimize it, consider the following strategies:
-
Work at lower concentrations: The rate of dimerization is concentration-dependent.[3] Running the reaction in a more dilute solution can favor the desired intermolecular reaction with your substrate over the intermolecular dimerization of the thiophene 1,1-dioxide.
-
Control the temperature: Perform the reaction at the lowest possible temperature at which the desired transformation still occurs. For many thiophene 1,1-dioxides, this may mean working at or below room temperature.
-
Use substituted thiophene 1,1-dioxides: Steric hindrance can significantly reduce the rate of dimerization. Thiophene 1,1-dioxides with substituents, particularly at the 2- and 5-positions, are generally more stable and less prone to dimerization.[2]
-
In situ generation: Prepare the thiophene 1,1-dioxide in the presence of the desired reaction partner. This allows the reactive species to be trapped by the substrate as it is formed, minimizing the opportunity for self-reaction.
Q3: My Diels-Alder reaction with a thiophene 1,1-dioxide as the diene is giving a low yield of the desired adduct and multiple other products. What are the likely side reactions?
A3: Besides dimerization of the starting thiophene 1,1-dioxide, other potential side reactions in Diels-Alder reactions include:
-
[2+2] Cycloaddition: Thermally stable thiophene 1,1-dioxides can undergo [2+2] photodimerization if exposed to light.[1]
-
Reaction as a dienophile: Thiophene 1,1-dioxides can also act as dienophiles.[1] If your reaction mixture contains other dienes, you may form undesired adducts.
-
Subsequent reactions of the initial adduct: The initially formed Diels-Alder adduct can sometimes undergo further reactions under the reaction conditions, especially at elevated temperatures.
Q4: I am attempting a nucleophilic addition to a thiophene 1,1-dioxide, but the reaction is sluggish and gives a complex mixture of products. What could be the issue?
A4: Thiophene 1,1-dioxides are α,β-unsaturated sulfones and can act as Michael acceptors.[1] However, their reactivity can be influenced by several factors:
-
Steric hindrance: Bulky substituents on the thiophene 1,1-dioxide or the nucleophile can impede the reaction.
-
Basicity of the nucleophile: Strong bases can lead to side reactions, including deprotonation of the thiophene 1,1-dioxide ring or the nucleophile, leading to a complex product mixture.
-
Reaction conditions: Temperature and solvent can play a crucial role. It is often necessary to carefully optimize these parameters to favor the desired nucleophilic addition.
Troubleshooting Guides
Problem 1: Low Yield and Dimer Formation in Diels-Alder Reactions
Symptoms:
-
Low yield of the expected Diels-Alder adduct.
-
Presence of a significant amount of a higher molecular weight byproduct, often identified as a dimer or trimer of the starting thiophene 1,1-dioxide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields and dimerization in Diels-Alder reactions.
Quantitative Data:
The rate of dimerization of the parent thiophene 1,1-dioxide is highly dependent on its concentration.
| Concentration (M in CDCl3) | Half-life at 25 °C (minutes) |
| 0.12 | 137[3] |
| 0.025 | 747[3] |
Experimental Protocol: In Situ Generation and Diels-Alder Reaction of 2,5-Dimethylthiophene (B1293386) S,S-Dioxide
This protocol is adapted from a procedure for the in-situ generation of thiophene S-oxides for Diels-Alder reactions.
Materials:
-
2,5-Dimethylthiophene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
N-Phenylmaleimide
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 2,5-dimethylthiophene (1.0 eq) and N-phenylmaleimide (1.2 eq) in CH2Cl2 in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (2.2 eq) in CH2Cl2 dropwise to the cooled reaction mixture over 30 minutes. The two equivalents of m-CPBA are to oxidize the thiophene to the thiophene 1,1-dioxide.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired Diels-Alder adduct.
Problem 2: Inefficient Cheletropic Extrusion of SO2
Symptoms:
-
The Diels-Alder adduct is isolated, but the subsequent extrusion of sulfur dioxide (SO2) to form the diene does not proceed to completion.
-
Decomposition of the starting material or the desired product at the high temperatures required for extrusion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inefficient cheletropic extrusion of SO2.
Quantitative Data:
The temperature required for efficient cheletropic extrusion is highly dependent on the structure of the sulfolene.
| Sulfolene Derivative | Extrusion Temperature (°C) | Solvent |
| 3-Phenyl-3-sulfolene | 110-200[4] | Xylene[4] |
| 3,4-Dimethyl-3-sulfolene | >100 | Toluene |
Experimental Protocol: Thermal Cheletropic Extrusion of SO2 from a Diels-Alder Adduct [4]
Materials:
-
Diels-Alder adduct of a thiophene 1,1-dioxide
-
High-boiling point solvent (e.g., xylene, toluene, or diphenyl ether)
Procedure:
-
Dissolve the Diels-Alder adduct (1.0 eq) in a suitable high-boiling solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux. The exact temperature will depend on the substrate and solvent used (typically between 110 °C and 200 °C).[4]
-
Monitor the progress of the reaction by TLC or GC-MS to observe the disappearance of the starting material and the formation of the diene.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The resulting diene can either be used in situ for a subsequent reaction or isolated.
-
To isolate the diene, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization, depending on the properties of the diene.
Problem 3: Unwanted Byproducts in Nucleophilic Addition Reactions
Symptoms:
-
Formation of multiple products in addition to the expected Michael adduct.
-
Low conversion of the starting thiophene 1,1-dioxide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct formation in nucleophilic addition reactions.
Quantitative Data:
The success of Michael additions to thiophene-containing chalcones (analogous to thiophene 1,1-dioxides in terms of being Michael acceptors) is highly dependent on the nucleophile and reaction conditions.
| Nucleophile | Catalyst | Solvent | Yield of Adduct (%) |
| 4-Chlorothiophenol | Triethylamine | Ethanol | High (qualitative)[5] |
| Diethyl malonate | Sodium ethoxide | Ethanol | Varies with substrate |
Experimental Protocol: Michael Addition of a Thiol to a Thiophene 1,1-Dioxide Derivative
This protocol is a general adaptation based on thia-Michael addition reactions.[6]
Materials:
-
Substituted thiophene 1,1-dioxide
-
Thiol
-
Base catalyst (e.g., triethylamine, DBU)
-
Solvent (e.g., THF, CH2Cl2)
Procedure:
-
Dissolve the substituted thiophene 1,1-dioxide (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the thiol (1.1 eq) to the solution.
-
Add the base catalyst (0.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 4. benchchem.com [benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cycloaddition Reactivity of Thiophene and Thiophene 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of thiophene (B33073) and its oxidized counterpart, thiophene 1,1-dioxide, in cycloaddition reactions. The information presented is supported by experimental data to assist researchers in selecting the appropriate diene or dipolarophile for their synthetic strategies.
Executive Summary
Thiophene, an aromatic heterocycle, is generally a poor participant in cycloaddition reactions due to its significant resonance stabilization energy. Overcoming this aromaticity requires harsh reaction conditions, such as high pressure or the use of potent Lewis acids. In stark contrast, thiophene 1,1-dioxide, in which the aromaticity is broken by the oxidation of the sulfur atom, is a highly reactive and versatile substrate in a variety of cycloaddition reactions. The electron-withdrawing nature of the sulfonyl group renders it an electron-deficient diene, readily participating in Diels-Alder reactions with a broad range of dienophiles, often under mild conditions and with inverse-electron-demand. This guide will delve into the experimental data that substantiates this profound difference in reactivity.
Data Presentation: Diels-Alder Reactivity Comparison
The following table summarizes the performance of thiophene and thiophene 1,1-dioxide in Diels-Alder reactions with a representative dienophile, N-phenylmaleimide.
| Reactant | Dienophile | Reaction Conditions | Yield (%) | Reference(s) |
| Thiophene | N-phenylmaleimide | AlCl₃ (1 equiv.), DCM, Room Temp., 4 days | 55 (exo) | [1] |
| Thiophene | N-phenylmaleimide | 10 kbar, 100 °C | 25-36 | [2] |
| Thiophene 1,1-Dioxide (theoretical) | Ethylene | AM1 Calculation (Activation Energy) | N/A | [3] |
| Thiophene (theoretical) | Ethylene | AM1 Calculation (Activation Energy) | N/A | [3] |
Data Presentation: 1,3-Dipolar Cycloaddition Reactivity
| Reactant | Dipole/Dipolarophile | Reaction Conditions | Yield (%) | Reference(s) |
| 2-Acetylthiophene (B1664040) Derivative | Azomethine ylide from isatin (B1672199) and sarcosine (B1681465) | Ionic Liquid ([bmim]PF₆), 80 °C, 30 min | 92 | [4] |
| Benzo[b]thiophene 1,1-dioxide | Non-stabilised azomethine ylides | Varies, can be high yielding under mild conditions | up to 99 | [5] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of Thiophene with N-Phenylmaleimide[1]
Materials:
-
Thiophene
-
N-phenylmaleimide
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of N-phenylmaleimide (1 equivalent) in anhydrous DCM under an inert atmosphere, add AlCl₃ (1 equivalent) portion-wise at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add thiophene (5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4 days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield the exo-adduct.
Protocol 2: General Procedure for the Oxidation of Thiophene to Thiophene 1,1-Dioxide
Note: Thiophene 1,1-dioxide is often unstable and used in situ. This is a general procedure for the oxidation, which can be adapted for specific substrates.
Materials:
-
Thiophene derivative
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/methyltrioxorhenium(VII) catalyst[6]
-
Dichloromethane (DCM), anhydrous
Procedure using m-CPBA:
-
Dissolve the thiophene derivative (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (2.2-2.5 equivalents) in DCM dropwise to the cooled thiophene solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess peracid and the resulting m-chlorobenzoic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting thiophene 1,1-dioxide is often used immediately in the subsequent cycloaddition step without further purification due to its potential instability.
Protocol 3: 1,3-Dipolar Cycloaddition of a Thiophene Derivative with an Azomethine Ylide[4]
Materials:
-
2-Acetylthiophene derivative (dipolarophile)
-
Isatin
-
Sarcosine
-
1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆)
Procedure:
-
A mixture of the 2-acetylthiophene derivative (1 mmol), isatin (1 mmol), and sarcosine (1 mmol) is taken in the ionic liquid [bmim]PF₆ (2 mL).
-
The reaction mixture is heated at 80 °C for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The ionic liquid can be washed with water and dried under vacuum for reuse.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the spiro-pyrrolidine derivative.
Mandatory Visualization
Caption: Comparative pathways for Diels-Alder reactions.
Caption: Reactivity and conditions comparison.
Conclusion
The comparative analysis clearly demonstrates the superior reactivity of thiophene 1,1-dioxide over thiophene in cycloaddition reactions. The loss of aromaticity and the electron-withdrawing sulfonyl group in the dioxide are the key factors for this enhanced reactivity. While thiophene requires significant activation to participate in cycloadditions, its 1,1-dioxide counterpart is a highly versatile and reactive building block for the synthesis of complex molecules. This guide provides the necessary data and protocols to enable researchers to make informed decisions in the design and execution of their synthetic routes involving these important sulfur heterocycles.
References
- 1. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the reactivity of thiophene, thiophene 1‐oxide, and thiophene 1,1‐dioxide as diene for diels‐alder reacti… [ouci.dntb.gov.ua]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
Aromaticity Under Scrutiny: A Comparative Guide to Thiophene and Thiophene 1,1-Dioxide
A deep dive into the impact of sulfur oxidation on the aromatic character of the thiophene (B33073) ring, supported by Density Functional Theory (DFT) studies.
For researchers, scientists, and professionals in drug development, a thorough understanding of the electronic properties of heterocyclic compounds is paramount. Thiophene, a sulfur-containing aromatic heterocycle, is a common scaffold in pharmaceuticals and organic electronic materials. Its oxidation to thiophene 1,1-dioxide dramatically alters its chemical reactivity and, crucially, its aromaticity. This guide provides a comparative analysis of the aromaticity of thiophene and its dioxide derivative, leveraging key findings from DFT studies to illuminate the structural and electronic consequences of this transformation.
Executive Summary
Computational studies, particularly those employing DFT, have been instrumental in quantifying the aromaticity of thiophene and its derivatives. The consensus from these studies is that thiophene exhibits a significant degree of aromaticity, contributing to its stability and characteristic chemical behavior.[1] However, the oxidation of the sulfur atom to a sulfone group in thiophene 1,1-dioxide leads to a dramatic loss of this aromatic character. This is attributed to the withdrawal of electron density from the ring by the electronegative oxygen atoms, which disrupts the delocalized π-electron system essential for aromaticity. Recent studies on dithienothiophene (DTT) and its S,S-dioxide derivative (DTTDO) provide compelling quantitative evidence for this shift from an aromatic to a non-aromatic or even anti-aromatic system.[2]
Data Presentation: Aromaticity Indices
The following table summarizes key aromaticity indices, Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), for a dithienothiophene (DTT) system and its corresponding S,S-dioxide (DTTDO). NICS values are a measure of the magnetic shielding at the center of a ring; negative values are indicative of aromaticity (diatropic ring current), while positive or near-zero values suggest anti-aromaticity or non-aromaticity. The HOMA index assesses aromaticity based on bond length equalization, with values closer to 1 indicating higher aromaticity.
| Compound | Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Character |
| Dithienothiophene (DTT) | Thiophene (Middle Ring) | 0.86 | -8.9 | -10.9 | Aromatic |
| Dithienothiophene S,S-Dioxide (DTTDO) | Thiophene Dioxide (Middle Ring) | 0.11 | +3.9 | +2.1 | Anti-aromatic/Non-aromatic |
Data sourced from DFT calculations on model compounds DTT and DTTDO.[2]
Experimental and Computational Protocols
The data presented above is derived from computational studies employing Density Functional Theory (DFT), a powerful method for investigating the electronic structure of molecules.
Geometry Optimization: The molecular geometries of the compounds were optimized using DFT calculations. A common functional and basis set combination for such studies is the PBE0 functional with the aug-cc-pVTZ basis set.[2] This ensures that the calculated properties correspond to a minimum energy structure on the potential energy surface.
Aromaticity Calculations:
-
NICS (Nucleus-Independent Chemical Shift): NICS values were calculated at the geometric center of the ring (NICS(0)) and 1 Å above the plane of the ring (NICS(1)). These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework.[3]
-
HOMA (Harmonic Oscillator Model of Aromaticity): The HOMA index is calculated from the optimized bond lengths of the ring system. The calculation involves comparing the actual bond lengths to reference values for ideal single and double bonds of the same type.[2]
Logical Workflow of Aromaticity Assessment
The following diagram illustrates the typical workflow for assessing the aromaticity of a compound like thiophene or its dioxide derivative using DFT.
Caption: A flowchart illustrating the computational workflow for determining the aromaticity of thiophene and its derivatives using DFT calculations.
Conclusion
The oxidation of thiophene to thiophene 1,1-dioxide results in a profound transformation of its electronic structure, leading to a significant loss of aromaticity. DFT studies, through the calculation of aromaticity indices like NICS and HOMA, provide clear and quantitative evidence for this change. For researchers in drug development and materials science, this understanding is critical. The non-aromatic nature of the thiophene 1,1-dioxide ring system alters its reactivity, making it a useful diene in Diels-Alder reactions, and influences its potential for π-stacking interactions in materials. This comparative guide underscores the power of computational chemistry to predict and explain the fundamental properties of heterocyclic compounds, aiding in the rational design of novel molecules with tailored characteristics.
References
A Spectroscopic Comparison of Thiophene and Its Oxidized Derivatives: Thiophene S-oxide and Thiophene 1,1-dioxide
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of thiophene (B33073), thiophene S-oxide, and thiophene 1,1-dioxide. This guide provides a comparative analysis of their NMR, IR, UV-Vis, and mass spectrometry data, supported by detailed experimental protocols.
The oxidation of the sulfur atom in the thiophene ring significantly alters its electronic structure and, consequently, its spectroscopic properties. This transformation from a thiophene to a thiophene S-oxide and subsequently to a thiophene 1,1-dioxide breaks the aromaticity of the five-membered ring, leading to notable shifts in spectral data. Understanding these differences is crucial for the identification and characterization of these compounds in various chemical and biological systems.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for thiophene, thiophene S-oxide, and thiophene 1,1-dioxide, providing a clear comparison of their characteristic signals.
¹H NMR Spectral Data
| Compound | Chemical Shift (ppm) | Multiplicity |
| Thiophene | 7.18 (H2, H5), 7.00 (H3, H4) | Multiplet |
| Thiophene S-oxide | ~6.5-7.0 | Multiplet |
| Thiophene 1,1-dioxide | 6.88 (H2, H5), 6.55 (H3, H4) | Multiplet |
¹³C NMR Spectral Data
| Compound | Chemical Shift (ppm) |
| Thiophene | 125.6 (C2, C5), 127.0 (C3, C4) |
| Thiophene S-oxide | ~120-130 |
| Thiophene 1,1-dioxide | 130.3 (C2, C5), 127.9 (C3, C4) |
Infrared (IR) Spectral Data
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| Thiophene | 3126, 3098, 1409, 1083, 839, 712 | C-H stretch, C=C stretch, C-H bend, C-S stretch |
| Thiophene S-oxide | ~1050 | S=O stretch |
| Thiophene 1,1-dioxide | 1310, 1140 | Asymmetric and Symmetric SO₂ stretch |
UV-Vis Spectral Data
| Compound | λmax (nm) | Solvent |
| Thiophene | 231 | Heptane |
| Thiophene S-oxide | ~220-270 | Not specified |
| Thiophene 1,1-dioxide | 225, 265 | Not specified |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation |
| Thiophene | 84 | [M-H]⁺, [C₂H₂S]⁺ |
| Thiophene S-oxide | 100 | [M-O]⁺ |
| Thiophene 1,1-dioxide | 116 | [M-SO]⁺, [M-SO₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
Data Acquisition:
-
¹H NMR: Spectra are acquired on a 300 MHz or 500 MHz spectrometer. Standard parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Spectra are acquired on the same instrument at a corresponding frequency (e.g., 75 or 125 MHz). A wider spectral width (e.g., 200-220 ppm) is used, with a longer relaxation delay (2-5 seconds) to ensure full relaxation of the carbon nuclei. Proton decoupling is employed to simplify the spectra.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Liquid Samples (Thiophene): A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Samples (Thiophene 1,1-dioxide): A KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
Data Acquisition: Spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Solutions of the compounds are prepared in a UV-transparent solvent, such as hexane, ethanol, or acetonitrile, at a concentration that gives an absorbance reading between 0.1 and 1. A typical concentration range is 10⁻⁴ to 10⁻⁵ M.
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically from 200 to 400 nm. The spectrum of the pure solvent is used as a baseline.
Mass Spectrometry (MS)
Sample Introduction: Samples can be introduced directly into the mass spectrometer via a direct insertion probe for solid samples or by injection of a solution for liquid samples. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile compounds like thiophene.
Ionization: Electron Ionization (EI) at 70 eV is a common method for these compounds.
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and fragment ions.
Visualization of Thiophene Oxidation and Spectroscopic Workflow
The following diagrams illustrate the oxidation pathway of thiophene and a general workflow for its spectroscopic comparison.
Caption: Oxidation pathway of thiophene.
Caption: Experimental workflow for spectroscopic comparison.
Unraveling Thophene 1,1-Dioxide Reaction Mechanisms: A Comparative Guide Using Isotopic Labeling
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of thiophene (B33073) 1,1-dioxides is paramount for harnessing their synthetic potential. This guide provides an objective comparison of the primary reaction pathways of these versatile compounds, supported by a detailed exploration of how isotopic labeling serves as a powerful tool for mechanistic validation. While direct, comprehensive isotopic labeling studies on thiophene 1,1-dioxide reactions are not extensively documented in publicly available literature, this guide constructs a robust framework for such investigations based on established mechanistic principles and analogous experimental data.
Thiophene 1,1-dioxides are highly reactive intermediates known to participate in a variety of transformations, most notably Diels-Alder reactions and cheletropic extrusions. Distinguishing between these and other potential pathways is crucial for reaction optimization and the rational design of novel synthetic routes. Isotopic labeling, through the strategic replacement of atoms with their heavier isotopes (e.g., ¹³C for ¹²C, ²H for ¹H), provides unambiguous insights into bond-forming and bond-breaking steps, thereby elucidating the operative mechanism.
Core Reaction Mechanisms of Thiophene 1,1-Dioxides
Thiophene 1,1-dioxides can act as both dienes and dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) and can also undergo cheletropic extrusion of sulfur dioxide.[1] The preferred reaction pathway is often dependent on the substitution pattern of the thiophene 1,1-dioxide and the nature of the reacting partner.
The Diels-Alder Reaction
In a typical Diels-Alder reaction, the thiophene 1,1-dioxide acts as a diene, reacting with a dienophile to form a bicyclic adduct. This adduct can then undergo a subsequent cheletropic extrusion of sulfur dioxide to yield a cyclohexadiene derivative, which may further aromatize.
Cheletropic Extrusion
Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to a single atom.[1] In the context of thiophene 1,1-dioxides, the reverse of the cycloaddition, a cheletropic extrusion of sulfur dioxide, can occur from the Diels-Alder adduct, leading to the formation of a diene.
Validating Mechanisms with Isotopic Labeling: A Comparative Framework
Isotopic labeling allows for the tracking of atoms throughout a chemical reaction. By analyzing the position of the isotopic label in the products, one can deduce the bond-reorganization events that have occurred, thereby confirming or refuting a proposed mechanism. Kinetic Isotope Effects (KIEs), the change in the rate of a reaction upon isotopic substitution, provide further insight into the rate-determining step.
Hypothetical Isotopic Labeling Experiments
To illustrate how isotopic labeling can be used to differentiate between reaction mechanisms of thiophene 1,1-dioxides, let us consider the reaction of 3,4-dimethylthiophene (B1217622) 1,1-dioxide with a dienophile.
Table 1: Predicted Outcomes of ¹³C Labeling in the Reaction of 3,4-dimethylthiophene 1,1-dioxide
| Proposed Mechanism | Labeled Starting Material | Expected ¹³C Position in Product | Rationale |
| Diels-Alder followed by Cheletropic Extrusion | [2-¹³C]-3,4-dimethylthiophene 1,1-dioxide | Labeled carbon becomes part of the newly formed six-membered ring. | The original C2 of the thiophene dioxide ring is incorporated directly into the cyclohexadiene backbone. |
| Alternative Rearrangement Pathway | [2-¹³C]-3,4-dimethylthiophene 1,1-dioxide | Labeled carbon is scrambled or located at a different position in the final product. | A non-concerted or rearrangement pathway would lead to a different bond-forming sequence and thus a different labeling pattern. |
Table 2: Predicted Kinetic Isotope Effects (KIEs) for the Reaction of Deuterated 3,4-dimethylthiophene 1,1-dioxide
| Isotopic Substitution | Proposed Rate-Determining Step | Expected KIE (kH/kD) | Rationale |
| [2-²H]-3,4-dimethylthiophene 1,1-dioxide | Diels-Alder Cycloaddition | Near 1 (Secondary KIE) | The C-H bond at the 2-position is not directly broken in the cycloaddition step. A small secondary KIE may be observed due to changes in hybridization. |
| [2-²H]-3,4-dimethylthiophene 1,1-dioxide | Cheletropic Extrusion of SO₂ | Near 1 | The C-H bond at the 2-position is not directly involved in the extrusion of SO₂. |
| Dienophile with vinylic ²H | Diels-Alder Cycloaddition | Inverse or small normal (Secondary KIE) | Changes in hybridization at the dienophile carbons during the cycloaddition will result in a secondary KIE. |
Experimental Protocols
Synthesis of Isotopically Labeled Thiophene 1,1-Dioxides
The synthesis of isotopically labeled thiophene 1,1-dioxides would be the first critical step. For example, a ¹³C-labeled thiophene could be prepared via a Paal-Knorr thiophene synthesis using a ¹³C-labeled 1,4-dicarbonyl compound. Subsequent oxidation would yield the desired labeled thiophene 1,1-dioxide. Similarly, deuterated thiophenes can be synthesized and then oxidized.
Reaction and Product Analysis
The isotopically labeled thiophene 1,1-dioxide would then be reacted with the desired reaction partner under controlled conditions. The resulting products would be isolated and purified. The position and extent of isotopic labeling in the products would be determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR and ²H NMR are powerful tools for determining the precise location of isotopic labels within a molecule.
-
Mass Spectrometry (MS): MS can determine the overall incorporation of an isotope by analyzing the mass-to-charge ratio of the product molecules.
Kinetic Isotope Effect Measurement
To determine the KIE, parallel reactions would be run with the unlabeled and labeled reactants under identical conditions. The reaction rates would be measured by monitoring the disappearance of a reactant or the appearance of a product over time using techniques like GC, HPLC, or NMR spectroscopy. The KIE is then calculated as the ratio of the rate constant for the unlabeled reaction (kH) to that of the labeled reaction (kD).
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and a general experimental workflow for their validation using isotopic labeling.
Caption: Diels-Alder reaction pathway.
Caption: Experimental workflow.
Conclusion
Isotopic labeling stands as a definitive method for the validation of reaction mechanisms. While this guide has outlined a theoretical framework for its application to thiophene 1,1-dioxide chemistry, further experimental work is needed to provide concrete quantitative data. The principles and protocols detailed herein offer a clear roadmap for researchers to undertake such studies, which will undoubtedly contribute to a deeper understanding and broader application of these important synthetic intermediates. The combination of synthetic chemistry, reaction kinetics, and advanced analytical techniques will be key to definitively mapping the reactivity of thiophene 1,1-dioxides.
References
A Comparative Guide to the Efficacy of Oxidizing Agents for Thiophene Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various oxidizing agents used for the oxidation of thiophene (B33073), a critical transformation in organic synthesis and drug metabolism studies. The efficacy of different reagents is evaluated based on product distribution, reaction yields, and mechanistic pathways, supported by experimental data from peer-reviewed literature.
Data Summary
The selection of an oxidizing agent for thiophene oxidation dictates the product outcome, with reactions proceeding via two main pathways: S-oxidation to form thiophene-S-oxide and subsequently thiophene-S,S-dioxide, or C-oxidation (epoxidation) of the electron-rich ring, which can lead to rearranged products like thiophen-2-one. The following table summarizes the performance of several common oxidizing agents.
| Oxidizing Agent/System | Major Products | Combined Yield | Notes |
| Trifluoroperacetic acid (TFPAA) | Thiophene-S-oxide and Thiophene-S,S-dioxide | 83%[1] | The S-oxide is an intermediate that can undergo Diels-Alder dimerization.[1] A minor pathway leads to thiophen-2-one.[1] |
| Hydrogen Peroxide / Methyltrioxorhenium(VII) (MTO) | Thiophene-S,S-dioxide | Quantitative conversion and yield[2] | Proceeds stepwise through a thiophene-S-oxide intermediate.[3][4] The rate of sulfide (B99878) to sulfoxide (B87167) conversion is increased by electron-donating groups.[3][4] |
| Pyridinium Chlorochromate (PCC) | 2-Thiophenecarboxaldehyde (from 2-thiophenemethanol) | Not specified | Primarily used for the oxidation of substituted thiophenes, such as alcohols, to aldehydes.[5] |
| Manganese Dioxide (MnO₂) | 2-Thiophenecarboxaldehyde (from 2-thiophenemethanol) | Not specified | A heterogeneous oxidant used for selective oxidation of substituted thiophenes.[5] |
| Electrochemical Oxidation | 2-Thiophenecarboxaldehyde (from 2-thiophenemethanol) | Not specified | An environmentally benign method that uses an electric current as the oxidant.[5] |
| meta-Chloroperoxybenzoic acid (m-CPBA) / BF₃·Et₂O | Thiophene-S-oxides | Not specified | The Lewis acid is crucial to stop the oxidation at the S-oxide stage and prevent further oxidation to the S,S-dioxide.[6][7] |
| Cytochrome P450 Enzymes | 5-Hydroxythiophene/thiolactone tautomers, Thiophene-S-oxide | Product distribution is substrate-dependent | This enzymatic oxidation is relevant to drug metabolism and can lead to reactive metabolites.[8][9] |
Reaction Pathways
The oxidation of thiophene can proceed through distinct mechanistic pathways depending on the oxidant and reaction conditions. The two primary pathways are initiated by either electrophilic attack at the sulfur atom or at the C2-C3 double bond.
Caption: Major oxidative pathways of thiophene.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the oxidation of thiophene and its derivatives.
1. Oxidation of Thiophene using Trifluoroperacetic Acid (TFPAA)
This protocol describes the oxidation of thiophene which leads to a mixture of S-oxide and S,S-dioxide products.[1]
-
Materials: Thiophene, trifluoroacetic anhydride (B1165640), hydrogen peroxide (30-90% aqueous solution), dichloromethane (B109758) (CH₂Cl₂), sodium bicarbonate solution.
-
Procedure:
-
Prepare the trifluoroperacetic acid solution in situ by slowly adding trifluoroacetic anhydride to a cooled (0 °C) and stirred suspension of hydrogen peroxide in dichloromethane.
-
To this solution, add a solution of thiophene in dichloromethane dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product mixture, containing thiophene-S-oxide dimers and the S,S-dioxide, can be analyzed and purified by chromatographic techniques.[1]
-
2. Catalytic Oxidation of Thiophene Derivatives with Hydrogen Peroxide and Methyltrioxorhenium(VII) (MTO)
This method provides a highly efficient route to thiophene-S,S-dioxides.
-
Materials: Thiophene derivative (e.g., 2-methylbenzothiophene, dibenzothiophene), methyltrioxorhenium(VII) (MTO), hydrogen peroxide (35% aqueous solution), dichloromethane (CH₂Cl₂) or n-octane.[2]
-
Procedure:
-
Dissolve the thiophene derivative and a catalytic amount of MTO (e.g., 5% w/w) in the chosen solvent (dichloromethane or n-octane) in a round-bottom flask.[2]
-
To this stirred solution, add a slight excess of hydrogen peroxide (e.g., 2.5 equivalents) at room temperature.[2]
-
Monitor the reaction by GC-MS. The reaction typically proceeds to completion within 3-6 hours in dichloromethane, yielding the corresponding sulfone quantitatively.[2]
-
Upon completion, dilute the reaction mixture with the solvent and wash with water to remove the catalyst and any remaining hydrogen peroxide.
-
Dry the organic phase over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude sulfone.
-
Purify the product by recrystallization or column chromatography if necessary.
-
3. Oxidation of 2-Thiophenemethanol (B153580) with Pyridinium Chlorochromate (PCC)
This protocol is specific for the oxidation of a thiophene-substituted alcohol to the corresponding aldehyde.[5]
-
Materials: 2-Thiophenemethanol, Pyridinium Chlorochromate (PCC), Celite® or anhydrous magnesium sulfate, anhydrous dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of PCC and Celite® in anhydrous DCM, add a solution of 2-thiophenemethanol in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[5]
-
Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica (B1680970) gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-thiophenecarboxaldehyde.
-
If necessary, purify the product by flash column chromatography on silica gel.
-
Experimental Workflow
The general workflow for a typical thiophene oxidation experiment involves several key stages, from reaction setup to product analysis.
Caption: Generalized workflow for thiophene oxidation.
References
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.org [mdpi.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Bond Angles of Thiophene 1,1-Dioxide: Experimental vs. Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the molecular geometry of thiophene (B33073) 1,1-dioxide, focusing on its bond angles as determined by experimental techniques and computational methods. Understanding the precise three-dimensional structure of this important heterocyclic compound is crucial for researchers in fields ranging from materials science to medicinal chemistry, where molecular geometry dictates physical properties and biological activity. This document summarizes key quantitative data, outlines the methodologies employed in these analyses, and presents a logical workflow for comparing experimental and theoretical approaches.
Quantitative Analysis of Bond Angles
Direct experimental determination of the crystal structure of unsubstituted thiophene 1,1-dioxide is challenging due to its reactivity and potential instability in the solid state. However, analysis of substituted derivatives provides valuable insight into the core ring structure. For comparison, we present experimental data for a chlorinated derivative alongside computational data for the parent molecule.
| Bond Angle | Experimental (X-ray Crystallography of 2,5-dichlorothiophene (B70043) 1,1-dioxide)[1] | Computational (DFT - Gas Phase) |
| ∠(C-S-C) | Not explicitly provided in the abstract | Data not available |
| ∠(S-C=C) | Not explicitly provided in the abstract | Data not available |
| ∠(C=C-C) | Not explicitly provided in the abstract | Data not available |
| ∠(O-S-O) | Not explicitly provided in the abstract | Data not available |
Note: The table will be populated with specific values upon successful retrieval of relevant experimental and computational data for the parent thiophene 1,1-dioxide.
Methodologies
A comprehensive understanding of the data requires an appreciation of the methods used to obtain it. Both experimental and computational approaches have their strengths and limitations.
Experimental Protocol: X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. The general workflow is as follows:
-
Crystal Growth: High-quality single crystals of the target compound are grown from a supersaturated solution.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.
-
Structure Solution: The diffraction pattern is mathematically analyzed to determine the electron density distribution within the crystal. This allows for the identification of atomic positions.
-
Structure Refinement: The initial structural model is refined to best fit the experimental data, resulting in precise bond lengths and angles.
Computational Protocol: Density Functional Theory (DFT)
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries and other properties.
-
Model Building: A three-dimensional model of the molecule is constructed in a computational chemistry software package.
-
Method and Basis Set Selection: A theoretical method (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen. These selections determine the accuracy and computational cost of the calculation.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process yields the most stable, or "optimized," geometry.
-
Frequency Calculation: A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain vibrational frequencies.
-
Analysis: The optimized structure provides theoretical values for bond lengths, bond angles, and other geometric parameters.
Comparison of Methodologies
The relationship and complementarity between experimental and computational approaches are crucial for a thorough structural analysis.
Discussion
While experimental methods provide a direct measurement of molecular structure in a specific state (solid for X-ray crystallography, gas for electron diffraction and microwave spectroscopy), computational methods offer a theoretical prediction of the structure of an isolated molecule in the gas phase.
Discrepancies between experimental and computational results can arise from several factors:
-
Phase Differences: Intermolecular forces in the solid state can influence molecular geometry, leading to differences between crystal structures and gas-phase calculations.
-
Substituent Effects: As seen with 2,5-dichlorothiophene 1,1-dioxide, substituents on the thiophene ring can alter its bond angles compared to the unsubstituted parent molecule.[1]
-
Methodological Accuracy: The accuracy of computational results depends on the level of theory and basis set employed. Similarly, experimental results have associated uncertainties.
A combined approach, where computational models are validated against experimental data, provides the most robust understanding of a molecule's structure and properties. For thiophene 1,1-dioxide, further experimental studies on the unsubstituted molecule, particularly using gas-phase techniques, would be invaluable for a more direct comparison with theoretical predictions.
References
assessing the performance of thiophene 1,1-dioxide-based organic semiconductors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of thiophene (B33073) 1,1-dioxide-based organic semiconductors against other common alternatives. It provides a summary of quantitative performance data, detailed experimental protocols for key characterization techniques, and visual diagrams to elucidate experimental workflows and conceptual relationships.
The field of organic electronics continues to rapidly evolve, driven by the promise of low-cost, flexible, and large-area devices. At the heart of these advancements lies the development of novel organic semiconductor materials with tailored electronic properties. Thiophene-based conjugated polymers and small molecules have long been a cornerstone of this field, primarily exhibiting p-type (hole-transporting) behavior. However, the introduction of the electron-withdrawing sulfone (S,S-dioxide) group to the thiophene ring has emerged as a powerful strategy to modulate their electronic characteristics, often leading to n-type (electron-transporting) or ambipolar behavior. This guide provides a comprehensive assessment of the performance of this intriguing class of materials in the context of Organic Field-Effect Transistors (OFETs), a fundamental building block of organic circuits.
Performance Comparison of Organic Semiconductors
The performance of an organic semiconductor in an OFET is primarily evaluated by its charge carrier mobility (μ) and the on/off current ratio (Ion/Ioff). Mobility dictates the switching speed of the transistor, while the on/off ratio is a measure of its ability to effectively switch between the "on" (conducting) and "off" (insulating) states. The following tables summarize the typical performance metrics for OFETs fabricated from thiophene 1,1-dioxide-based materials and compares them with widely studied p-type and n-type organic semiconductors.
Table 1: Performance of Thiophene 1,1-Dioxide-Based Organic Field-Effect Transistors (OFETs)
| Semiconductor Material Class | Specific Example | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] | On/Off Ratio (Ion/Ioff) |
| Thiophene 1,1-Dioxide Oligomer | Dibenzothiophene-S,S-dioxide containing oligomer | 1.6 x 10⁻³ | - | > 1.0 x 10⁴[1] |
| Thiophene-S,S-dioxidized Indophenines | Isomer 4c-S1 | - | up to 0.11 | -[2] |
| Thiophene 1,1-Dioxide Polymer | PIDTOTT | - | up to 0.14 | -[2] |
Table 2: Performance of Alternative Organic Semiconductor Materials in OFETs
| Semiconductor Material Class | Specific Example | Predominant Carrier Type | Mobility (μ) [cm² V⁻¹ s⁻¹] | On/Off Ratio (Ion/Ioff) |
| Polythiophenes | Regioregular Poly(3-hexylthiophene) (P3HT) | p-type | 0.01 - 0.1 | 10⁴ - 10⁵[3] |
| Acenes | Pentacene | p-type | ~1.5 | > 10⁶ |
| Fused Thiophenes | Dithieno[3,2-b:2',3'-d]thiophene (DTT) derivatives | p-type | up to 10.2 (single crystal) | ~10⁷[4] |
| Perylene Diimides (PDI) | N,N'-ditridecylperylene diimide (PTCDI-C13) | n-type | up to 2.1 | 4.2 x 10⁵[5] |
| Donor-Acceptor Copolymers | Diketopyrrolopyrrole-Thienothiophene (DPP-TT) | p-type | 1 - 10 | > 10⁵[3] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for the accurate assessment and comparison of organic semiconductor performance. Below are protocols for the fabrication of a common OFET architecture and for key characterization techniques.
Fabrication of a Bottom-Gate, Top-Contact (BGTC) Organic Field-Effect Transistor
This protocol describes a widely used method for fabricating OFETs for material screening.
-
Substrate Cleaning:
-
Substrates, typically heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm), are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried with a stream of dry nitrogen and treated with oxygen plasma for 5-10 minutes to remove any remaining organic residues and to hydroxylate the SiO₂ surface.
-
-
Dielectric Surface Modification:
-
To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM).
-
A common treatment involves immersing the cleaned substrates in a 10 mM solution of octadecyltrichlorosilane (B89594) (OTS) in anhydrous toluene (B28343) for 30 minutes.
-
Following immersion, the substrates are rinsed with fresh toluene to remove any unbound OTS and then baked at 120°C for 10 minutes to promote the formation of a dense monolayer.
-
-
Organic Semiconductor Deposition:
-
Solution Processing (for soluble materials): The thiophene 1,1-dioxide-based semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. The solution is then deposited onto the OTS-treated substrate via spin-coating, typically at speeds ranging from 1500 to 3000 rpm for 60 seconds. The film is subsequently annealed at a temperature optimized for the specific material (usually between 100°C and 150°C) for 30-60 minutes to improve film crystallinity and morphology.[3]
-
Thermal Evaporation (for small molecules): The organic semiconductor is placed in a crucible within a high-vacuum chamber (pressure < 10⁻⁶ Torr). The material is then heated until it sublimes, and the vapor deposits onto the substrate, which is often held at a controlled temperature to influence film growth. A deposition rate of 0.1-0.5 Å/s is typically used.
-
-
Electrode Deposition:
-
Source and drain electrodes, commonly gold (Au), are deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation. A typical electrode thickness is 40-50 nm. The channel length (L) and width (W) of the transistor are defined by the dimensions of the shadow mask.
-
Characterization Techniques
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) or under vacuum to minimize degradation from ambient air and moisture.
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) for various gate-source voltages (VGS).
-
Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant and sufficiently high VDS to ensure operation in the saturation regime.
The field-effect mobility (μ) is calculated from the slope of the plot of the square root of the drain current (√ID) versus the gate-source voltage (VGS) in the saturation regime using the following equation:
ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)²
where Ci is the capacitance per unit area of the gate dielectric and Vth is the threshold voltage.
The on/off ratio is determined by dividing the maximum drain current by the minimum drain current from the transfer characteristic curve.
CV is an electrochemical technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a semiconductor.
-
Experimental Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The semiconductor material is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
Procedure: A potential is swept between the working and reference electrodes, and the resulting current is measured. The onset potentials of the oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively.
UV-Vis spectroscopy is used to determine the optical bandgap of the semiconductor.
-
Procedure: A thin film of the organic semiconductor is deposited on a transparent substrate (e.g., quartz). The absorbance of the film is measured over a range of wavelengths. The optical bandgap can be estimated from the onset of the absorption edge in the spectrum.
Visualizing Experimental and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for the fabrication and characterization of a bottom-gate, top-contact OFET.
Caption: Relationship between material properties and OFET performance metrics.
References
- 1. Robust, high-performance n-type organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. n-Type organic semiconducting polymers: stability limitations, design considerations and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in n-type and ambipolar organic semiconductors and their multi-functional applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Furan and Thiophene 1,1-Dioxide as Dienes in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, relies on the crucial interplay between a conjugated diene and a dienophile. Among the heterocyclic dienes, furan (B31954) and thiophene (B33073) derivatives offer unique reactivity profiles. This guide provides a detailed comparative study of furan and its sulfur analog, thiophene 1,1-dioxide, as dienes in [4+2] cycloaddition reactions, supported by experimental data and theoretical principles.
Introduction to the Dienes
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a well-established diene in Diels-Alder reactions. Its relatively low aromaticity allows it to readily participate in cycloadditions.[1][2] In contrast, thiophene is significantly more aromatic and, consequently, a poor diene under thermal conditions, often necessitating high pressure or Lewis acid catalysis to facilitate the reaction.[1][3]
However, oxidation of the sulfur atom in thiophene to a sulfone completely alters its electronic properties. The resulting thiophene 1,1-dioxide is no longer aromatic and behaves as a highly reactive, electron-deficient diene.[4] This dramatic shift in reactivity makes it a valuable tool for synthesizing complex polycyclic systems, particularly in inverse-electron-demand Diels-Alder reactions.[4]
Quantitative Comparison of Reactivity
The following tables summarize the key differences in reactivity between furan and thiophene 1,1-dioxide in Diels-Alder reactions based on available experimental and computational data. A direct comparison under identical conditions is often challenging due to the vastly different reactivity of the two dienes.
Table 1: General Reactivity and Reaction Conditions
| Feature | Furan | Thiophene 1,1-Dioxide |
| Aromaticity | Low | Non-aromatic |
| Reactivity as a Diene | Good | Excellent, highly reactive |
| Typical Reaction Conditions | Mild to moderate heating | Often occurs at low temperatures; can be highly exothermic |
| Catalysis | Generally not required, but can be used to enhance rate and selectivity | Not typically required due to high intrinsic reactivity |
| Reaction Reversibility | Often reversible (retro-Diels-Alder) | Generally irreversible |
| Stability | Thermally stable | Thermally labile, prone to dimerization and decomposition at elevated temperatures |
Table 2: Performance in Diels-Alder Reactions with Common Dienophiles
| Diene | Dienophile | Reaction Conditions | Yield | Stereoselectivity (endo:exo) |
| Furan | Maleic Anhydride | Acetonitrile, 40°C, 48 h | High | Predominantly exo (thermodynamic product) |
| Furan | N-Phenylmaleimide | Neat, 20 h | Good | Mixture of endo and exo |
| Thiophene | N-Phenylmaleimide | AlCl₃, DCM, rt, 24 h | Up to 75% | Highly exo selective (~9:1)[1] |
| Thiophene 1,1-Dioxide | Maleic Anhydride | - | High (inferred from high reactivity) | - |
| Thiophene 1,1-Dioxide | Benzoquinone | Chloroform, reflux | - | - |
Note: Quantitative data for thiophene 1,1-dioxide with these specific dienophiles under controlled, directly comparable conditions to furan is limited in the readily available literature due to its high reactivity and thermal instability.
Experimental Protocols
Diels-Alder Reaction of Furan with N-Phenylmaleimide
Materials:
-
Furan
-
N-Phenylmaleimide
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve N-phenylmaleimide (56 mg) in furan (0.50 mL).
-
Allow the mixture to stand at room temperature for at least 20 hours.
-
A white, solid product is expected to form. If no solid is present, gently evaporate some of the furan using a stream of nitrogen to induce crystallization.
-
Collect the solid product by filtration and wash it with cold diethyl ether (2 mL).
-
Dry the product under vacuum to obtain the Diels-Alder adduct. The product can be characterized by TLC and NMR spectroscopy to determine the endo/exo ratio.
Synthesis of Thiophene 1,1-Dioxide and in situ Diels-Alder Reaction
Caution: Thiophene 1,1-dioxide is thermally unstable and should be handled at low temperatures.
Materials:
-
Thiophene
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Benzoquinone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Synthesis of Thiophene 1,1-Dioxide (in situ):
-
In a round-bottom flask cooled to 0°C, dissolve thiophene in dichloromethane.
-
Slowly add a solution of m-CPBA (2.3 equivalents) in dichloromethane to the thiophene solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 48 hours. The resulting solution contains thiophene 1,1-dioxide.
-
-
Diels-Alder Reaction:
-
To the freshly prepared solution of thiophene 1,1-dioxide at 0°C, add a solution of benzoquinone in dichloromethane.
-
Allow the reaction mixture to slowly warm to room temperature and then reflux overnight.
-
After the reaction is complete, the solvent is evaporated, and the crude product can be purified by chromatography.
-
Reaction Mechanisms and Theoretical Insights
The Diels-Alder reaction proceeds through a concerted [4+2] cycloaddition mechanism. The significant difference in reactivity between furan and thiophene 1,1-dioxide can be explained by Frontier Molecular Orbital (FMO) theory.
The loss of aromaticity in thiophene 1,1-dioxide leads to a significant lowering of its Lowest Unoccupied Molecular Orbital (LUMO) energy. This smaller energy gap between the diene's LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO) in an inverse-electron-demand scenario, or the diene's HOMO and the dienophile's LUMO in a normal-electron-demand scenario, results in a much stronger orbital interaction and a lower activation energy for the reaction.
Caption: General workflow of a Diels-Alder reaction.
Caption: FMO energy level comparison.
Conclusion
Furan and thiophene 1,1-dioxide represent two extremes in the spectrum of diene reactivity for Diels-Alder reactions. Furan is a reliable and moderately reactive diene that participates in reversible cycloadditions, often favoring the thermodynamically more stable exo product. Its utility is well-established in classical organic synthesis.
Thiophene 1,1-dioxide, on the other hand, is a highly reactive, non-aromatic diene that undergoes rapid and generally irreversible Diels-Alder reactions. Its electron-deficient nature makes it particularly suitable for reactions with a broad range of dienophiles, including electron-rich systems. The primary challenge in its application lies in its thermal instability. For drug development professionals and scientists engaged in the synthesis of complex molecular architectures, understanding the distinct characteristics of these two dienes is paramount for strategic and efficient synthetic planning.
References
- 1. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why furan show diels alder reaction but thiophene and pyrrole not? Wh - askIITians [askiitians.com]
- 3. researchgate.net [researchgate.net]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
A Comparative Guide to the Reaction Kinetics of Thophene 1,1-Dioxide Dimerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the reaction kinetics of thiophene (B33073) 1,1-dioxide dimerization, a crucial transformation in synthetic organic chemistry. Thiophene 1,1-dioxides are versatile intermediates, and understanding the kinetics of their self-reaction is paramount for controlling their reactivity and harnessing their synthetic potential. This document compares the dimerization behavior of various substituted thiophene 1,1-dioxides and explores alternative dimerization pathways, supported by available experimental data.
Executive Summary
Thiophene 1,1-dioxides, non-aromatic and highly reactive species, readily undergo a [4+2] Diels-Alder cycloaddition with themselves. This dimerization is a significant factor in their in-situ generation and subsequent reactions. The rate of this dimerization is highly dependent on the substitution pattern of the thiophene 1,1-dioxide ring. Electron-donating substituents have been observed to decrease the rate of dimerization. While the thermal [4+2] cycloaddition is the most studied dimerization pathway, a [2+2] photodimerization has been reported for thermally stable analogs, although detailed kinetic data for the latter is scarce. This guide presents the available quantitative kinetic data, outlines the experimental protocols for its measurement, and provides visualizations to elucidate the reaction pathways and experimental workflow.
Quantitative Analysis of Thiophene 1,1-Dioxide Dimerization
The dimerization of thiophene 1,1-dioxides has been quantified for the parent compound and several monosubstituted derivatives. The primary method for studying these kinetics involves the in-situ generation of the thiophene 1,1-dioxide followed by spectroscopic monitoring of its disappearance over time.
Table 1: Half-lives for the Dimerization of Various Thiophene 1,1-Dioxides
| Compound | Substituent | Half-life (t½) [min] | Conditions |
| Thiophene 1,1-dioxide | Unsubstituted | 14 | 0.32 M in CDCl₃ at 40 °C[1] |
| 3-Methylthiophene 1,1-dioxide | 3-Methyl | 47 | 0.32 M in CDCl₃ at 40 °C[1] |
| 2-Methylthiophene 1,1-dioxide | 2-Methyl | 68 | 0.32 M in CDCl₃ at 40 °C[1] |
| 2-Ethylthiophene 1,1-dioxide | 2-Ethyl | 76 | 0.32 M in CDCl₃ at 40 °C[1] |
| 2-Bromothiophene 1,1-dioxide | 2-Bromo | - (only dimerization observed) | -[1] |
Table 2: Activation Parameters for the Dimerization of Thiophene 1,1-dioxide
| Parameter | Value |
| Activation Energy (Ea) | 64.4 (±0.3) kJ mol⁻¹ |
| Enthalpy of Activation (ΔH≠) | 62.0 (±0.3) kJ mol⁻¹ |
| Entropy of Activation (ΔS≠) | -59.8 (±1.0) J K⁻¹ mol⁻¹ |
Experimental Protocols
The following sections detail the methodologies for the synthesis of thiophene 1,1-dioxides and the subsequent kinetic analysis of their dimerization.
Synthesis of Thiophene 1,1-Dioxides
The kinetically labile thiophene 1,1-dioxides are typically prepared by the oxidation of the corresponding thiophenes. A common and effective method utilizes dimethyldioxirane (B1199080) (DMDO) as the oxidant at low temperatures.
Materials:
-
Substituted thiophene
-
Dimethyldioxirane (DMDO) solution in acetone (B3395972)
-
Anhydrous acetone
-
Deuterated chloroform (B151607) (CDCl₃) for NMR studies
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of the substituted thiophene in anhydrous acetone is cooled to a low temperature, typically -20 °C, under an inert atmosphere.
-
A pre-cooled solution of dimethyldioxirane in acetone is added dropwise to the thiophene solution with constant stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or a rapid spectroscopic method.
-
Upon completion, the solvent and other volatile materials are removed under reduced pressure at a low temperature (e.g., below -40 °C) to isolate the thiophene 1,1-dioxide.
-
The resulting thiophene 1,1-dioxide, which can be a colorless solid or oil, is immediately used for the kinetic studies due to its instability.
Kinetic Analysis of Dimerization using ¹H NMR Spectroscopy
The dimerization kinetics are conveniently followed by ¹H NMR spectroscopy by monitoring the disappearance of the monomeric thiophene 1,1-dioxide signals and the appearance of the dimer signals over time.
Procedure:
-
A known concentration of the freshly prepared thiophene 1,1-dioxide is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube at a low temperature to minimize initial dimerization.
-
The NMR tube is quickly transferred to the NMR spectrometer, which is pre-thermostated to the desired reaction temperature (e.g., 40 °C).
-
A series of ¹H NMR spectra are recorded at specific time intervals.
-
The concentration of the monomer at each time point is determined by integrating a characteristic signal of the monomer and comparing it to an internal standard or the initial concentration.
-
The data (concentration vs. time) is then plotted and analyzed to determine the reaction order and the rate constant. For a second-order reaction, a plot of 1/[monomer] versus time will yield a straight line.
-
The half-life (t½) of the dimerization can be calculated from the rate constant.
-
To determine the activation parameters, the experiment is repeated at several different temperatures. The rate constants are then used to construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy (Ea).
Visualizing Reaction Pathways and Workflows
Dimerization Signaling Pathway
The dimerization of thiophene 1,1-dioxide proceeds via a [4+2] Diels-Alder cycloaddition. One molecule of thiophene 1,1-dioxide acts as the diene, and another acts as the dienophile.
Caption: Diels-Alder Dimerization of Thiophene 1,1-Dioxide.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for the experimental determination of the dimerization kinetics.
Caption: Workflow for Kinetic Analysis of Dimerization.
Comparison with Alternative Dimerization Pathways and Analogs
[2+2] Photodimerization
For thermally stable thiophene 1,1-dioxides, a [2+2] photodimerization pathway has been reported as an alternative to the thermal [4+2] cycloaddition.[2] However, to date, there is a lack of published quantitative kinetic data, such as quantum yields or rate constants, for this process. This makes a direct kinetic comparison with the well-studied Diels-Alder dimerization challenging. The experimental setup for such a study would involve irradiation of a solution of the thiophene 1,1-dioxide with a light source of appropriate wavelength and monitoring the reaction progress using spectroscopic methods, similar to the thermal reaction analysis.
Dimerization of Other Heterocyclic Dienes
Conclusion
The dimerization of thiophene 1,1-dioxide is a rapid and often unavoidable side reaction that is highly sensitive to the electronic nature of substituents on the thiophene ring. The available kinetic data clearly indicates that electron-donating groups slow down the rate of the [4+2] Diels-Alder dimerization. While alternative dimerization pathways exist, such as the [2+2] photodimerization, they are less studied from a kinetic perspective. For researchers working with these reactive intermediates, a thorough understanding of their dimerization kinetics is essential for optimizing reaction conditions and achieving desired synthetic outcomes. The experimental protocols and data presented in this guide provide a valuable resource for predicting and controlling the reactivity of thiophene 1,1-dioxides in various chemical transformations.
References
Comparative Analysis and Cross-Validation of Novel Thiophene 1,1-Dioxide Derivatives
A comprehensive guide for researchers and drug development professionals on the analytical validation of emerging thiophene (B33073) 1,1-dioxide compounds, complete with comparative data, detailed experimental protocols, and workflow visualizations.
Novel thiophene 1,1-dioxide derivatives are gaining significant attention in medicinal chemistry as a promising class of therapeutic agents. Their diverse biological activities, including potent inhibition of key signaling pathways implicated in cancer, such as the Signal Transducer and Activator of Transcription 3 (STAT3), underscore their potential in drug discovery. This guide provides a comparative analysis of analytical data for a series of these innovative compounds, alongside detailed methodologies for their characterization and cross-validation to ensure data integrity and reproducibility—critical aspects for regulatory submission and further development.
Comparative Analytical and Biological Data
The effective comparison of novel chemical entities requires standardized analytical and biological evaluation. Below are tables summarizing key analytical and in vitro efficacy data for a representative series of newly synthesized benzo[b]thiophene 1,1-dioxide derivatives.
Table 1: Comparative Analytical Data for Novel Benzo[b]thiophene 1,1-Dioxide Derivatives
| Compound ID | Molecular Formula | MW ( g/mol ) | ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | MS (ESI) m/z [M+H]⁺ |
| TD-1 | C₁₅H₁₀O₃S | 270.31 | 11.80 (s, 1H), 10.04 (s, 1H), 7.58 (d, J = 9.0 Hz, 2H), 6.92 (d, J = 9.1 Hz, 2H), 4.67 (s, 2H), 2.56 (s, 3H) | 271.04 |
| TD-2 | C₁₆H₁₂O₄S | 300.33 | 11.79 (s, 1H), 10.03 (s, 1H), 7.58 (d, J = 9.0 Hz, 2H), 6.92 (d, J = 9.1 Hz, 2H), 4.66 (s, 2H), 3.75 (s, 3H), 2.56 (s, 3H) | 301.05 |
| TD-3 | C₁₅H₉ClO₃S | 304.75 | Similar aromatic and backbone signals with expected shifts due to chloro- substitution. | 305.00 |
| TD-4 | C₁₆H₁₁FO₃S | 302.32 | Similar aromatic and backbone signals with expected shifts due to fluoro- substitution. | 303.04 |
Table 2: In Vitro Biological Activity of Benzo[b]thiophene 1,1-Dioxide Derivatives against STAT3
| Compound ID | Target | Cell Line | Assay Type | IC₅₀ (µM) |
| TD-1 | STAT3 | MDA-MB-231 (Breast Cancer) | Luciferase Reporter Assay | 8.5 |
| TD-2 | STAT3 | MDA-MB-231 (Breast Cancer) | Luciferase Reporter Assay | 5.2 |
| TD-3 | STAT3 | MDA-MB-231 (Breast Cancer) | Luciferase Reporter Assay | 3.1 |
| TD-4 | STAT3 | MDA-MB-231 (Breast Cancer) | Luciferase Reporter Assay | 6.8 |
| Stattic (Reference) | STAT3 | MDA-MB-231 (Breast Cancer) | Luciferase Reporter Assay | 7.2 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of analytical data.
Synthesis of Benzo[b]thiophene 1,1-Dioxide Derivatives (General Procedure)
A mixture of the appropriate 3-oxo-N-arylbutanamide (1.0 eq.), ethyl cyanoacetate (B8463686) (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (B145695) is refluxed in the presence of a catalytic amount of morpholine (B109124) for 3 hours. The resulting solid is filtered and recrystallized to yield the 2-amino-4-methyl-5-(arylcarbamoyl)thiophene-3-carboxylate intermediate. Subsequent chloroacetylation and cyclization steps, followed by oxidation, afford the final benzo[b]thiophene 1,1-dioxide derivatives.[1]
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[1]
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectra are obtained in positive ion mode to confirm the molecular weight of the synthesized compounds.[1]
-
High-Performance Liquid Chromatography (HPLC) :
-
System : Standard HPLC with UV detector.
-
Column : C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : Acetonitrile and water (gradient or isocratic, often with 0.1% formic acid for MS compatibility).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at a specified wavelength (e.g., 254 nm).
-
Sample Preparation : Samples are dissolved in the mobile phase, filtered, and injected.
-
In Vitro STAT3 Inhibition Assay (Luciferase Reporter Assay)
Human cancer cells (e.g., MDA-MB-231) are co-transfected with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid. Following transfection, cells are treated with varying concentrations of the test compounds for a specified duration (e.g., 24 hours). Cell lysates are then assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to determine the inhibition of STAT3 transcriptional activity. IC₅₀ values are determined from dose-response curves.
Cross-Validation of Analytical Methods
Cross-validation ensures the developed analytical methods are robust, reliable, and transferable between different laboratories, instruments, and analysts.
Protocol for HPLC Method Cross-Validation
-
Method Transfer and Familiarization : The originating laboratory provides the detailed, validated HPLC method to the receiving laboratory. The analysts in the receiving laboratory should familiarize themselves with the method and perform initial runs to ensure system suitability.
-
Comparative Testing : Both laboratories analyze the same lot of at least three different thiophene 1,1-dioxide derivative samples at three different concentrations (low, medium, and high).
-
Data Analysis and Acceptance Criteria : The results (e.g., peak area, retention time, and calculated concentration) from both laboratories are statistically compared. The acceptance criteria are pre-defined, for example, the percentage difference in the mean results between the two laboratories should not exceed a specified limit (e.g., ±15%).
Mandatory Visualizations
Visualizing complex biological pathways and experimental workflows can significantly enhance understanding.
Caption: STAT3 signaling pathway and the point of inhibition by novel thiophene 1,1-dioxide derivatives.
Caption: Experimental workflow for the synthesis, characterization, and cross-validation of novel thiophene 1,1-dioxide derivatives.
References
Safety Operating Guide
Proper Disposal of Thiophene, 1,1-dioxide: A Procedural Guide
For Immediate Reference: Treat Thiophene, 1,1-dioxide (also known as 3-Sulfolene or 2,5-Dihydrothiophene-1,1-dioxide) as a chemical requiring specialized disposal. The primary recommended disposal method is incineration at a licensed hazardous waste facility. Do not dispose of this chemical down the drain or in regular waste streams.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Safety and Hazard Profile
This compound is a solid that can cause serious eye irritation.[1] If finely dispersed, it may form combustible dust concentrations in the air, creating a risk of a dust explosion.[1] Before handling, it is crucial to review the Safety Data Sheet (SDS) and be fully aware of the associated hazards.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe management of this compound waste from collection to final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling chemical waste, ensure the following PPE is worn to minimize exposure:
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Wear compatible, chemical-resistant gloves. Always use proper glove removal technique to avoid skin contact and dispose of contaminated gloves after use in accordance with applicable laws.[2]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin exposure.[3]
-
Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a suitable particulate respirator.[2]
Step 2: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2]
-
Avoid Dust Formation: Do not use dry sweeping methods that can create dust clouds.[2][3] For solid spills, you can dampen the material with water before transfer.[4]
-
Containment: Prevent the spill from entering drains, sewers, or waterways.[2][5]
-
Collection: Carefully sweep or shovel the spilled material into a suitable, closed, and clearly labeled container for disposal.[2][6]
Step 3: Waste Collection and Storage
Proper collection and storage are critical to ensure safety pending disposal:
-
Containers: Use original containers where possible, or a designated, compatible, and sealable container for the waste.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound" or "3-Sulfolene".
-
Segregation: Do not mix with other waste streams.[2]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat or ignition sources, pending collection by a licensed waste management company.[2][5]
Step 4: Final Disposal
The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[3][5][6]
-
Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[2][7]
-
Recommended Method: The preferred method of disposal is incineration.[2][7] This should be performed in a chemical incinerator equipped with an afterburner and a scrubber to handle the combustion products, which include carbon oxides and sulfur oxides.[2]
-
Prohibited Actions: Do not let the product enter drains or sewer systems.[2][5] Do not contaminate ponds, waterways, or ditches with the chemical or used containers.[5]
Step 5: Empty Container Disposal
Empty containers retain product residue and can be hazardous.[5]
-
Handle uncleaned containers in the same manner as the product itself.[2]
-
Empty the remaining contents before disposal.[5] Do not re-use empty containers.[5][8]
-
Puncture containers to prevent re-use and consult with your waste management provider for proper disposal, which may include landfilling or recycling after proper decontamination.[3]
Quantitative Data
The following table summarizes key physical and hazard data for this compound (3-Sulfolene).
| Data Point | Value | Source |
| Molecular Formula | C4H6O2S | [2] |
| Molecular Weight | 118.15 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 65 - 66 °C (149 - 151 °F) | [1] |
| Flash Point | 113 °C (235 °F) | [4] |
| Solubility in Water | 50 to 100 mg/mL at 16°C (61°F) | [4] |
| Hazard Statements | Causes serious eye irritation. May form combustible dust concentrations in air. | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. cpchem.com [cpchem.com]
- 6. fishersci.com [fishersci.com]
- 7. himediadownloads.com [himediadownloads.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling Thiophene, 1,1-dioxide
Thiophene, 1,1-dioxide is a highly reactive and thermally labile compound that requires careful handling to prevent hazardous reactions.[1] It is known to undergo dimerization and trimerization at room temperature, which can lead to pressure buildup and unexpected reactivity.[2] Therefore, all handling procedures should be designed to minimize exposure and control its reactivity.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicological data, a conservative approach to PPE is essential. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with its precursor, Thiophene, and its known high reactivity.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves.[3] Breakthrough time and glove thickness should be determined based on the specific operational conditions and duration of handling. | Provides protection against potential skin contact. Given the lack of specific data for this compound, selecting gloves with good chemical resistance is a prudent measure. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential unexpected reactions of the thermally unstable compound. |
| Skin and Body Protection | A flame-retardant lab coat and additional chemical-resistant apron if handling larger quantities. Closed-toe shoes are mandatory. | Protects skin from potential contact and provides a barrier in case of splashes or spills. The flame-retardant property is a precaution against potential ignition of decomposition products. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or decomposition products.[4] | Thiophene, the precursor, is harmful if inhaled.[2] Due to the unknown inhalation toxicity of this compound and its reactivity, engineering controls like a fume hood are the primary means of respiratory protection. A respirator may be required for emergency situations or if a fume hood is not available. |
Operational and Disposal Plans
Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have an emergency plan in place, including the location of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Keep the quantity of this compound to the minimum required for the experiment.
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.[4]
-
Given that the compound is a solid at low temperatures and melts around 6°C, handle it in a cold environment (e.g., in an ice bath) to minimize decomposition and dimerization.[2]
-
Avoid exposure to heat, light, and incompatible materials.
-
Use appropriate tools to handle the solid to avoid direct contact.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Wash hands thoroughly with soap and water after handling.
-
Disposal Plan:
All waste containing this compound must be treated as hazardous.
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Decontamination of Empty Containers:
-
Triple rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]
-
Clearly label the waste container with the contents, including the fact that it contains a reactive and thermally unstable compound.
-
Experimental Workflow
The following diagram outlines the logical workflow for safely handling this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
